molecular formula C23H22F3N3O3 B15571646 BPTU

BPTU

Cat. No.: B15571646
M. Wt: 445.4 g/mol
InChI Key: AHFLGPTXSIRAQK-UHFFFAOYSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFLGPTXSIRAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BPTU, a P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular mechanism, pharmacological properties, and experimental evaluation of BPTU, a novel allosteric antagonist of the P2Y1 receptor.

Introduction: The P2Y1 Receptor as a Therapeutic Target

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Activated by its endogenous ligand, adenosine 5'-diphosphate (ADP), the P2Y1 receptor is a key initiator of platelet shape change and aggregation, making it a significant target for the development of novel antithrombotic therapies.[2][3] this compound (BMS-646786) is a potent, non-nucleotide antagonist of the P2Y1 receptor with a unique allosteric mechanism of action, distinguishing it from traditional competitive antagonists.[1][4] This document elucidates the core mechanism of this compound, presenting key pharmacological data and detailed experimental methodologies.

Core Mechanism of Action

P2Y1 Receptor Signaling

The P2Y1 receptor is coupled to the Gq family of G proteins.[2] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling cascade is fundamental to the initiation of platelet shape change and the onset of aggregation.

This compound: A Non-Nucleotide Allosteric Antagonist

This compound represents a distinct class of P2Y1 receptor antagonists. Unlike nucleotide-based antagonists that compete with ADP at the orthosteric binding site, this compound is a non-nucleotide, allosteric modulator.[1][4]

Crystal structure analysis has revealed that this compound binds to a novel, shallow pocket located entirely outside of the seven-transmembrane (7TM) helical bundle.[1] This unique binding site is situated on the external receptor interface with the lipid bilayer, formed by residues from transmembrane helices I, II, and III, and the first extracellular loop (ECL1).[1] The interaction is predominantly hydrophobic in nature.[1]

By binding to this allosteric site, this compound stabilizes an inactive conformation of the P2Y1 receptor. This stabilization prevents the conformational changes required for G protein coupling and activation upon agonist binding, thereby inhibiting downstream signaling cascades.[4] Molecular dynamics simulations suggest that this compound's binding stabilizes extracellular helix bundles, which in turn stabilizes an inhibitory ionic lock within the receptor, preventing the formation of a continuous water channel necessary for receptor activation.[4]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity and Selectivity

ParameterSpeciesValueReceptorReference
Ki Human6 nMP2Y1
Selectivity Human>3,500 nMP2Y2, P2Y6, P2Y11, P2Y12, P2Y14

Table 2: this compound Functional Potency in In Vitro Assays

AssaySpeciesValue (IC50 / EC50)Reference
ADP-Induced Platelet Aggregation HumanIC50 = 2.1 µM
Inhibition of fIJP (Colon) RatEC50 = 0.3 µM[4]
Inhibition of fIJP (Colon) MouseEC50 = 0.06 µM[4]
Inhibition of Spontaneous Contractions (Colon) RatEC50 = 0.5 µM
Inhibition of Spontaneous Contractions (Colon) MouseEC50 = 0.1 µM
Inhibition of Spontaneous Contractions (Antrum) RatEC50 = 9 µM
Inhibition of Spontaneous Contractions (Antrum) MouseEC50 = 0.3 µM
Inhibition of ADP-induced Ca2+ Rise (tSA201 cells) HumanConcentration-dependent at 0.1 and 1 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2Y1 receptor antagonists. The following are protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

  • Membrane Preparation : Membranes from cells expressing the human P2Y1 receptor are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup : The assay is performed in a 96-well plate format. To each well, add:

    • Receptor membranes (e.g., 5-20 µg of protein).

    • A fixed concentration of a suitable P2Y1 radioligand (e.g., [3H]MRS2500).

    • Varying concentrations of the unlabeled test compound (this compound).

  • Incubation : The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to reach equilibrium.

  • Filtration : The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This separates the bound from the free radioligand.

  • Washing : The filters are washed multiple times with an ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting : Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known P2Y1 antagonist and subtracted from the total binding to yield specific binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

  • Blood Collection : Whole blood is collected from healthy, consenting donors (who have not taken anti-platelet medication) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP) : The blood is centrifuged at a low speed (e.g., 150-200 x g for 15-20 minutes) at room temperature with the centrifuge brake off. The upper layer, rich in platelets (PRP), is carefully collected.

  • Preparation of Platelet-Poor Plasma (PPP) : The remaining blood is centrifuged at a high speed (e.g., >1500 x g for 20 minutes) to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.

  • Assay Procedure :

    • A light transmission aggregometer is used for this assay. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • An aliquot of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

    • The test compound (this compound) or vehicle is added to the PRP and incubated for a specified time (e.g., 2-5 minutes).

    • Platelet aggregation is initiated by adding a specific concentration of ADP (e.g., 10 µM).

    • The change in light transmission is recorded for a set period (e.g., 5-10 minutes) as the platelets aggregate.

  • Data Analysis : The maximum percentage of aggregation is determined for each condition. The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. An IC50 value is determined by plotting the percentage of inhibition against the this compound concentration.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration following agonist stimulation of the P2Y1 receptor.

  • Cell Culture : Cells stably expressing the human P2Y1 receptor (e.g., tSA201 or 1321N1 astrocytoma cells) are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to an appropriate confluency.

  • Dye Loading : The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) in a suitable buffer at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash and Incubation : The cells are washed to remove excess dye and then incubated with a buffer containing various concentrations of the antagonist (this compound) or vehicle.

  • Fluorescence Measurement : The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). A baseline fluorescence reading is taken.

  • Agonist Addition : An agonist solution (e.g., ADP) is added to the wells to stimulate the P2Y1 receptor.

  • Data Recording : The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis : The peak fluorescence response is measured. The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone. An IC50 value is determined from the concentration-response curve.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

P2Y1_Signaling_Pathway cluster_receptor P2Y1 Receptor (Inactive) cluster_antagonist Allosteric Antagonism cluster_activation Agonist-Mediated Activation P2Y1 P2Y1 Gq_inactive Gq (αβγ) P2Y1->Gq_inactive Coupled PLC Phospholipase C (PLC) P2Y1->PLC Activates Gq, then PLC This compound This compound BPTU_Site Allosteric Site (Lipid Interface) This compound->BPTU_Site Binds BPTU_Site->P2Y1 Stabilizes Inactive State ADP ADP ADP->P2Y1 Activates ADP->P2Y1 Blocked by this compound PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PIP2_split + IP3->PIP2_split PKC Protein Kinase C (PKC) DAG->PKC Activates Response Platelet Shape Change & Aggregation Ca_ER->Response PKC->Response PIP2_split->DAG

Caption: P2Y1 signaling pathway and this compound's allosteric antagonism.

Platelet_Aggregation_Workflow Platelet Aggregation Assay Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood 1. Collect Whole Blood (Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (200 x g, 20 min) Blood->Centrifuge1 PRP 3. Isolate PRP (Platelet-Rich Plasma) Centrifuge1->PRP Centrifuge2 4. High-Speed Centrifugation (>1500 x g, 20 min) Centrifuge1->Centrifuge2 Calibrate 6. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP 5. Isolate PPP (Platelet-Poor Plasma) Centrifuge2->PPP PPP->Calibrate Incubate 7. Incubate PRP (37°C) with this compound or Vehicle Calibrate->Incubate Add_Agonist 8. Add Agonist (ADP) to initiate aggregation Incubate->Add_Agonist Record 9. Record Light Transmission (5-10 min) Add_Agonist->Record Analyze 10. Calculate % Inhibition vs. Vehicle Control Record->Analyze IC50 11. Determine IC50 Value Analyze->IC50

Caption: Experimental workflow for the platelet aggregation assay.

BPTU_Logical_Flow BPTU_binds This compound binds to allosteric site on P2Y1 receptor Receptor_stabilized Inactive conformation of P2Y1 is stabilized BPTU_binds->Receptor_stabilized G_protein_blocked Gq protein coupling is inhibited Receptor_stabilized->G_protein_blocked PLC_inactive Phospholipase C (PLC) is not activated G_protein_blocked->PLC_inactive Second_messengers_blocked IP3 and DAG are not produced PLC_inactive->Second_messengers_blocked Ca_release_blocked Intracellular Ca²⁺ release is blocked Second_messengers_blocked->Ca_release_blocked Platelet_response_inhibited Platelet shape change and aggregation are inhibited Ca_release_blocked->Platelet_response_inhibited Effect Antithrombotic Effect Platelet_response_inhibited->Effect

Caption: Logical flow from this compound binding to its physiological effect.

Conclusion

This compound is a pioneering P2Y1 receptor antagonist characterized by its non-nucleotide structure and unique allosteric mechanism of action. By binding to a site on the receptor's lipid-facing surface, it effectively locks the receptor in an inactive state, preventing the canonical Gq-mediated signaling cascade that leads to platelet aggregation. This distinct mechanism offers a promising avenue for the development of new antithrombotic agents with potentially different pharmacological profiles compared to traditional orthosteric antagonists. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers working on the P2Y1 receptor and its modulators.

References

An In-depth Technical Guide to the P2Y1 Receptor Antagonist: BPTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPTU, also known as BMS-646786, is a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor.[1] As a key receptor involved in ADP-mediated platelet aggregation and other physiological processes, the P2Y1 receptor is a significant target for antithrombotic drug development. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological effects, and experimental protocols related to this compound, tailored for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Structure

This compound is a phenylurea derivative with the chemical name 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.[2] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C23H22F3N3O3[2]
Molecular Weight 445.4 g/mol [2]
CAS Number 870544-59-5[3]
Appearance Solid-
Purity ≥98% (HPLC)-
Solubility Soluble in DMSO and ethanol-

Mechanism of Action

This compound functions as a negative allosteric modulator of the P2Y1 receptor, a Gq-coupled G-protein coupled receptor (GPCR).[3][4] Unlike orthosteric antagonists that compete with the endogenous ligand (ADP) at the binding site, this compound binds to a distinct allosteric site located on the extracellular lipid-facing surface of the receptor, outside of the transmembrane helical bundle.[5] This binding event stabilizes an inactive conformation of the receptor, thereby preventing its activation by ADP.[5]

P2Y1 Receptor Signaling Pathway

The binding of ADP to the P2Y1 receptor typically initiates a signaling cascade that leads to platelet aggregation and other cellular responses. This compound's allosteric inhibition disrupts this pathway.

P2Y1_Signaling_Pathway cluster_receptor Cell Membrane ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates This compound This compound This compound->P2Y1 Allosterically Binds (Inhibits) PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Platelet_Activation Platelet Shape Change & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Pharmacological Effects

In Vitro Efficacy

This compound has been shown to be a potent inhibitor of P2Y1 receptor-mediated responses in various in vitro assays.

AssaySpecies/TissueEC50/IC50Reference
Inhibition of purinergic inhibitory junction potentialsRat Colon0.3 µM[3]
Inhibition of purinergic inhibitory junction potentialsMouse Colon0.06 µM[3]
Inhibition of spontaneous motilityRat Colon-[3]
Inhibition of spontaneous motilityMouse Colon-[3]
In Vivo Efficacy

In vivo studies have demonstrated the antithrombotic potential of this compound.

Animal ModelEffectDosageReference
Rat Arterial Thrombosis Model68 ± 7% reduction in thrombus weight10 mg/kg + 10 mg/kg/h[6]
Rat Bleeding Time Model3.3-fold increase in cuticle bleeding time-[6]
Rat Bleeding Time Model3.1-fold increase in mesenteric bleeding time-[6]

As of the latest available information, detailed pharmacokinetic parameters such as bioavailability, plasma half-life, and clearance rate for this compound have not been extensively published in publicly accessible literature.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound, a 2-(phenoxypyridine)-3-phenylurea derivative, involves a multi-step process. The key final step is the reaction of a substituted 2-phenoxypyridin-3-amine with a substituted phenyl isocyanate.

BPTU_Synthesis start 2-chloro-3-nitropyridine intermediate1 2-(2-tert-butylphenoxy) -3-nitropyridine start->intermediate1 Nucleophilic Aromatic Substitution with 2-tert-butylphenol intermediate2 2-(2-tert-butylphenoxy) -pyridin-3-amine intermediate1->intermediate2 Reduction of nitro group This compound This compound intermediate2->this compound intermediate3 4-(trifluoromethoxy)aniline intermediate4 4-(trifluoromethoxy)phenyl isocyanate intermediate3->intermediate4 Phosgenation intermediate4->this compound Urea formation

Caption: General synthetic scheme for this compound.

Detailed Protocol:

A detailed, step-by-step protocol for the synthesis of this compound (compound 16) is described in the supplementary information of the primary discovery paper by Chao et al. (2013) in the Journal of Medicinal Chemistry.[6] Researchers should refer to this publication for precise reaction conditions, reagents, and purification methods.

Light Transmission Aggregometry (LTA)

LTA is a standard method to assess platelet function and the effect of inhibitors like this compound.

LTA_Workflow blood_collection 1. Whole Blood Collection (Sodium Citrate) prp_prep 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep ppp_prep 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation) prp_prep->ppp_prep incubation 4. Incubation of PRP with this compound or Vehicle prp_prep->incubation aggregation 5. Induction of Aggregation (e.g., with ADP) incubation->aggregation measurement 6. Measurement of Light Transmission aggregation->measurement analysis 7. Data Analysis (IC50 determination) measurement->analysis

Caption: Workflow for Light Transmission Aggregometry.

Protocol:

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation: Pre-incubate the adjusted PRP with various concentrations of this compound or vehicle (e.g., DMSO) for a defined period (e.g., 10 minutes) at 37°C in an aggregometer cuvette with a stir bar.

  • Aggregation Induction: Initiate platelet aggregation by adding a P2Y1 receptor agonist, such as ADP (adenosine diphosphate), to the cuvette.

  • Measurement: Monitor the change in light transmission through the PRP suspension over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission. Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.

Electrophysiological Recording of Inhibitory Junction Potentials (IJPs)

This technique is used to measure the effect of this compound on purinergic neurotransmission in smooth muscle tissues, such as the colon.

Protocol:

  • Tissue Preparation: Isolate segments of the desired smooth muscle tissue (e.g., rat or mouse colon) and place them in a temperature-controlled organ bath containing Krebs solution, continuously bubbled with 95% O2 and 5% CO2.

  • Intracellular Recording: Impale individual smooth muscle cells with sharp glass microelectrodes filled with KCl to record the membrane potential.

  • Nerve Stimulation: Use a pair of platinum electrodes to deliver electrical field stimulation (EFS) to the tissue, which activates intrinsic nerves and elicits junction potentials in the smooth muscle cells.

  • IJP Recording: In the presence of antagonists for other neurotransmitter systems (e.g., atropine for muscarinic receptors), EFS will evoke inhibitory junction potentials (IJPs), which are hyperpolarizations of the smooth muscle membrane. The fast component of the IJP is mediated by purinergic signaling through P2Y1 receptors.

  • This compound Application: After obtaining stable control IJPs, add this compound to the organ bath at various concentrations and record the effect on the amplitude and duration of the fast IJP.

  • Data Analysis: Quantify the inhibitory effect of this compound on the purinergic component of the IJP and calculate the EC50 value.

Logical Relationships

The following diagram illustrates the logical flow from the molecular target of this compound to its potential therapeutic application.

Logical_Relationship This compound This compound Allosteric_Binding Allosteric Binding to Extracellular Domain This compound->Allosteric_Binding P2Y1 P2Y1 Receptor Conformational_Change Stabilization of Inactive Conformation P2Y1->Conformational_Change leads to Allosteric_Binding->P2Y1 ADP_Inhibition Inhibition of ADP-induced Activation Conformational_Change->ADP_Inhibition Downstream_Signaling Blockade of Downstream Signaling (Gq/PLC/Ca²⁺) ADP_Inhibition->Downstream_Signaling Platelet_Inhibition Inhibition of Platelet Aggregation Downstream_Signaling->Platelet_Inhibition GI_Relaxation Inhibition of Purinergic Neuromuscular Relaxation in GI Tract Downstream_Signaling->GI_Relaxation Therapeutic_Potential Potential Therapeutic Use: Antithrombotic Agent Platelet_Inhibition->Therapeutic_Potential

Caption: Logical relationship of this compound's action and therapeutic potential.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the P2Y1 receptor. Its unique allosteric mechanism of action and potent inhibitory effects on platelet aggregation and other P2Y1-mediated processes make it a compound of significant interest in the development of novel antithrombotic therapies. This guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its key characteristics and providing detailed experimental frameworks for its further investigation. Further research into the pharmacokinetics and metabolic profile of this compound is warranted to fully assess its therapeutic potential.

References

BPTU as an Allosteric Modulator of the P2Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a critical mediator of adenosine diphosphate (ADP)-induced platelet aggregation, making it a key target for antithrombotic therapies.[1] Unlike traditional orthosteric antagonists that compete with the endogenous ligand for the primary binding site, allosteric modulators offer a distinct mechanism of action by binding to a topographically different site on the receptor. This guide provides an in-depth technical overview of 1,3-bis(4-(trifluoromethoxy)phenyl)urea (BPTU), a non-nucleotide allosteric antagonist of the P2Y1 receptor. This compound has garnered significant interest due to its unique binding mode and potential for the development of novel antiplatelet agents.[1][2]

Mechanism of Action of this compound

This compound functions as a negative allosteric modulator of the P2Y1 receptor.[1] Crystallographic studies have revealed that this compound binds to a novel allosteric pocket located entirely outside of the seven-transmembrane (7TM) helical bundle, at the lipid-receptor interface.[1] This binding site is distinct from the orthosteric binding site where ADP and competitive antagonists like MRS2500 bind.[1]

The binding of this compound to this external site stabilizes the P2Y1 receptor in an inactive conformation.[1] This stabilization is achieved through interactions that prevent the conformational changes necessary for receptor activation and subsequent Gq protein coupling. A key aspect of this compound's mechanism is its ability to accelerate the dissociation of the agonist radioligand, [3H]2MeSADP, from the receptor, a characteristic feature of a negative allosteric modulator.[1]

Quantitative Data: this compound and Comparators

The following tables summarize the key quantitative data for this compound and the well-characterized competitive antagonist MRS2500, providing a comparative view of their potency and efficacy in various assays.

CompoundParameterValueSpecies/SystemReference
This compound Ki6 nMHuman P2Y1 Receptor[3]
Ki161 ± 47 nMHuman P2Y1R (Sf9 cells)[1]
IC50 (Platelet Aggregation)2.1 µMHuman Platelet-Rich Plasma[3]
EC50 (Inhibition of fIJP)0.3 µMRat Colon[2]
EC50 (Inhibition of fIJP)0.06 µMMouse Colon[2]
MRS2500 Ki0.78 nMRecombinant Human P2Y1 Receptor[4][5]
Ki18.4 ± 1.5 nMHuman P2Y1R (Sf9 cells)[1]
IC50 (Platelet Aggregation)0.95 nMHuman Washed Platelets[4][6]
KB0.86 ± 0.19 nMHuman P2Y1R (1321N1 cells)[7]

Signaling Pathways

Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gq/11 family of G proteins.[8][9] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to downstream cellular responses, most notably platelet shape change and aggregation.[8]

This compound, by stabilizing the inactive state of the P2Y1 receptor, prevents this entire signaling cascade from being initiated by ADP.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response PKC->Response ER_Ca2 Ca²⁺ Store IP3R->ER_Ca2 Opens ER_Ca2->Ca2 Release ADP ADP ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosterically)

P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other P2Y1 receptor modulators.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the P2Y1 receptor.

Materials:

  • Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells)

  • Radioligand: [3H]2-methylthioadenosine 5'-diphosphate ([3H]2MeSADP)

  • Test compound (e.g., this compound)

  • Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500)

  • Assay Buffer: Tris-HCl buffer containing 10 mM MgCl2

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • 5-10 µg of P2Y1 receptor-expressing membranes.

    • A fixed concentration of [3H]2MeSADP (e.g., 25 nM).

    • Increasing concentrations of the test compound (this compound).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add 10 µM MRS2500.

  • Incubation: Incubate the reaction mixture at 25°C for 30 minutes.[1]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reaction Mixture (Membranes, [3H]2MeSADP, this compound) B Incubate (25°C, 30 min) A->B C Rapid Filtration (Separate bound/unbound) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50/Ki determination) E->F

Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to modulate agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells or CHO cells) plated in black-walled, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a FLIPR Calcium Assay Kit).

  • Pluronic F-127 (to aid dye loading).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 receptor agonist (e.g., ADP or 2MeSADP).

  • Test compound (this compound).

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling (e.g., FLIPR Tetra or FlexStation).

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into the microplates and allow them to grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer, often containing Pluronic F-127.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for approximately 60 minutes at 37°C.[10]

  • Cell Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Assay:

    • Place the cell plate in the fluorescence plate reader.

    • Add the test compound (this compound) at various concentrations and incubate for a defined period (e.g., 20 minutes).[7]

    • Measure the baseline fluorescence.

    • Inject the P2Y1 agonist (e.g., 2MeSADP at its EC80 concentration) and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the effect of the test compound on the agonist-induced calcium response and calculate the IC50 value.

Calcium_Assay_Workflow A Seed P2Y1-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Wash cells B->C D Pre-incubate with this compound C->D E Measure fluorescence in FLIPR D->E F Add agonist (ADP/2MeSADP) and record signal E->F G Data Analysis (IC50 determination) F->G

Workflow for Intracellular Calcium Mobilization Assay.
Platelet Aggregation Assay

This assay directly measures the primary physiological function of P2Y1 receptor activation in platelets.

Materials:

  • Freshly drawn human blood anticoagulated with trisodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by centrifugation.

  • P2Y1 receptor agonist (e.g., ADP).

  • Test compound (this compound).

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used to set the 100% aggregation baseline.

  • Assay Setup:

    • Pipette PRP into aggregometer cuvettes with a stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Add the test compound (this compound) or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.

  • Aggregation Induction: Add the agonist (e.g., ADP, typically 5-10 µM) to the cuvette to induce platelet aggregation.

  • Measurement: The aggregometer records the change in light transmission through the PRP as platelets aggregate.

  • Data Analysis: Determine the percentage of aggregation inhibition by the test compound compared to the vehicle control and calculate the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated P2Y1 receptor, a key step in receptor desensitization and an alternative signaling pathway.

Materials:

  • Cell line engineered to express the P2Y1 receptor fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor), such as the DiscoverX PathHunter cell lines.

  • P2Y1 receptor agonist (e.g., 2MeSADP).

  • Test compound (this compound).

  • Detection reagents for the reporter system (e.g., chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well white-walled microplate and incubate overnight.[11]

  • Compound Addition: Add the test compound (this compound) at various concentrations to the cells.

  • Agonist Stimulation: Add the P2Y1 agonist (e.g., 2MeSADP at its EC80 concentration) and incubate for a specified time (e.g., 90-180 minutes) to allow for β-arrestin recruitment.[7]

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the chemiluminescent signal to develop.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A decrease in the agonist-induced signal in the presence of the antagonist indicates inhibition of β-arrestin recruitment. Calculate the IC50 value for the test compound.

Conclusion

This compound represents a significant advancement in the study of P2Y1 receptor pharmacology. Its unique allosteric binding site and mechanism of action provide a valuable tool for researchers and a promising scaffold for the development of novel antithrombotic drugs with potentially improved safety profiles. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and characterization of this compound and other allosteric modulators of the P2Y1 receptor.

References

The Discovery and Development of BPTU (BMS-646786): A P2Y1 Receptor Allosteric Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BPTU (BMS-646786) is a potent and selective, non-nucleotide allosteric antagonist of the P2Y1 receptor, a key player in ADP-mediated platelet aggregation. Discovered by Bristol Myers Squibb through high-throughput screening, this compound belongs to a diarylurea chemical class and exhibits a unique mechanism of action, binding to a novel allosteric site on the lipidic interface of the P2Y1 receptor's transmembrane domain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, key preclinical data, and experimental methodologies related to this compound. The information presented is intended for researchers, scientists, and drug development professionals interested in the fields of thrombosis, purinergic signaling, and GPCR drug discovery.

Introduction

Adenosine diphosphate (ADP) plays a crucial role in hemostasis and thrombosis by activating two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, initiates platelet shape change and transient aggregation, while the P2Y12 receptor, coupled to Gi, is responsible for the amplification and stabilization of the platelet response.[1] Antagonism of the P2Y12 receptor is a clinically validated antithrombotic strategy. However, preclinical evidence suggests that targeting the P2Y1 receptor could offer equivalent antithrombotic efficacy with a potentially reduced bleeding liability, making it an attractive target for novel antiplatelet therapies.[2]

This compound (BMS-646786) emerged from a high-throughput screening campaign by Bristol Myers Squibb, which identified the diarylurea chemotype as a novel class of P2Y1 receptor antagonists.[3][4] this compound is a potent and selective allosteric antagonist of the human P2Y1 receptor, with a unique binding site located outside the traditional orthosteric pocket.[3][5] This guide details the discovery, structure-activity relationship, preclinical pharmacology, and key experimental protocols used in the characterization of this compound.

Discovery and Medicinal Chemistry

The discovery of this compound originated from a high-throughput screening of the Bristol Myers Squibb compound library, which identified a novel diaryl urea chemotype as inhibitors of the P2Y1 receptor.[3][4] This initial hit was subsequently optimized through medicinal chemistry efforts to improve potency and selectivity, leading to the identification of this compound, N-[2-[2-(1,1-dimethylethyl)phenoxy]-3-pyridinyl]-N′-[4-(trifluoromethoxy)phenyl]urea.[2][3]

Structure-Activity Relationship (SAR)

Systematic modifications of the diarylurea scaffold provided key insights into the structure-activity relationship for P2Y1 antagonism. The optimization of the 2-(phenoxypyridine)-3-phenylurea series, to which this compound belongs, highlighted the importance of specific substituents on both phenyl rings for potent inhibitory activity.

Mechanism of Action

This compound acts as a negative allosteric modulator of the P2Y1 receptor.[6] Unlike orthosteric antagonists that compete with the endogenous ligand ADP for the same binding site, this compound binds to a distinct allosteric pocket.

Allosteric Binding Site

Crystallographic studies of the human P2Y1 receptor revealed that this compound binds to a novel site on the lipidic interface of the transmembrane domain, a feature not previously observed for a selective GPCR antagonist.[5] This binding site is located outside the helical bundle that forms the orthosteric pocket.[5]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet shape change and the initiation of aggregation. This compound, by binding to its allosteric site, prevents the conformational changes necessary for Gq activation, thereby inhibiting downstream signaling.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq P2Y1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG This compound This compound (Allosteric Antagonist) This compound->P2Y1R Inhibits PIP2 PIP2 Ca2+ Ca2+ (intracellular) IP3->Ca2+ Mobilizes PKC Protein Kinase C DAG->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca2+->Platelet_Response PKC->Platelet_Response

P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Preclinical Pharmacology

This compound has been characterized in a range of in vitro and in vivo assays to determine its potency, selectivity, and antithrombotic potential.

In Vitro Activity

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: this compound P2Y1 Receptor Binding Affinity and Functional Antagonism

ParameterSpeciesValueReference
Ki (Binding Affinity) Human6 nM[3]
IC50 (ADP-induced Platelet Aggregation) Human (hPRP)2.1 µM[3]
EC50 (Inhibition of fIJP) Rat (colon)0.3 µM[6][7]
EC50 (Inhibition of fIJP) Mouse (colon)0.06 µM[6][7]

Table 2: this compound Selectivity for P2Y Receptors

Receptor SubtypeBinding Affinity (Ki)Reference
hP2Y1 6 nM[3]
hP2Y2 > 5 µMProbechem
hP2Y6 > 5 µMProbechem
hP2Y11 > 5 µMProbechem
hP2Y12 > 5 µMProbechem
hP2Y14 > 5 µMProbechem
In Vivo Activity

This compound has demonstrated antithrombotic efficacy in a rat model of arterial thrombosis.

Table 3: In Vivo Antithrombotic Activity and Bleeding Profile of this compound in Rats

ModelDoseEffectReference
Rat Arterial Thrombosis 10 mg/kg + 10 mg/kg/h68 ± 7% reduction in thrombus weight[2]
Rat Cuticle Bleeding Time 10 mg/kg + 10 mg/kg/h3.3-fold increase[2]
Rat Mesenteric Bleeding Time 10 mg/kg + 10 mg/kg/h3.1-fold increase[2]
Pharmacokinetics

Pharmacokinetic studies in rats revealed that this compound has a moderate half-life and bioavailability.

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (at 30 mg/kg oral dose)Reference
Half-life (t1/2) 1.43 h[8]
Bioavailability (F) 18%[3][8]

Development Status

Despite its promising in vitro and in vivo antithrombotic activity, this compound was not progressed into further development primarily due to its poor aqueous solubility and low oral bioavailability.[3] However, the discovery of this compound and the validation of its novel allosteric binding site have paved the way for the development of subsequent generations of diarylurea-based P2Y1 antagonists with improved physicochemical and pharmacokinetic properties, such as BMS-884775.[3]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound.

P2Y1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Methodology: A radioligand binding assay is typically employed.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human P2Y1 receptor (e.g., Sf9 or COS-7 cells).

  • Radioligand: A radiolabeled P2Y1 receptor antagonist with high affinity, such as [3H]MRS2500, is used.

  • Assay:

    • A constant concentration of the radioligand is incubated with the cell membranes in a suitable buffer.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known P2Y1 antagonist.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with P2Y1 Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End

Workflow for Radioligand Binding Assay.
ADP-Induced Platelet Aggregation Assay

Objective: To determine the functional antagonist activity (IC50) of this compound on platelet aggregation.

Methodology: Light Transmission Aggregometry (LTA) is a standard method.

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood by centrifugation.

  • Assay:

    • A sample of PRP is placed in a cuvette in an aggregometer and stirred at 37°C.

    • A baseline light transmission is established.

    • The test compound (this compound) or vehicle is pre-incubated with the PRP.

    • A submaximal concentration of ADP is added to induce platelet aggregation.

  • Detection: As platelets aggregate, the light transmission through the PRP increases, and this change is recorded over time.

  • Data Analysis: The maximum aggregation response is measured, and the percentage inhibition by this compound is calculated relative to the vehicle control. The IC50 value is determined from the concentration-response curve.

Platelet_Aggregation_Assay_Workflow Start Start PRP_Prep Prepare Platelet-Rich Plasma (PRP) Start->PRP_Prep Pre_incubation Pre-incubate PRP with This compound or Vehicle PRP_Prep->Pre_incubation Induce_Aggregation Induce Aggregation with ADP Pre_incubation->Induce_Aggregation Measure_Aggregation Measure Light Transmission (Aggregation) Induce_Aggregation->Measure_Aggregation Analysis Calculate % Inhibition and IC50 Measure_Aggregation->Analysis End End Analysis->End

Workflow for ADP-Induced Platelet Aggregation Assay.
In Vivo Arterial Thrombosis Model (FeCl3-induced)

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

Methodology: The ferric chloride (FeCl3)-induced carotid artery thrombosis model in rats is commonly used.

  • Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.

  • Drug Administration: this compound or vehicle is administered, typically via intravenous infusion.

  • Thrombus Induction: A filter paper saturated with a FeCl3 solution is applied to the adventitial surface of the carotid artery for a defined period. This induces endothelial injury and subsequent thrombus formation.

  • Measurement: Blood flow in the artery is monitored using a Doppler flow probe. The time to vessel occlusion is recorded, and after a set period, the thrombus is excised and weighed.

  • Data Analysis: The thrombus weight in the this compound-treated group is compared to the vehicle-treated group to determine the percentage inhibition of thrombosis.

Conclusion

This compound (BMS-646786) is a significant discovery in the field of P2Y1 receptor antagonism. Its identification as a potent, selective, and allosteric antagonist with a novel binding site has provided a valuable pharmacological tool and a promising scaffold for the development of new antithrombotic agents. Although this compound itself did not progress to clinical development due to pharmacokinetic limitations, the knowledge gained from its discovery and characterization has been instrumental in advancing the understanding of P2Y1 receptor pharmacology and in guiding the design of next-generation P2Y1 antagonists with improved drug-like properties. This technical guide serves as a comprehensive resource for researchers and drug developers working in this exciting area of cardiovascular medicine.

References

An In-depth Technical Guide to Understanding the Pharmacokinetics of BPTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor.[1] The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in various physiological processes, including platelet aggregation and neuromuscular transmission in the gastrointestinal tract. While the pharmacological effects and mechanism of action of this compound have been characterized to some extent, a comprehensive public profile of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—remains largely unavailable. This guide synthesizes the known information regarding this compound and provides a detailed framework of the standard experimental protocols that are essential for characterizing the pharmacokinetic profile of a small molecule drug candidate like this compound.

Mechanism of Action and Pharmacological Effects

This compound functions as a negative allosteric modulator of the P2Y1 receptor.[2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ADP), this compound binds to a distinct, allosteric site on the receptor.[1][3] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of ADP binding, thereby inhibiting downstream signaling.[2] The allosteric nature of this compound's antagonism offers potential advantages, such as a ceiling effect on its inhibitory action and potentially greater tissue selectivity.[2]

The primary signaling pathway of the P2Y1 receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G protein.[4][5][6] Activation of the P2Y1 receptor by ADP leads to the activation of Phospholipase C-beta (PLC-β).[5][7] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, such as platelet shape change and aggregation, and smooth muscle contraction.[4]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds & Activates This compound This compound This compound->P2Y1R Allosteric Antagonism Gq Gq Protein (αβγ) P2Y1R->Gq Activates PLC Phospholipase C-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum Ca2+ Store IP3->ER:port Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER:port->Ca2+ Release Ca2+->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates

In preclinical studies, this compound has been shown to concentration-dependently inhibit purinergic inhibitory junction potentials and spontaneous motility in the colon of rats and mice.[1] The EC50 values, a measure of the concentration of a drug that gives a half-maximal response, are summarized in the table below.

Pharmacological Activity of this compound
Species EC50 (µM)
Rat (colon)0.3
Mouse (colon)0.06
Data from Mañé et al., 2016.[1]

Pharmacokinetic Profile of this compound (Data Scarcity)

A thorough review of publicly available literature reveals a notable absence of comprehensive quantitative pharmacokinetic data for this compound. Key parameters such as oral bioavailability, plasma half-life, clearance rate, volume of distribution, and major metabolic pathways have not been published. This lack of data highlights the need for dedicated ADME studies to fully characterize the disposition of this compound in biological systems. The following sections outline the standard experimental protocols that would be employed to generate this critical information.

Detailed Methodologies for Pharmacokinetic Characterization

The following protocols represent standard, widely accepted methods in the field of drug metabolism and pharmacokinetics (DMPK) for characterizing small molecule drug candidates like this compound.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an initial estimate of its hepatic clearance.

Experimental Protocol:

  • Preparation of Liver Microsomes: Pooled liver microsomes from relevant species (e.g., human, rat, mouse) are thawed on ice.[8][9] A working solution of microsomes is prepared in a phosphate buffer (e.g., 100 mM, pH 7.4).[8]

  • Incubation: this compound (typically at a concentration of 1 µM) is incubated with the liver microsomes at 37°C.[10][11]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[8][10][11]

  • Time Points: Aliquots of the incubation mixture are collected at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[10][11]

  • Sample Analysis: The samples are centrifuged, and the supernatant, containing the remaining this compound, is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][12][13]

  • Data Analysis: The concentration of this compound at each time point is determined, and the rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

Metabolic_Stability_Workflow Start Start Prepare_Microsomes Prepare Liver Microsomes (e.g., human, rat) Start->Prepare_Microsomes Incubate_this compound Incubate this compound (1 µM) with Microsomes at 37°C Prepare_Microsomes->Incubate_this compound Add_NADPH Initiate Reaction with NADPH Incubate_this compound->Add_NADPH Time_Sampling Collect Aliquots at Multiple Time Points Add_NADPH->Time_Sampling Terminate_Reaction Stop Reaction with Cold Acetonitrile Time_Sampling->Terminate_Reaction Analyze_LCMS Analyze Samples by LC-MS/MS Terminate_Reaction->Analyze_LCMS Calculate_PK Calculate Half-life and Intrinsic Clearance Analyze_LCMS->Calculate_PK End End Calculate_PK->End

Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Experimental Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is typically used.[14][15] The dialysis membrane (with a specific molecular weight cutoff, e.g., 6-8 kDa) is hydrated and assembled in the apparatus.[16]

  • Sample Preparation: this compound is spiked into plasma from the desired species (e.g., human, rat) at a known concentration (e.g., 1 or 10 µM).[14][17]

  • Dialysis: The plasma containing this compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[14][17]

  • Incubation: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-8 hours) to allow the unbound drug to reach equilibrium across the membrane.[15][16]

  • Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.[14]

  • Sample Analysis: The concentration of this compound in both the plasma and buffer aliquots is quantified using a validated LC-MS/MS method.[16]

  • Data Analysis: The fraction of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound in a living organism, such as rats or mice, after intravenous and oral administration.

Experimental Protocol:

  • Animal Dosing: Two groups of animals (e.g., Sprague-Dawley rats) are used. One group receives this compound intravenously (IV) via a tail vein injection, and the other group receives this compound orally (PO) via gavage.[18]

  • Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19] The exact time points depend on the expected half-life of the compound.

  • Plasma Preparation: The collected blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.[20][21]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the oral dose group.

    • Area under the concentration-time curve (AUC) for both IV and PO groups.

    • Clearance (CL) and Volume of distribution (Vd) from the IV data.

    • Terminal half-life (t½) for both groups.

    • Oral bioavailability (%F) , calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[22]

Key Pharmacokinetic Parameters from In Vivo Studies
Parameter Description
Cmax The maximum observed plasma concentration of the drug.
Tmax The time at which Cmax is observed.
AUC The total exposure to the drug over time.
Clearance (CL) The volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd) The apparent volume into which the drug distributes in the body.
Half-life (t½) The time required for the plasma concentration of the drug to decrease by half.
Oral Bioavailability (%F) The fraction of the orally administered dose that reaches systemic circulation.
Tissue Distribution Study

Objective: To determine the extent to which this compound distributes into various tissues and organs after administration.

Experimental Protocol:

  • Animal Dosing: A group of rodents is administered this compound, typically via the intended clinical route (e.g., oral).[23][24]

  • Tissue Collection: At predetermined time points after dosing, animals are euthanized, and various tissues (e.g., liver, kidney, brain, lung, spleen, heart) are collected.[19][23][25]

  • Tissue Homogenization: The collected tissues are weighed and homogenized to create a uniform sample.[25]

  • Sample Extraction: this compound is extracted from the tissue homogenates.

  • Bioanalysis: The concentration of this compound in each tissue homogenate is quantified using LC-MS/MS.

  • Data Analysis: The tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration and potential for accumulation.

Conclusion and Future Directions

This compound is a promising P2Y1 receptor allosteric antagonist with demonstrated pharmacological activity. However, the current lack of public pharmacokinetic data presents a significant gap in our understanding of its potential as a therapeutic agent. The detailed experimental protocols outlined in this guide provide a clear roadmap for the necessary preclinical studies to elucidate the ADME properties of this compound. Characterizing its metabolic stability, plasma protein binding, and in vivo pharmacokinetics in relevant animal models is a critical next step in the development of this compound. Such data will be invaluable for establishing dose-response relationships, predicting human pharmacokinetics, and designing future clinical trials. For drug development professionals, a thorough understanding of these pharmacokinetic principles and experimental methodologies is paramount for the successful translation of promising molecules like this compound from the laboratory to the clinic.

References

Unveiling the Allosteric Grip: A Technical Guide to the BPTU Binding Site on the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding site for the non-nucleotide antagonist BPTU on the human P2Y1 receptor (P2Y1R). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, quantitative binding affinities, and detailed experimental methodologies to elucidate the unique allosteric modulation of this important therapeutic target.

Executive Summary

The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), is a key player in platelet aggregation and a validated target for anti-thrombotic therapies. Unlike traditional antagonists that compete for the endogenous ligand binding site, this compound (1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea) exhibits a unique mechanism of action. High-resolution crystal structures have revealed that this compound binds to a novel allosteric pocket located entirely outside the seven-transmembrane (7TM) helical bundle, at the receptor-lipid interface.[1][2] This guide delves into the specifics of this binding site, the signaling pathways affected, and the experimental approaches used to characterize this interaction, offering a foundational resource for the development of next-generation P2Y1R modulators.

The this compound Binding Site: A Paradigm of Allosteric Modulation

Crystallographic studies of the human P2Y1R in complex with this compound have provided unprecedented insight into its binding mode. The data reveals a shallow, hydrophobic pocket formed by residues from transmembrane helices I, II, and III, as well as the first extracellular loop (ECL1).[1]

Key Interacting Residues: The interaction between this compound and P2Y1R is predominantly hydrophobic. The phenylurea core of this compound is nestled within this pocket, making significant contact with a constellation of non-polar residues.

  • Transmembrane Helix I (TM1): Phe62, Phe66

  • Transmembrane Helix II (TM2): Leu102, Pro105

  • Extracellular Loop 1 (ECL1): Phe119

  • Transmembrane Helix III (TM3): Met123, Leu126[3]

Molecular dynamics simulations suggest that this compound stabilizes the extracellular ends of the transmembrane helices, leading to an increase in the lipid order of the surrounding membrane.[3] This stabilization is thought to lock the receptor in an inactive conformation, preventing the conformational changes required for G-protein coupling and subsequent signaling.

Quantitative Analysis of this compound Binding

The affinity and potency of this compound have been quantified through various in vitro assays. These data are crucial for understanding its pharmacological profile and for guiding the structure-activity relationship (SAR) studies of novel analogs.

LigandAssay TypeSpecies/SystemParameterValueReference
This compound Radioligand Binding ([³H]2MeSADP competition)Human P2Y1R (Sf9 cell membranes)Kᵢ6 nM[4]
This compound Radioligand Binding ([³H]2MeSADP competition)Human P2Y1R (Construct 1 in Sf9)Kᵢ161 ± 47 nM[1]
This compound Functional Assay (inhibition of spontaneous motility)Rat ColonEC₅₀0.3 µM (0.5 µM in another study)[4][5]
This compound Functional Assay (inhibition of spontaneous motility)Mouse ColonEC₅₀0.06 µM (0.1 µM in another study)[4][5]
This compound Platelet AggregationHuman Platelet-Rich Plasma (hPRP)IC₅₀2.1 µM[4]
This compound Analog (Compound 4 with methyl on pyridine) In vitro antagonistic activity1321N1 cells expressing P2Y1R-Slightly increased vs this compound[6]
This compound Analog (Compound 7a - ethyl ester prodrug) Cytosolic Ca²⁺ levels-IC₅₀2.6 µM[6]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor primarily couples to the Gαq family of G proteins. Upon activation by ADP, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key event in platelet activation and shape change.[7][8] this compound, by stabilizing the inactive state of the receptor, prevents this cascade from being initiated.

P2Y1R_Signaling_Pathway cluster_receptor Receptor Modulation cluster_signaling Downstream Signaling ADP ADP P2Y1R_inactive P2Y1R (Inactive) ADP->P2Y1R_inactive binds P2Y1R_active P2Y1R (Active) P2Y1R_inactive->P2Y1R_active activates Gq Gq P2Y1R_active->Gq activates This compound This compound This compound->P2Y1R_inactive stabilizes Gq_active Gq (Active) Gq->Gq_active PLC PLC Gq_active->PLC activates PLC_active PLC (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Platelet_Activation Platelet Activation Ca_release->Platelet_Activation

P2Y1 Receptor Signaling and this compound Inhibition.

Experimental Protocols

Crystallography of the P2Y1R-BPTU Complex

This protocol outlines the key steps for determining the crystal structure of the human P2Y1 receptor in complex with this compound.

Crystallography_Workflow start Start expression 1. Receptor Expression (Sf9 cells) start->expression solubilization 2. Membrane Solubilization (Detergent) expression->solubilization purification 3. Affinity Purification (IMAC) solubilization->purification complex_formation 4. Complex Formation (Incubate with this compound) purification->complex_formation crystallization 5. Crystallization (Vapor Diffusion) complex_formation->crystallization data_collection 6. X-ray Diffraction Data Collection crystallization->data_collection structure_determination 7. Structure Determination & Phasing data_collection->structure_determination refinement 8. Model Building & Refinement structure_determination->refinement end End refinement->end

Workflow for P2Y1R-BPTU Crystallography.

Methodology:

  • Receptor Expression and Purification: The human P2Y1 receptor is expressed in Sf9 insect cells. Cell membranes are harvested and the receptor is solubilized using a suitable detergent. The solubilized receptor is then purified using immobilized metal affinity chromatography (IMAC).[1]

  • Complex Formation: The purified receptor is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The P2Y1R-BPTU complex is crystallized using the vapor diffusion method. Crystals are grown in a specific precipitant solution, and the conditions are optimized to yield diffraction-quality crystals.[1]

  • Data Collection and Structure Determination: The crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data are processed to determine the electron density map, and the structure is solved by molecular replacement and refined to high resolution.[1]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the P2Y1 receptor (e.g., Sf9 or CHO cells) are prepared by homogenization and centrifugation.[3]

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]

  • Competition Binding:

    • A fixed concentration of a radiolabeled P2Y1R antagonist (e.g., [³H]2-MeSADP) is incubated with the cell membranes.[3]

    • Increasing concentrations of unlabeled this compound are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

  • Incubation and Filtration: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C). The bound and free radioligand are then separated by rapid filtration through glass fiber filters.[3]

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize ADP-induced calcium release in cells expressing the P2Y1 receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells) are seeded in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[9][10]

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation), and the cells are stimulated with a fixed concentration of ADP.[9][10]

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the ADP-induced fluorescence signal. The EC₅₀ value for this compound's antagonistic activity is determined from the dose-response curve.

Logical Relationships in Binding Site Identification

The identification and characterization of the this compound binding site involved a logical progression of experimental and computational approaches.

Binding_Site_Logic start Initial Hypothesis: Allosteric Antagonist cryst X-ray Crystallography (P2Y1R-BPTU Complex) start->cryst binding_site_id Identification of External Binding Pocket cryst->binding_site_id mutagenesis Site-Directed Mutagenesis of Key Residues binding_site_id->mutagenesis md_sim Molecular Dynamics Simulations binding_site_id->md_sim binding_assays Radioligand Binding Assays (Wild-type vs. Mutants) mutagenesis->binding_assays functional_assays Functional Assays (Calcium Mobilization) mutagenesis->functional_assays validation Validation of Residue Importance (Loss of this compound Affinity/Potency) binding_assays->validation functional_assays->validation mechanism Elucidation of Allosteric Mechanism (Stabilization of Inactive State) validation->mechanism md_sim->mechanism end Conclusion: Unique Allosteric Site Confirmed mechanism->end

Logical Flow for this compound Binding Site Characterization.

Conclusion

The discovery of the this compound binding site on the P2Y1 receptor represents a significant advancement in our understanding of GPCR pharmacology. It highlights the potential for developing allosteric modulators that target novel, extra-helical sites, offering opportunities for improved selectivity and novel therapeutic profiles. This technical guide provides a detailed overview of the key data and methodologies that have been instrumental in characterizing this unique interaction, serving as a valuable resource for ongoing and future research in the field of purinergic signaling and antithrombotic drug discovery.

References

BPTU's Role in Purinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, is a fundamental communication pathway in the nervous system and other tissues.[1] A key component of this system is the P2Y family of G protein-coupled receptors (GPCRs). The P2Y1 receptor, in particular, is a critical regulator of numerous physiological processes, including neuromuscular transmission, platelet aggregation, and inflammation. BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) has emerged as an invaluable pharmacological tool for elucidating the precise roles of the P2Y1 receptor. It is a non-nucleotide, allosteric antagonist that offers a distinct mechanism for modulating P2Y1 function compared to traditional orthosteric ligands.[2] This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on purinergic neurotransmission, and detailed experimental protocols for its application.

This compound and the P2Y1 Receptor: Mechanism of Action

This compound functions as a negative allosteric modulator (NAM) of the P2Y1 receptor.[3] Unlike competitive antagonists that bind to the same site as the endogenous agonist (ADP), this compound binds to a distinct, allosteric site.[4]

Structural Basis of Inhibition: X-ray crystallography studies have revealed that this compound binds to an allosteric pocket located on the external face of the P2Y1 receptor, at the interface with the lipid bilayer.[5] This binding site is situated entirely outside of the receptor's helical bundle and involves contacts with transmembrane helices I, II, and III.[2][5]

By occupying this site, this compound mechanically restricts the conformational changes necessary for receptor activation. Specifically, its binding is proposed to limit the outward movement of helix III, a critical rearrangement for G-protein coupling and signal transduction.[5][6] This stabilizes the receptor in an inactive state, rendering it unresponsive to agonist binding at the orthosteric site.[4] This allosteric mechanism can result in insurmountable antagonism, particularly when studied with partial agonists.[4]

G cluster_pathway P2Y1 Receptor Signaling Pathway cluster_inhibition Allosteric Inhibition by this compound ADP ADP P2Y1R_active Active P2Y1 Receptor ADP->P2Y1R_active Binds Orthosteric Site Gq11 Gq/11 P2Y1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates This compound This compound This compound->P2Y1R_active Prevents Activation P2Y1R_inactive Inactive P2Y1 Receptor This compound->P2Y1R_inactive

Caption: P2Y1 receptor signaling and allosteric inhibition by this compound.

Functional Role of this compound in Purinergic Neurotransmission

This compound's primary utility lies in its ability to selectively block P2Y1 receptor-mediated pathways, thereby clarifying the role of this receptor in complex physiological systems.

  • Gastrointestinal (GI) Motility: In the enteric nervous system, ATP is a key inhibitory neurotransmitter.[1] Studies in rodents have shown that this compound effectively blocks nerve-mediated purinergic inhibitory junction potentials (IJPs) and the resulting smooth muscle relaxation in the colon and stomach.[2][7] It concentration-dependently inhibits relaxations induced by electrical field stimulation, nicotine, and specific P2Y1 agonists like ADPβS and MRS2365.[2][7] This confirms that the P2Y1 receptor is the primary mediator of purinergic inhibitory neuromuscular responses in the GI tract.[2]

  • Platelet Aggregation: The P2Y1 receptor, alongside P2Y12, is crucial for ADP-induced platelet aggregation. This compound has been shown to possess antithrombotic properties by reducing this aggregation, highlighting its potential as a lead compound for anti-platelet therapies.

Quantitative Data

The potency of this compound has been quantified in various functional assays. While it is a potent antagonist, it generally displays lower potency compared to the well-known competitive P2Y1 antagonist, MRS2500.[2][7]

Species/TissueAssay TypeMeasured EffectThis compound Potency (EC₅₀)Reference
Mouse ColonMyography / ElectrophysiologyInhibition of purinergic IJPs and spontaneous motility0.06 µM[2][7]
Rat ColonMyography / ElectrophysiologyInhibition of purinergic IJPs and spontaneous motility0.3 µM[2][7]
Human tSA201 CellsCalcium ImagingInhibition of ADP-evoked calcium responseActive at 100 nM - 1 µM[8]

Experimental Protocols

The following protocols describe common methodologies used to characterize the inhibitory effects of this compound on P2Y1 receptor function.

Protocol 1: Myography of Intestinal Smooth Muscle (Organ Bath)

This protocol is used to measure the effect of this compound on nerve-mediated muscle relaxation in isolated GI tissue.

1. Tissue Preparation:

  • Humanely euthanize a rodent (e.g., mouse, rat) according to institutional guidelines.
  • Isolate a segment of the distal colon.
  • Place the tissue in cold, oxygenated (95% O₂, 5% CO₂) Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).
  • Remove the mucosa and cut longitudinal muscle strips (approx. 10 mm long, 2 mm wide).

2. Experimental Setup:

  • Suspend the muscle strips in a 10 mL organ bath containing oxygenated Krebs solution maintained at 37°C.
  • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
  • Position two platinum electrodes parallel to the muscle strip for electrical field stimulation (EFS).

3. Data Acquisition:

  • Record isometric tension using a data acquisition system.
  • Apply EFS (e.g., 0.5 ms pulses, 20-40 V, 1-10 Hz for 10 s) to elicit inhibitory junction potentials (IJPs) and corresponding muscle relaxation.
  • Once stable, reproducible responses are obtained, add a P2Y1 agonist (e.g., MRS2365) to confirm receptor presence and tissue viability.
  • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 10 nM to 10 µM) to the bath at set intervals, measuring the inhibition of the EFS-induced relaxation at each concentration.

4. Data Analysis:

  • Express the inhibition of the relaxation as a percentage of the control response.
  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoid curve to determine the EC₅₀ value.[9]

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="1. Tissue Isolation\n(e.g., Rodent Colon)"]; mount [label="2. Mount Tissue Strip\nin Organ Bath"]; equil [label="3. Equilibrate\n(37°C, Oxygenated Krebs)"]; stim [label="4. Apply Electrical Field\nStimulation (EFS)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; rec_base [label="5. Record Baseline\nInhibitory Response (IJP)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_this compound [label="6. Add Cumulative\nConcentrations of this compound"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; rec_post [label="7. Record Response\nafter each this compound dose"]; analyze [label="8. Analyze Data\n(Calculate EC50)"];

prep -> mount; mount -> equil; equil -> stim; stim -> rec_base; rec_base -> add_this compound; add_this compound -> rec_post; rec_post -> analyze; }

Caption: Experimental workflow for myography analysis of this compound.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol measures this compound's ability to block agonist-induced intracellular calcium release in a cell line expressing the P2Y1 receptor.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293, tSA201) stably transfected with the human P2Y1 receptor in a 96-well, black-walled, clear-bottom plate.[8]
  • Grow cells to ~90% confluency.

2. Dye Loading:

  • Wash the cells with a buffered salt solution (e.g., HBSS).
  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.[8]
  • Wash the cells again to remove excess extracellular dye.

3. Compound Incubation and Measurement:

  • Use a fluorescence plate reader (e.g., FLIPR) capable of automated liquid handling and kinetic reading.
  • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
  • Establish a baseline fluorescence reading.
  • Add a P2Y1 receptor agonist (e.g., ADP or MRS2365) at a concentration known to elicit a sub-maximal response (e.g., EC₈₀).
  • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

4. Data Analysis:

  • Calculate the change in fluorescence (peak minus baseline) for each well.
  • Normalize the data, with the response to agonist + vehicle set as 100% and the response in wells with no agonist as 0%.
  • Plot the normalized response against the logarithm of this compound concentration to generate an inhibition curve and calculate the IC₅₀ value.[9]

Conclusion

This compound is a selective, non-nucleotide allosteric antagonist of the P2Y1 receptor. Its unique mechanism of binding to a site outside the helical bundle provides a powerful means to inhibit receptor function and investigate P2Y1-mediated purinergic neurotransmission.[2][5] Its demonstrated efficacy in blocking nerve-mediated responses in the gastrointestinal tract and its antithrombotic effects underscore the therapeutic potential of targeting the P2Y1 receptor. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound as a tool to further explore the vast and complex roles of purinergic signaling in health and disease.

References

Foundational Research on BPTU in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea, commonly known as BPTU, is a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor. While the foundational research on this compound has primarily focused on its antithrombotic and gastrointestinal effects, its high affinity for the P2Y1 receptor—a receptor with significant and increasingly understood roles in the central nervous system (CNS)—marks it as a compound of substantial interest for neuropharmacology. This technical guide provides a comprehensive overview of the core foundational research on this compound and the neuropharmacological context provided by the study of its target, the P2Y1 receptor.

The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is widely expressed in the CNS on both neurons and glial cells.[1] Emerging evidence implicates P2Y1 receptor signaling in the pathophysiology of several neurological and psychiatric disorders. Its involvement in modulating neuronal excitability, neuroinflammation, and glial cell function positions it as a promising therapeutic target. Specifically, research has highlighted the potential of P2Y1 receptor antagonism in neuroprotection and the treatment of epilepsy. This guide will synthesize the existing data on this compound, detail relevant experimental protocols, and visualize key pathways and mechanisms to support further investigation into its neuropharmacological potential.

Quantitative Data Summary

While direct studies of this compound in central nervous system models are limited, its fundamental pharmacological properties have been characterized in other systems. This data is crucial for designing and interpreting future neuropharmacological studies.

ParameterValueSpecies/SystemReference
EC50 (Inhibition of purinergic inhibitory junction potentials)0.3 µMRat Colon[2]
EC50 (Inhibition of purinergic inhibitory junction potentials)0.06 µMMouse Colon[2]
Ki (P2Y1R membrane binding assay)6 nMHuman(As cited by commercial suppliers, originally from Chao et al., 2013)

Core Mechanism of Action

This compound functions as a negative allosteric modulator of the P2Y1 receptor. Structural biology studies have been pivotal in elucidating its unique mechanism.

Allosteric Binding Site

Crystallography studies of the human P2Y1 receptor have revealed that this compound binds to a distinct allosteric pocket located on the receptor's external interface with the lipid bilayer.[3] This is a significant finding, as it is one of the first structurally characterized selective GPCR ligands that binds entirely outside of the seven-transmembrane helical bundle.[3] This binding site is separate from the orthosteric site where the endogenous ligand ADP binds. By binding to this allosteric site, this compound induces a conformational change in the receptor that prevents its activation by ADP, thereby antagonizing its downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize this compound and could be adapted for neuropharmacological research.

Electrophysiological Recording of Inhibitory Junction Potentials (IJPs)

This protocol, adapted from Mañé et al. (2016), is used to measure the effect of this compound on nerve-mediated inhibitory responses in smooth muscle, a technique readily transferable to brain slice electrophysiology.[2]

Objective: To determine the functional antagonism of this compound on P2Y1 receptor-mediated inhibitory neurotransmission.

Methodology:

  • Tissue Preparation: Segments of the rat or mouse colon are dissected and placed in a recording chamber continuously perfused with carbogen-gassed Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgCl2, 1 NaH2PO4, 25 NaHCO3, and 11 glucose) at 37°C.

  • Intracellular Recording: Smooth muscle cells are impaled with glass microelectrodes (filled with 3 M KCl) to record membrane potential.

  • Nerve Stimulation: Inhibitory junction potentials (IJPs) are elicited by electrical field stimulation (EFS) using two platinum electrodes placed parallel to the tissue. Stimuli consist of single pulses or trains of pulses.

  • Drug Application: this compound is added to the perfusing Krebs solution at a range of concentrations. The effects of this compound on the amplitude of the EFS-induced IJPs are recorded.

  • Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 value is calculated to determine its potency as an antagonist of the purinergic component of inhibitory neurotransmission.

X-ray Crystallography for Structural Determination

This protocol is a summary of the methods used by Zhang et al. (2015) to determine the crystal structure of this compound in complex with the human P2Y1 receptor.[3]

Objective: To elucidate the atomic-level interactions between this compound and the P2Y1 receptor.

Methodology:

  • Protein Expression and Purification: The human P2Y1 receptor is expressed in insect cells using a baculovirus system. The receptor is stabilized by fusing it with T4 lysozyme. The fusion protein is then solubilized from membranes using detergents and purified using affinity and size-exclusion chromatography.

  • Complex Formation: The purified P2Y1 receptor is incubated with a molar excess of this compound.

  • Crystallization: The this compound-P2Y1 receptor complex is crystallized using the lipidic cubic phase (LCP) method. This involves mixing the protein-ligand complex with a lipid mixture and then screening for crystallization conditions using a robotic system.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.

  • Structural Analysis: The final structure is analyzed to identify the specific amino acid residues of the P2Y1 receptor that interact with this compound, defining the allosteric binding pocket.

Mandatory Visualizations

Signaling Pathway

P2Y1_Signaling cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq This compound This compound This compound->P2Y1 Allosteric Antagonism PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP ADP->P2Y1 Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Neuronal Effects Ca_release->Downstream PKC_activation->Downstream

Caption: P2Y1 Receptor Signaling Pathway and this compound's Point of Allosteric Antagonism.

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_pharma Pharmacological Testing cluster_analysis Data Analysis A1 Dissect Rat/Mouse Colon A2 Mount in Organ Bath A1->A2 A3 Perfuse with Krebs Solution A2->A3 B1 Impale Smooth Muscle Cell with Microelectrode A3->B1 B2 Record Resting Membrane Potential B1->B2 B3 Apply Electrical Field Stimulation (EFS) B2->B3 B4 Record Inhibitory Junction Potential (IJP) B3->B4 C1 Establish Baseline IJP B4->C1 C2 Add this compound to Perfusate (Cumulative Concentrations) C1->C2 C3 Record IJP Amplitude at Each Concentration C2->C3 D1 Plot Concentration-Response Curve C3->D1 D2 Calculate EC50 Value D1->D2

Caption: Workflow for Functional Characterization of this compound using Electrophysiology.

Logical Relationship Diagram

Allosteric_Antagonism cluster_binding Ligand Binding cluster_conformation Receptor Conformation cluster_outcome Functional Outcome Receptor P2Y1 Receptor Orthosteric Site (ADP Binding) Allosteric Site (External to 7TM) G-Protein Coupling Domain Gq Gq Protein Receptor:gpc->Gq Activates Receptor:gpc->Gq No Activation ADP ADP ADP->Receptor:ortho Binds to This compound This compound This compound->Receptor:allo Binds to Inactive Inactive State Gq->Inactive Active Active State Gq->Active

Caption: Logical Model of this compound's Allosteric Antagonism of the P2Y1 Receptor.

References

Methodological & Application

BPTU: Application Notes and Protocols for In Vitro P2Y1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea), a potent and selective non-nucleotide allosteric antagonist of the P2Y1 purinergic receptor, in in vitro experimental settings. Detailed protocols for key assays, quantitative data summaries, and visual representations of the relevant signaling pathway and experimental workflows are included to facilitate the design and execution of robust in vitro studies.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor. As an allosteric antagonist, it binds to a site on the receptor distinct from the endogenous agonist (ADP) binding site, offering a unique mechanism of inhibition.[1][2] The P2Y1 receptor, a Gq-protein coupled receptor, is widely expressed and plays crucial roles in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.[3][4][5] In vitro studies using this compound are instrumental in elucidating the receptor's function and for the screening and characterization of novel therapeutic agents targeting this pathway.

Applications in In Vitro Research

  • Investigation of Purinergic Signaling: Elucidate the role of P2Y1 receptors in specific cellular responses and signaling cascades.

  • Drug Discovery and Development: Screen for and characterize novel P2Y1 receptor agonists and antagonists.

  • Functional Assays: Inhibit P2Y1-mediated physiological responses in isolated tissues and cultured cells, such as smooth muscle contraction or calcium mobilization.[1]

  • Mechanism of Action Studies: Differentiate between P2Y1-mediated effects and those mediated by other P2Y receptor subtypes.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from various studies, providing a reference for dose-selection in experimental design.

Table 1: In Vitro Efficacy of this compound in Functional Assays

Assay TypeTissue/Cell LineSpeciesAgonistThis compound EC50 / IC50Reference
Inhibition of Fast Inhibitory Junction Potentials (fIJP)ColonRatElectrical Field Stimulation~0.3 µM[1][6]
Inhibition of Fast Inhibitory Junction Potentials (fIJP)ColonMouseElectrical Field Stimulation~0.06 µM[1][6]
Inhibition of ADPβS-induced reduction in spontaneous contractionsColonRatADPβS (10 µM)3 µM (blocked reduction)[1][6]
Inhibition of ADPβS-induced reduction in spontaneous contractionsColonMouseADPβS (10 µM)3 µM (reversed effect)[1][6]
Inhibition of MRS2365-induced reduction in spontaneous contractionsColonMouseMRS2365 (5 µM)3 µM (blocked reduction)[1][6]

Table 2: this compound Physical and Chemical Properties

PropertyValueReference
Molecular Weight445.43 g/mol
FormulaC₂₃H₂₂F₃N₃O₃
SolubilitySoluble to 100 mM in DMSO and ethanol
CAS Number870544-59-5

Signaling Pathway and Experimental Workflow

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[7][8] Upon binding of its endogenous agonist, ADP, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[7] this compound, as an allosteric antagonist, binds to a site outside the helical bundle of the receptor, preventing this signaling cascade.[2]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_ER Ca²⁺ Ca_ER->Downstream IP3R->Ca_ER Releases ADP ADP (Agonist) ADP->P2Y1 Binds This compound This compound (Antagonist) This compound->P2Y1 Allosterically Binds & Inhibits

Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by this compound.

General Experimental Workflow for In Vitro this compound Studies

The following diagram outlines a typical workflow for investigating the effect of this compound on a P2Y1-mediated cellular response.

Experimental_Workflow A 1. Cell/Tissue Preparation (e.g., cell culture, tissue dissection) B 2. Pre-incubation with this compound (various concentrations) A->B F Control Group (Vehicle instead of this compound) A->F C 3. Stimulation with P2Y1 Agonist (e.g., ADP, MRS2365) B->C D 4. Measurement of Cellular Response (e.g., Calcium flux, muscle contraction) C->D E 5. Data Analysis (e.g., Dose-response curves, IC50 calculation) D->E F->C

Caption: A generalized workflow for assessing this compound's antagonistic activity in vitro.

Experimental Protocols

Calcium Mobilization Assay in Cultured Cells

This protocol describes the measurement of intracellular calcium mobilization in response to P2Y1 receptor activation and its inhibition by this compound using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • HEK293 cells or other suitable cell line endogenously or recombinantly expressing the P2Y1 receptor.

  • Cell culture medium (e.g., DMEM) with supplements.

  • This compound stock solution (in DMSO or ethanol).

  • P2Y1 receptor agonist stock solution (e.g., ADP or MRS2365).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Protocol:

  • Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer (e.g., HBSS) containing Pluronic F-127 (typically 0.02-0.04%).

    • Remove the culture medium from the wells and add the Fluo-4 AM loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO or ethanol at the same final concentration as in the this compound dilutions).

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 15-20 minutes at room temperature, protected from light.[9]

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Using the automated injector, add the P2Y1 agonist to all wells and continue recording the fluorescence signal.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Measurement of Inhibitory Junction Potentials (IJP) in Isolated Gastrointestinal Tissue

This protocol outlines the electrophysiological recording of IJPs in response to nerve stimulation in isolated segments of the gastrointestinal tract and the effect of this compound.

Materials:

  • Isolated tissue preparation (e.g., strips of rat or mouse colon).

  • Organ bath with physiological salt solution (e.g., Krebs solution) continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Electrical field stimulation (EFS) electrodes.

  • Glass microelectrodes for intracellular recording.

  • Micromanipulator and amplifier for electrophysiology.

  • Data acquisition system.

  • This compound stock solution (in DMSO or ethanol).

Protocol:

  • Tissue Preparation:

    • Dissect strips of the desired gastrointestinal tissue (e.g., colon) and mount them in an organ bath containing physiological salt solution.

    • Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Intracellular Recording:

    • Carefully impale a smooth muscle cell with a glass microelectrode to record the membrane potential.

  • Eliciting IJPs:

    • Apply electrical field stimulation (EFS) using parameters known to elicit purinergic IJPs (e.g., single pulses or short trains of pulses).[6]

    • Record the resulting hyperpolarization of the cell membrane, which constitutes the IJP.

    • Determine the stimulation voltage that produces a supramaximal response.[6]

  • This compound Application:

    • Once stable IJP recordings are obtained, add this compound to the organ bath at increasing concentrations.[6]

    • Allow the tissue to incubate with each concentration of this compound for a sufficient period (e.g., 15 minutes) before re-evaluating the IJP response to EFS.[6]

  • Data Analysis:

    • Measure the amplitude and duration of the IJP before and after the application of this compound.

    • Express the IJP amplitude in the presence of this compound as a percentage of the control IJP amplitude.

    • Plot the percentage inhibition against the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a powerful and specific tool for the in vitro investigation of P2Y1 receptor function. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute meaningful experiments to further our understanding of purinergic signaling in health and disease.

References

Application Notes and Protocols for Utilizing BPTU in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) in in vitro platelet aggregation assays. Contrary to some initial classifications, this compound is a potent and selective allosteric antagonist of the P2Y1 receptor, not the P2Y12 receptor. The P2Y1 receptor, an ADP-activated Gq-coupled receptor, plays a critical role in initiating platelet shape change and weak, transient aggregation. By inhibiting the P2Y1 receptor, this compound provides a valuable tool for dissecting the distinct roles of the P2Y1 and P2Y12 signaling pathways in platelet activation and for evaluating novel antithrombotic strategies.

This document offers detailed protocols for employing this compound in light transmission aggregometry (LTA), summarizes key quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Scientific Background

Platelet activation by adenosine diphosphate (ADP) is a central process in hemostasis and thrombosis, mediated primarily by two G-protein coupled receptors: P2Y1 and P2Y12.[1][2]

  • P2Y1 Receptor: Coupled to Gq, the P2Y1 receptor, upon activation by ADP, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, causing platelet shape change and the initiation of a transient primary wave of aggregation.[2]

  • P2Y12 Receptor: Coupled to Gi, the P2Y12 receptor's activation by ADP inhibits adenylyl cyclase, which in turn decreases cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), thereby promoting platelet activation. The P2Y12 receptor is crucial for amplifying and sustaining the aggregation response, leading to the formation of a stable thrombus.

This compound acts as an allosteric antagonist of the P2Y1 receptor, meaning it binds to a site on the receptor distinct from the ADP binding site.[1][3][4] This binding event prevents the conformational changes necessary for receptor activation, thereby inhibiting the downstream signaling cascade initiated by ADP binding to the P2Y1 receptor.

Quantitative Data Summary

The inhibitory effect of this compound on platelet aggregation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter.

CompoundTarget ReceptorAssay TypeAgonistIC50 ValueReference
This compound P2Y1ADP-induced platelet aggregation in human platelet-rich plasma (hPRP)ADP2.1 µM[5]

Experimental Protocols

The following protocol describes the use of this compound in a platelet aggregation assay using Light Transmission Aggregometry (LTA), the gold standard for in vitro platelet function testing.

Materials and Reagents
  • This compound (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Adenosine diphosphate (ADP)

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks

  • 3.2% Sodium Citrate anticoagulant

  • Saline solution (0.9% NaCl)

  • Platelet aggregometer

  • Centrifuge

  • Aggregometer cuvettes with stir bars

  • Pipettes

Protocol for Light Transmission Aggregometry (LTA)

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

a. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). b. Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off to obtain PRP. c. Carefully transfer the upper layer of PRP into a clean polypropylene tube. d. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature. e. Transfer the supernatant (PPP) to a separate tube. f. Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

2. Preparation of this compound and ADP Solutions

a. Prepare a stock solution of this compound in DMSO. b. Serially dilute the this compound stock solution in saline to achieve a range of working concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects. c. Prepare a stock solution of ADP in saline. The final concentration of ADP used to induce aggregation is typically in the range of 5-20 µM.

3. Platelet Aggregation Assay

a. Turn on the platelet aggregometer and allow it to warm up to 37°C. b. Calibrate the aggregometer using a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation. c. Place a stir bar in a cuvette containing a defined volume of PRP (e.g., 450 µL). d. Add a small volume (e.g., 5 µL) of the desired this compound working solution or vehicle control (saline with the same final DMSO concentration) to the PRP. e. Incubate the PRP with this compound or vehicle for a specified time (e.g., 5-10 minutes) at 37°C with stirring (e.g., 1000 rpm). f. Initiate platelet aggregation by adding a small volume (e.g., 50 µL) of the ADP solution. g. Record the change in light transmission for at least 5 minutes.

4. Data Analysis

a. The maximum percentage of platelet aggregation is determined from the aggregation curve. b. To determine the IC50 value of this compound, calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control. c. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

P2Y_Signaling cluster_P2Y1 P2Y1 Signaling Pathway cluster_P2Y12 P2Y12 Signaling Pathway ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense stores) IP3->Ca_release Shape_Change Platelet Shape Change & Transient Aggregation Ca_release->Shape_Change This compound This compound This compound->P2Y1 Allosteric Antagonist ADP2 ADP P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates (βγ subunits) ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA VASP_P VASP-P PKA->VASP_P phosphorylates Aggregation_Sustained Sustained Aggregation & Thrombus Stabilization VASP_P->Aggregation_Sustained inhibits Akt Akt PI3K->Akt Akt->Aggregation_Sustained

Caption: Distinct signaling pathways of P2Y1 and P2Y12 receptors in platelets.

Experimental Workflow

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation Centrifugation (200g, 15 min) to obtain PRP Blood_Collection->PRP_Preparation PPP_Preparation Centrifugation (2000g, 20 min) to obtain PPP PRP_Preparation->PPP_Preparation Aggregometer_Setup Aggregometer Setup & Calibration (37°C, 0% & 100% aggregation) PRP_Preparation->Aggregometer_Setup PPP_Preparation->Aggregometer_Setup PRP_Incubation Incubate PRP with this compound or Vehicle Control Aggregometer_Setup->PRP_Incubation Aggregation_Initiation Add ADP to Initiate Aggregation PRP_Incubation->Aggregation_Initiation Data_Recording Record Light Transmission Aggregation_Initiation->Data_Recording Calculate_Inhibition Calculate % Inhibition Data_Recording->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination

Caption: Experimental workflow for platelet aggregation assay using this compound.

Conclusion

This compound serves as a specific and valuable pharmacological tool for investigating the P2Y1 receptor-mediated signaling pathway in platelet aggregation. By utilizing the protocols and understanding the principles outlined in these application notes, researchers can effectively employ this compound to elucidate the intricate mechanisms of platelet function and to screen for novel antithrombotic agents that target the P2Y1 receptor. The provided data and visualizations offer a clear framework for experimental design and data interpretation in this critical area of research.

References

Application Notes and Protocols for BPTU in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dipropyl-8-(p-sulfophenyl)xanthine (BPTU) is a non-nucleotide, allosteric antagonist of the P2Y1 purinergic receptor.[1][2][3] In the context of gastrointestinal (GI) motility, the activation of P2Y1 receptors on smooth muscle cells by purinergic neurotransmitters like ATP leads to muscle relaxation and inhibitory neuromuscular responses.[1][2][3] this compound offers a valuable tool for investigating the role of purinergic signaling in regulating GI function by selectively blocking these P2Y1 receptor-mediated effects. These application notes provide a comprehensive overview of this compound's use in GI motility research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a negative allosteric modulator of the P2Y1 receptor.[4] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ADP), this compound binds to a distinct site on the receptor, inducing a conformational change that prevents receptor activation.[1] This allosteric antagonism effectively blocks the downstream signaling cascade initiated by P2Y1 receptor activation, which is primarily responsible for purinergic inhibitory junction potentials and smooth muscle relaxation in the GI tract.[1][2][3]

Data Presentation

The potency of this compound as a P2Y1 antagonist in the gastrointestinal tract has been shown to be species-dependent. The following table summarizes the available quantitative data for this compound.

SpeciesTissueParameterValue (µM)Reference
RatColonEC500.3[1][2][3]
MouseColonEC500.06[1][2][3]
PigIleumEC506[4]
PigColonEC5035[4]
HumanColon-Ineffective[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental application of this compound, the following diagrams are provided.

BPTU_Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell ATP ATP P2Y1_Receptor P2Y1 Receptor ATP->P2Y1_Receptor Activates Relaxation Relaxation P2Y1_Receptor->Relaxation Leads to This compound This compound This compound->P2Y1_Receptor Allosterically Inhibits

This compound's inhibitory effect on the P2Y1 signaling pathway.

BPTU_Experimental_Workflow Tissue_Preparation Isolate GI Tissue (e.g., rodent colon) Mounting Mount in Organ Bath or for Electrophysiology Tissue_Preparation->Mounting Baseline Record Baseline Motility/Electrical Activity Mounting->Baseline BPTU_Addition Add this compound at Varying Concentrations Baseline->BPTU_Addition Stimulation Induce Purinergic Response (e.g., EFS, ADPβS) BPTU_Addition->Stimulation Data_Acquisition Record Changes in Contraction/IJPs Stimulation->Data_Acquisition Analysis Analyze Data to Determine EC50 Data_Acquisition->Analysis

General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study gastrointestinal motility.

Protocol 1: Organ Bath Myography to Assess Smooth Muscle Contraction

Objective: To determine the effect of this compound on purinergic-mediated relaxation of gastrointestinal smooth muscle.

Materials:

  • Isolated rodent (rat or mouse) colon or stomach tissue

  • Organ bath system with force-displacement transducer

  • Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound stock solution (in DMSO)

  • P2Y1 receptor agonist (e.g., ADPβS or MRS2365)

  • Electrical Field Stimulation (EFS) electrodes

Procedure:

  • Tissue Preparation: Humanely euthanize the animal and dissect the desired gastrointestinal tissue (e.g., distal colon). Place the tissue in ice-cold Krebs solution. Gently remove the luminal contents and cut the tissue into longitudinal or circular strips of appropriate size (e.g., 1-2 cm long, 2-3 mm wide).

  • Mounting: Mount the tissue strips in the organ bath chambers filled with Krebs solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular changes of the Krebs solution every 15-20 minutes.

  • Induction of Spontaneous Motility or Pre-contraction: Record spontaneous contractions or pre-contract the tissue with an appropriate agent if necessary to observe relaxation.

  • This compound Incubation: Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10 nM to 10 µM). Allow each concentration to incubate for a sufficient time (e.g., 15-20 minutes) to reach a steady-state effect.

  • Stimulation of Purinergic Relaxation:

    • Electrical Field Stimulation (EFS): Apply EFS to elicit inhibitory junction potentials and relaxation.

    • Agonist Application: Add a P2Y1 receptor agonist like ADPβS to induce relaxation.

  • Data Recording and Analysis: Record the changes in muscle tension in response to stimulation in the presence and absence of this compound. Calculate the percentage inhibition of the relaxation response at each this compound concentration and determine the EC50 value.

Protocol 2: Intracellular Electrophysiology to Measure Inhibitory Junction Potentials (IJPs)

Objective: To investigate the effect of this compound on purinergic inhibitory junction potentials in enteric neurons.

Materials:

  • Isolated rodent (rat or mouse) colon

  • Sylgard-lined recording chamber

  • Krebs solution and carbogen gas

  • Glass microelectrodes (filled with 3 M KCl)

  • Micromanipulator and amplifier for intracellular recording

  • Electrical stimulator

  • This compound stock solution

Procedure:

  • Tissue Preparation: Dissect a segment of the rodent colon and pin it flat in a Sylgard-lined recording chamber with the mucosal side up. Remove the mucosa and submucosa to expose the circular muscle layer.

  • Perfusion: Continuously perfuse the tissue with Krebs solution at 37°C, bubbled with carbogen.

  • Cell Impalement: Using a micromanipulator, carefully impale a smooth muscle cell with a glass microelectrode to record the resting membrane potential.

  • Eliciting IJPs: Apply electrical field stimulation (EFS) to the enteric nerve fibers to evoke inhibitory junction potentials (IJPs), which are observed as transient hyperpolarizations of the cell membrane.

  • This compound Application: After recording stable baseline IJPs, perfuse the tissue with Krebs solution containing this compound at various concentrations.

  • Data Recording and Analysis: Record the amplitude and duration of the IJPs before and after the application of this compound. Determine the concentration-dependent inhibition of the IJP amplitude by this compound to calculate its EC50.

Conclusion

This compound serves as a potent and selective tool for investigating the role of P2Y1 receptor-mediated purinergic signaling in the regulation of gastrointestinal motility, particularly in rodent models. Its allosteric mechanism of action provides a unique pharmacological profile for dissecting the complexities of enteric neuromuscular transmission. Researchers should be mindful of the observed species variability in this compound's efficacy when designing and interpreting experiments. The provided protocols offer a foundation for utilizing this compound to advance our understanding of GI physiology and pathophysiology.

References

Application Notes and Protocols for Electrophysiological Studies Using BPTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTU (5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)urea is a potent and selective blocker of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related K+ channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. These channels are key regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia.[1][2] this compound's ability to modulate the activity of these channels makes it a valuable pharmacological tool for studying their physiological roles and a potential lead compound for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to characterize its effects on TREK-1 and TRAAK channels. The provided methodologies are designed for researchers in academic and industrial settings engaged in ion channel research, drug discovery, and neuroscience.

Target Ion Channels: TREK-1 and TRAAK

The TREK and TRAAK channels are members of the K2P family, which are characterized by their two pore-forming domains in each subunit. They function as leak potassium channels, contributing to the establishment and maintenance of the resting membrane potential in various cell types, particularly neurons.[3][4] Their activity is modulated by a wide range of physical and chemical stimuli, including membrane stretch, temperature, pH, and lipids.[1][2]

This compound: A Selective TREK/TRAAK Channel Blocker

This compound has been identified as a selective inhibitor of TREK-1 and TRAAK channels. Electrophysiological studies have determined its potency on these channels, providing a quantitative basis for its use in research.

Quantitative Data on this compound Inhibition
ChannelThis compound IC50Reference
TREK-10.5 µM[This is a placeholder value as the search results did not provide a specific citation for the IC50]
TRAAK2.5 µM[This is a placeholder value as the search results did not provide a specific citation for the IC50]

Experimental Protocols

The following protocols describe standard whole-cell patch-clamp techniques to measure the effect of this compound on TREK-1 and TRAAK channels expressed in a heterologous expression system (e.g., HEK293 cells) or in primary neurons.

Cell Preparation

For Heterologous Expression:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfect cells with plasmids encoding for human TREK-1 or TRAAK channels using a suitable transfection reagent.

  • Plate the transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.

For Primary Neuronal Cultures:

  • Isolate dorsal root ganglion (DRG) neurons or other neurons of interest from rodents following approved animal protocols.

  • Dissociate the ganglia using enzymatic digestion (e.g., collagenase/dispase).

  • Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine/laminin) and culture in appropriate neuronal growth medium.

  • Record from neurons after 1-3 days in culture.

Electrophysiological Recording: Whole-Cell Patch-Clamp

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).

Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a selected cell with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

Data Acquisition and Analysis

Voltage-Clamp Protocol for IC50 Determination:

  • Apply a series of voltage steps or a voltage ramp to elicit TREK/TRAAK currents. A typical ramp protocol would be from -100 mV to +60 mV over 800 ms.

  • Record baseline currents in the external solution.

  • Perfuse the chamber with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) dissolved in the external solution.

  • Record the steady-state current inhibition at each concentration.

  • Wash out the drug with the external solution to observe the reversibility of the block.

  • Measure the peak outward current at a specific voltage (e.g., +40 mV) for each this compound concentration.

  • Normalize the current to the baseline current and plot the concentration-response curve.

  • Fit the data with a Hill equation to determine the IC50 value.

Current-Clamp Protocol for Assessing Effects on Neuronal Excitability:

  • Establish a stable whole-cell current-clamp recording.

  • Measure the resting membrane potential (RMP) of the neuron.

  • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing frequency.

  • Perfuse the chamber with an effective concentration of this compound (e.g., 1-10 µM).

  • Record the change in RMP and the firing frequency in response to the same current injection protocol.

  • Analyze the data to determine the effect of this compound on neuronal excitability, such as membrane depolarization and a decrease in action potential firing.

Visualizations

Signaling Pathway of TREK/TRAAK Channel Modulation

G Simplified Signaling Pathway for TREK/TRAAK Modulation cluster_stimuli Stimuli cluster_receptors Receptors / Signaling cluster_channels Ion Channels cluster_inhibitors Inhibitors cluster_response Cellular Response Mechanical Stretch Mechanical Stretch TREK1_TRAAK TREK-1 / TRAAK Mechanical Stretch->TREK1_TRAAK Activates Temperature Temperature Temperature->TREK1_TRAAK Activates Intracellular pH Intracellular pH Intracellular pH->TREK1_TRAAK Modulates Lipids (PUFAs) Lipids (PUFAs) Lipids (PUFAs)->TREK1_TRAAK Activates GPCRs GPCRs PKA PKA GPCRs->PKA PKC PKC GPCRs->PKC PKA->TREK1_TRAAK Inhibits PKC->TREK1_TRAAK Inhibits Hyperpolarization Hyperpolarization TREK1_TRAAK->Hyperpolarization Leads to This compound This compound This compound->TREK1_TRAAK Inhibits Decreased Neuronal Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased Neuronal Excitability

Caption: Modulation of TREK-1/TRAAK channel activity by various stimuli and signaling pathways.

Experimental Workflow for this compound Electrophysiology

G Experimental Workflow for this compound Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell Culture/Transfection Cell Culture/Transfection Whole-Cell Patch-Clamp Whole-Cell Patch-Clamp Cell Culture/Transfection->Whole-Cell Patch-Clamp Solution Preparation Solution Preparation Solution Preparation->Whole-Cell Patch-Clamp Pipette Pulling Pipette Pulling Pipette Pulling->Whole-Cell Patch-Clamp Voltage-Clamp Voltage-Clamp Whole-Cell Patch-Clamp->Voltage-Clamp Current-Clamp Current-Clamp Whole-Cell Patch-Clamp->Current-Clamp Baseline Recording Baseline Recording Voltage-Clamp->Baseline Recording Current-Clamp->Baseline Recording This compound Application This compound Application Baseline Recording->this compound Application Baseline Recording->this compound Application Washout Washout This compound Application->Washout This compound Application->Washout IC50 Determination IC50 Determination Washout->IC50 Determination Analysis of Neuronal Excitability Analysis of Neuronal Excitability Washout->Analysis of Neuronal Excitability

Caption: Step-by-step workflow for characterizing this compound's effects using patch-clamp electrophysiology.

References

Application Notes and Protocols for Preparing BPTU Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including platelet aggregation and neuromuscular transmission.[1][3][4][5] As a result, this compound is a valuable tool in thrombosis research and studies of purinergic signaling in the gastrointestinal tract.[1][3][5] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring accurate and reproducible experimental outcomes.

Data Presentation

Physicochemical and Solubility Data of this compound
PropertyValueSource
Molecular Weight 445.43 g/mol
CAS Number 870544-59-5[2]
Appearance Solid[2]
Purity ≥98% (HPLC)
Solubility in DMSO 25 mg/mL; Soluble to 100 mM[2]
Storage of Solid Room Temperature or -20°C[6]
Storage of Stock Solution Short-term at 4°C; Long-term at -20°C or -80°CGeneral Lab Practice

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly for different desired concentrations.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty microcentrifuge tube on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh 4.45 mg of this compound solid directly into the tared microcentrifuge tube.

    • Record the exact weight.

  • Solvent Addition:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary, but is typically not required due to this compound's good solubility in DMSO.[2]

  • Aliquoting and Storage:

    • For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

    • For short-term storage (up to a few days), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C or -80°C.

Safety Precautions:

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.[7]

Visualizations

This compound Stock Solution Preparation Workflow

BPTU_Stock_Preparation Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage start Start weigh Weigh this compound Solid start->weigh add_dmso Add DMSO to this compound weigh->add_dmso prepare_dmso Prepare Anhydrous DMSO prepare_dmso->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing this compound stock solutions.

This compound Signaling Pathway Inhibition

BPTU_Signaling_Pathway This compound as a P2Y1 Receptor Antagonist cluster_pathway P2Y1 Signaling Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Agonist Binding Gq Gq Protein Activation P2Y1->Gq PLC Phospholipase C Activation Gq->PLC Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization Downstream Downstream Effects (e.g., Platelet Aggregation) Ca_mobilization->Downstream This compound This compound This compound->P2Y1 Allosteric Antagonist

Caption: this compound's inhibitory action on the P2Y1 receptor signaling pathway.

References

Application Notes and Protocols for In Vivo Animal Studies of IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: Extensive literature searches for "BPTU in vivo dose for animal studies" in the context of cancer research did not yield specific dosage and administration protocols. Reports indicate that this compound exhibits poor aqueous solubility and low bioavailability, which may have limited its preclinical development in in vivo cancer models.

In lieu of specific data for this compound, these application notes and protocols will focus on a well-characterized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat , as a representative example. The methodologies and principles outlined below can serve as a valuable guide for researchers designing and conducting in vivo animal studies with other small molecule IDO1 inhibitors.

Data Presentation: In Vivo Dosage of Epacadostat

The following table summarizes the quantitative data for the in vivo administration of Epacadostat in a preclinical mouse cancer model.

CompoundAnimal ModelDosing RegimenKey In Vivo Findings
Epacadostat CT26 tumor-bearing Balb/c mice100 mg/kg, orally, twice daily for 12 daysSuppressed kynurenine in plasma, tumors, and lymph nodes.[1]
B16 melanoma mouse modelNot specifiedEnhanced the antitumor effect of anti-CTLA-4 or anti-PD-L1 antibodies.[1]

Signaling Pathway

The following diagram illustrates the IDO1 signaling pathway in cancer, which is the target of inhibitors like Epacadostat.

IDO1_Signaling_Pathway IDO1 Signaling Pathway in Cancer Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Treg Regulatory T-cells (Tregs) (Suppressive) Kynurenine->Treg Promotes differentiation & activation Teff Effector T-cells (Teff) (Anti-tumor) Kynurenine->Teff Inhibits proliferation & function Treg->Teff Suppresses ImmuneEvasion Immune Evasion & Tumor Growth Treg->ImmuneEvasion TumorCell Tumor Cell Teff->TumorCell Kills TumorCell->IDO1 Upregulates

Caption: IDO1 signaling pathway in the tumor microenvironment.

Experimental Protocols

Protocol 1: Preparation of Epacadostat Formulation for Oral Gavage

This protocol details the preparation of a formulation suitable for oral administration of Epacadostat to mice.

Materials:

  • Epacadostat powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Sterile 5% dextrose solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of Epacadostat powder based on the desired concentration and the number of animals to be dosed.

  • In a sterile microcentrifuge tube, dissolve the Epacadostat powder completely in 100% DMSO. A common starting ratio is 10% of the final volume.

  • In a separate sterile tube, mix Cremophor EL and the sterile 5% dextrose solution. A standard vehicle composition is 10% DMSO, 18% Cremophor EL, and 72% sterile 5% dextrose.[2]

  • While vortexing the Cremophor/dextrose mixture, slowly add the Epacadostat/DMSO solution. Continuous mixing is crucial to prevent precipitation of the compound.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, optimization of the vehicle may be necessary.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

This protocol outlines a typical in vivo efficacy study to evaluate an IDO1 inhibitor in a syngeneic mouse tumor model, such as CT26 colon carcinoma in Balb/c mice.

Materials and Animals:

  • CT26 colon carcinoma cells

  • Female Balb/c mice (6-8 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Calipers for tumor measurement

  • Epacadostat formulation (from Protocol 1)

  • Vehicle control formulation

  • Appropriate animal handling and restraint equipment

Experimental Workflow Diagram:

Experimental_Workflow In Vivo Efficacy Study Workflow A Cell Culture: CT26 Colon Carcinoma Cells B Tumor Implantation: Subcutaneous injection into Balb/c mice A->B C Tumor Growth Monitoring: Regular caliper measurements B->C D Randomization: Group mice when tumors reach 100-150 mm³ C->D E Treatment Initiation: Oral gavage with Vehicle or Epacadostat D->E F Continued Treatment & Monitoring: Daily dosing and tumor measurements E->F G Endpoint Analysis: Tumor growth inhibition, biomarker analysis F->G

Caption: General workflow for an in vivo efficacy study of an IDO1 inhibitor.

Procedure:

  • Cell Culture and Tumor Implantation:

    • Culture CT26 colon carcinoma cells under standard conditions until they are in the exponential growth phase.[1]

    • Harvest the cells and resuspend them in sterile PBS, optionally mixed with Matrigel, at the desired concentration.

    • Subcutaneously inoculate female Balb/c mice (6-8 weeks old) with the CT26 cell suspension into the right flank.[1]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and Epacadostat treatment), with 8-10 mice per group.[2]

  • Treatment Administration:

    • Begin daily oral gavage with either the vehicle control or the Epacadostat formulation at the predetermined dose (e.g., 100 mg/kg).

    • Administer the treatment for the specified duration of the study (e.g., 12 days).[1]

  • Data Collection and Analysis:

    • Continue to measure tumor volumes at regular intervals (e.g., twice weekly) throughout the treatment period.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and collect tumors, blood, and lymph nodes for further analysis.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the vehicle group.

    • Perform pharmacodynamic analysis by measuring kynurenine levels in plasma, tumors, and lymph nodes to confirm target engagement.[1]

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental conditions, animal model, and inhibitor being studied. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for the P2Y1 Inhibitor BPTU in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key player in various physiological processes, most notably in ADP-induced platelet aggregation, making it a significant target for the development of novel anti-thrombotic agents.[3] this compound distinguishes itself by binding to a unique allosteric site located outside the transmembrane helical bundle of the P2Y1 receptor, thereby stabilizing an inactive conformation of the receptor.[4] These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate P2Y1 receptor function and to characterize the activity of P2Y1 receptor antagonists.

Physicochemical Properties and Storage

PropertyValueReference
CAS Number 870544-59-5[1][5]
Molecular Formula C₂₃H₂₂F₃N₃O₃[1]
Molecular Weight 445.43 g/mol [1]
Solubility Soluble to 100 mM in DMSO and ethanol[6]
Storage Store at room temperature[1]

Mechanism of Action

The P2Y1 receptor is activated by its endogenous ligand, adenosine diphosphate (ADP). This activation leads to the coupling of the Gq/11 G-protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key second messenger in platelet activation and other cellular responses.[7][8][9] this compound, as an allosteric antagonist, binds to a site distinct from the ADP binding pocket and non-competitively inhibits these downstream signaling events.[10]

Signaling Pathway Diagram

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosteric) Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2->Cellular_Response Mediates

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2Y1 agonist, such as ADP.

Experimental Workflow:

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

  • tSA201 cells stably expressing the human P2Y1 receptor (or other suitable cell line, e.g., CHO-hP2Y1, 1321N1-hP2Y1).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • P2Y1 agonist stock solution (e.g., 1 mM ADP in water).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Seeding: The day before the assay, seed the tSA201-hP2Y1 cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fluo-4 AM, a final concentration of 2-5 µM with 0.02-0.04% Pluronic F-127 in assay buffer is commonly used.

    • Aspirate the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test for an IC₅₀ determination would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • After the dye loading incubation, gently wash the cells twice with the assay buffer.

    • Add the this compound dilutions or vehicle to the respective wells and incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Set up the fluorescence microplate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Program the instrument to automatically inject the P2Y1 agonist (e.g., ADP at a final concentration that elicits a submaximal response, typically in the low micromolar range) into each well.

    • Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data for this compound in Calcium Mobilization Assay:

Cell LineAgonistThis compound Concentration% Inhibition of Ca²⁺ RiseReference
tSA201-hP2Y1ADP0.1 µMSignificant Inhibition[11]
tSA201-hP2Y1ADP1 µMSignificant Inhibition[11]
Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the P2Y1 receptor, allowing for the determination of its binding affinity (Ki).

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the P2Y1 receptor (e.g., Sf9 or COS-7 cells) and harvest them.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation (5-20 µg of protein), the radiolabeled P2Y1 ligand (e.g., [³H]2MeSADP at a concentration near its Kd, typically 2-25 nM), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For determining non-specific binding, include wells with an excess of a non-radiolabeled P2Y1 antagonist (e.g., 10 µM MRS2500).

    • Incubate the plate at 25°C for 30-60 minutes with gentle agitation.[4]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data for this compound in Radioligand Binding Assay:

Assay SystemRadioligandThis compound KiReference
P2Y1R membrane preparation[³H]2MeSADP6 nM[2]
Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced aggregation of human platelets, a key functional endpoint for P2Y1 antagonists.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days.

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.

  • Aggregation Measurement (Light Transmission Aggregometry - LTA):

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-warm the PRP samples to 37°C.

    • Add varying concentrations of this compound or vehicle to the PRP and incubate for a short period (e.g., 1-5 minutes).

    • Add a stir bar and place the cuvette in the aggregometer.

    • Initiate aggregation by adding ADP (typically 5-10 µM).

    • Record the change in light transmission for 3-5 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of this compound.

    • Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data for this compound in Platelet Aggregation Assay:

Assay SystemAgonistThis compound IC₅₀Reference
Human Platelet-Rich Plasma (hPRP)ADP2.1 µM[2]

Summary of Quantitative Data

AssayCell/System TypeParameterValue
Calcium Mobilization tSA201-hP2Y1 cellsInhibition of ADP-induced Ca²⁺ riseConcentration-dependent
Radioligand Binding P2Y1R membrane preparationKi6 nM
Platelet Aggregation Human Platelet-Rich Plasma (hPRP)IC₅₀2.1 µM
Inhibition of spontaneous motility Rat ColonEC₅₀0.3 µM
Inhibition of spontaneous motility Mouse ColonEC₅₀0.06 µM

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y1 receptor. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound and other P2Y1 antagonists in various cell-based assays. The provided quantitative data serves as a benchmark for experimental design and data interpretation. These assays are crucial for the discovery and development of new therapeutic agents targeting the P2Y1 receptor for the treatment of thrombotic diseases and other related disorders.

References

Application Notes and Protocols for Fluorescence-Based Assays of BPTU Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for fluorescence-based assays to characterize the activity of BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea), a known allosteric antagonist of the P2Y1 receptor.[1] The protocols described here are designed for high-throughput screening and detailed mechanistic studies in drug development.

Introduction to this compound and P2Y1 Receptor

This compound is a non-nucleotide allosteric antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in platelet aggregation and other physiological processes.[1] Assaying the activity of this compound is essential for understanding its pharmacological profile and for the discovery of new therapeutic agents targeting the P2Y1 receptor. Fluorescence-based assays offer high sensitivity, a wide dynamic range, and are amenable to high-throughput screening (HTS), making them ideal for this purpose.[2][3][4]

Application Note 1: Competitive Binding Assay using Fluorescence Polarization

Principle

Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled ligand to a larger protein.[5] When a small fluorescent molecule is excited with polarized light, it rotates rapidly, and the emitted light is depolarized.[5] Upon binding to a larger molecule, its rotation slows, and the emitted light remains polarized.[5] This change in polarization is used to determine binding affinity. In a competitive binding assay, a known fluorescent ligand for the P2Y1 receptor is displaced by an unlabeled competitor, such as this compound, resulting in a decrease in fluorescence polarization.

Data Presentation
ParameterDescriptionExample Value
IC50 The concentration of this compound that causes 50% displacement of the fluorescent ligand.100 nM
Ki The binding affinity of this compound for the P2Y1 receptor, calculated from the IC50.50 nM
Z'-factor A statistical parameter to assess the quality of the HTS assay.> 0.5
Experimental Protocol
  • Reagents and Materials:

    • Purified P2Y1 receptor (recombinant, membrane preparation, or whole cells)

    • Fluorescently labeled P2Y1 agonist (e.g., a fluorescent derivative of ADP or a known fluorescent antagonist)

    • This compound (and other test compounds)

    • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4)

    • Black, low-volume 384-well microplates

    • Plate reader with fluorescence polarization capabilities

  • Assay Procedure:

    • Prepare a dilution series of this compound and other test compounds in assay buffer.

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled P2Y1 ligand.

    • Add the diluted this compound or test compounds to the wells.

    • Add the purified P2Y1 receptor preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Reagents: - P2Y1 Receptor - Fluorescent Ligand - this compound Dilutions plate Dispense into 384-well Plate reagents->plate Add Ligand, This compound, Receptor incubate Incubate at RT plate->incubate Allow Binding read Measure Fluorescence Polarization incubate->read analyze Analyze Data: - IC50 Determination - Ki Calculation read->analyze

Fluorescence Polarization Assay Workflow

Application Note 2: Calcium Flux Assay

Principle

The P2Y1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[6] Calcium flux assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to calcium.[6] Antagonists like this compound will inhibit the agonist-induced increase in intracellular calcium. This change in fluorescence is measured to determine the inhibitory activity of this compound.

Data Presentation
ParameterDescriptionExample Value
IC50 The concentration of this compound that causes 50% inhibition of the agonist-induced calcium flux.200 nM
Signal Window The ratio of the maximum fluorescence signal (agonist-stimulated) to the minimum signal (basal).> 5-fold
Z'-factor A statistical parameter to assess the quality of the HTS assay.> 0.6
Experimental Protocol
  • Reagents and Materials:

    • Cells stably expressing the P2Y1 receptor (e.g., HEK293 or CHO cells)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

    • This compound (and other test compounds)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Black, clear-bottom 96- or 384-well microplates

    • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

  • Assay Procedure:

    • Seed P2Y1-expressing cells into microplates and grow to confluence.

    • Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add this compound or other test compounds at various concentrations and pre-incubate for a defined period (e.g., 15 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the P2Y1 agonist and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response of the agonist alone (100% activity) and buffer (0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50.

Signaling Pathway Diagram

Calcium_Flux_Pathway This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Inhibits Agonist P2Y1 Agonist (e.g., ADP) Agonist->P2Y1 Activates Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca2+ Release ER->Ca_release Fluo4 Fluorescent Ca2+ Indicator (e.g., Fluo-4) Ca_release->Fluo4 Binds to Fluorescence Increased Fluorescence Fluo4->Fluorescence

P2Y1 Receptor Signaling Pathway

Application Note 3: FRET-based Assay for Downstream Signaling

Principle

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[6] This principle can be applied to measure the accumulation of second messengers like inositol triphosphate (IP3), which is produced upon Gq-coupled receptor activation.[6] In a competitive immunoassay format, unlabeled IP3 produced by the cells competes with a fluorescently labeled IP3 for binding to a specific antibody coupled to a FRET partner. The activity of this compound is determined by its ability to inhibit agonist-induced IP3 production, leading to a change in the FRET signal.

Data Presentation
ParameterDescriptionExample Value
IC50 The concentration of this compound that causes 50% inhibition of agonist-induced IP3 production.150 nM
Assay Window The ratio of the FRET signal in the absence versus the presence of a saturating concentration of agonist.> 2-fold
Z'-factor A statistical parameter to assess the quality of the HTS assay.> 0.5
Experimental Protocol
  • Reagents and Materials:

    • Cells stably expressing the P2Y1 receptor

    • P2Y1 receptor agonist (e.g., ADP)

    • This compound (and other test compounds)

    • FRET-based IP3 assay kit (containing fluorescently labeled IP3 and an IP3-binding protein/antibody labeled with a FRET partner)

    • Cell lysis buffer

    • White or black 384-well microplates

    • Time-Resolved FRET (TR-FRET) compatible plate reader

  • Assay Procedure:

    • Seed P2Y1-expressing cells into a 384-well plate.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a P2Y1 agonist for a specific time to allow for IP3 accumulation.

    • Lyse the cells to release the intracellular IP3.

    • Add the FRET pair (e.g., donor-labeled antibody and acceptor-labeled IP3) to the cell lysate.

    • Incubate to allow for the competitive binding to reach equilibrium.

    • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission intensities.

    • Plot the FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Principle Diagram

FRET_Assay_Principle cluster_no_this compound Agonist Stimulation (No this compound) cluster_with_this compound Agonist + this compound Agonist Agonist P2Y1_1 P2Y1 Receptor Agonist->P2Y1_1 Activates IP3_prod High Cellular IP3 P2Y1_1->IP3_prod Leads to Low_FRET Low FRET Signal IP3_prod->Low_FRET Competes with Fluorescent IP3 This compound This compound P2Y1_2 P2Y1 Receptor This compound->P2Y1_2 Inhibits No_IP3 Low Cellular IP3 P2Y1_2->No_IP3 Prevents High_FRET High FRET Signal No_IP3->High_FRET No Competition

FRET-based IP3 Assay Principle

References

Troubleshooting & Optimization

troubleshooting BPTU solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a particular focus on its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective allosteric antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR). Unlike orthosteric antagonists that bind to the same site as the endogenous ligand (ADP), this compound binds to a different site on the receptor, thereby preventing its activation. The P2Y1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including platelet aggregation and smooth muscle contraction.

Q2: What are the basic chemical properties of this compound?

A2: Below is a summary of the key chemical properties of this compound.

PropertyValue
Molecular Formula C₂₃H₂₂F₃N₃O₃
Molecular Weight 445.43 g/mol
Appearance White to off-white solid
SMILES CC(C)(C)c1ccccc1Oc2ncccc2NC(=O)Nc3ccc(OC(F)(F)F)cc3
Predicted LogP 5.15 (a measure of lipophilicity)
Predicted pKa Basic pKa: 2.89, Acidic pKa: 11.51

Q3: In which solvents is this compound readily soluble?

A3: this compound exhibits high solubility in common organic solvents.

SolventMaximum Concentration
DMSO ≥ 74.76 mM (≥ 33.3 mg/mL)
Ethanol 100 mM (44.54 mg/mL)[1]

Q4: Why is this compound difficult to dissolve in aqueous solutions like PBS or cell culture media?

A4: this compound's poor aqueous solubility is primarily due to its high lipophilicity, as indicated by its predicted high LogP value. Molecules with a high LogP prefer to partition into a lipid-rich environment rather than water. The chemical structure of this compound contains several nonpolar aromatic rings, which contribute to its hydrophobicity.

Troubleshooting Guide: this compound Solubility in Aqueous Media

This guide provides a step-by-step approach to address common solubility issues with this compound in your experiments.

Caption: A workflow for troubleshooting this compound solubility issues.

Issue: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer (e.g., PBS, cell culture medium).

Solution 1: Optimize the Dilution Protocol

  • Rationale: Rapidly dispersing the this compound from the DMSO stock into the aqueous phase can prevent the formation of large, insoluble aggregates.

  • Protocol:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

    • Perform serial dilutions of your this compound stock in your aqueous buffer.

    • When adding the this compound-DMSO stock to the aqueous buffer, ensure rapid mixing by vortexing or vigorous pipetting.

    • Always add the DMSO stock to the aqueous buffer, not the other way around.

    • Maintain a final DMSO concentration of ≤ 0.5% in your final working solution to minimize solvent toxicity to cells.

Solution 2: Employ Co-solvents

  • Rationale: The addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Protocol:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare an intermediate dilution of the this compound stock in a co-solvent such as PEG 300 or ethanol.

    • Add this intermediate dilution to your final aqueous buffer with rapid mixing.

    • A formulation that has been used for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This or similar formulations can be adapted for in vitro use, ensuring the final concentration of all components is compatible with your assay.

Solution 3: Adjust the pH of the Aqueous Buffer

  • Rationale: The solubility of a compound can be influenced by its ionization state, which is dependent on the pH of the solution and the compound's pKa. Based on the predicted pKa values, this compound has a basic pKa of ~2.89 and an acidic pKa of ~11.51. This suggests that this compound is largely neutral at physiological pH (around 7.4). Adjusting the pH slightly away from neutral might increase solubility, but this must be compatible with your experimental system.

  • Protocol:

    • Prepare your aqueous buffer at a range of pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8).

    • Test the solubility of this compound at your desired final concentration in each of these buffers, following the dilution protocol in Solution 1.

    • Ensure that any change in pH is compatible with the health and behavior of your cells or the stability of your proteins.

Solution 4: Utilize Solubilizing Agents

  • Rationale: Certain excipients can increase the apparent solubility of hydrophobic compounds in aqueous media.

  • Protocol:

    • Incorporate a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.1%), into your aqueous buffer before adding the this compound stock.

    • Alternatively, cyclodextrins can be used to encapsulate the hydrophobic this compound molecule, increasing its solubility. Test a range of cyclodextrin concentrations.

    • As with co-solvents and pH changes, ensure the chosen solubilizing agent and its concentration are not detrimental to your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 4.45 mg of this compound and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

    • If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes to aid dissolution.

    • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed cell culture medium

    • Sterile conical tubes or culture plates

  • Procedure:

    • Prepare a 1:100 intermediate dilution of the 10 mM this compound stock in DMSO to get a 100 µM solution (e.g., add 2 µL of 10 mM this compound to 198 µL of DMSO).

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • Add the appropriate volume of the 100 µM this compound intermediate dilution to the cell culture medium to achieve a final concentration of 10 µM (a 1:10 dilution). For example, add 100 µL of 100 µM this compound to 900 µL of medium.

    • Immediately after adding the this compound solution, vortex or pipette up and down rapidly to ensure thorough mixing.

    • The final DMSO concentration in this example is 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.

Signaling Pathway Diagram

This compound is an allosteric antagonist of the P2Y1 receptor, which signals through the Gq alpha subunit.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein (αβγ) P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Inhibits

References

Technical Support Center: Optimizing BPTU Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of BPTU (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1).[1][2] Many cancer cells exhibit a heightened dependence on glutamine metabolism to fuel the TCA cycle and support rapid proliferation, a phenomenon often termed "glutamine addiction".[3] this compound targets the mitochondrial enzyme Glutaminase C (GAC), a specific isoform of GLS1, which catalyzes the conversion of glutamine to glutamate.[3] By binding to the interface between GLS1 dimers, this compound locks the enzyme in an inactive tetrameric state, preventing this conversion.[1][4] This action blocks the first and critical step of glutaminolysis, leading to DNA replication defects, cell growth inhibition, and in many cases, cell death in GLS1-dependent cancer cells.[1]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A typical starting concentration range for this compound is between 1 µM and 20 µM. However, the optimal concentration is highly dependent on the specific cell line, assay duration, and experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has low aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent such as DMSO.[5] This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[5] When preparing your working concentrations, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).[6]

Q4: How does this compound binding inhibit GLS1 activity?

A4: this compound is an allosteric inhibitor. It does not bind to the active site of the enzyme but rather at the interface where GLS1 dimers come together to form an active tetramer.[1] This binding event stabilizes an inactive conformation of the enzyme, effectively locking it and preventing the phosphate-dependent activation required for its catalytic function.[1]

This compound Signaling Pathway

This compound targets a key step in cancer cell metabolism. The following diagram illustrates its mechanism of action.

BPTU_Pathway cluster_mitochondria Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito GLS1 GLS1 (Glutaminase) Glutamine_mito->GLS1 Substrate Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA GLS1->Glutamate Catalyzes This compound This compound This compound->GLS1 Inhibits

Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.

Quantitative Data Summary

The effectiveness of this compound can vary significantly between different cancer cell lines. This variability is often linked to the cell's dependence on glutamine metabolism.

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeReported IC50 (µM)Reference
P493B-cell Lymphoma~ 5[1]
HCC1806Triple-Negative Breast Cancer~ 10(Hypothetical Data)
A549Lung Carcinoma> 25(Hypothetical Data)
U87-MGGlioblastoma~ 8(Hypothetical Data)

Note: IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and the specific viability assay used.[7][8] The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Determining this compound IC50 using an MTT Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound (powder)

  • DMSO

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

  • Plate reader capable of measuring absorbance at 570 nm[9]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • This compound Preparation: Prepare a 2X working concentration series of this compound in complete medium from your DMSO stock. For example, to achieve final concentrations of 0, 1, 2.5, 5, 10, 20, 40, 80 µM, prepare 2X solutions of 0, 2, 5, 10, 20, 40, 80, 160 µM. Include a vehicle control with the same final DMSO concentration as the highest this compound dose.[6]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate this compound working solution or vehicle control to each well.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate percent viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[11]

Experimental Workflow Diagram

experimental_workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Allow Attachment) A->B D 4. Treat Cells with this compound (Vehicle Control Included) B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for Assay Duration (e.g., 48-72h) D->E F 6. Add Viability Reagent (e.g., MTT, Resazurin, ATP-lite) E->F G 7. Incubate as Required F->G H 8. Read Plate (Absorbance/Fluorescence/Luminescence) G->H I 9. Analyze Data & Calculate IC50 H->I

Caption: Workflow for a typical cell-based viability assay with this compound.

Troubleshooting Guide

This section addresses common issues encountered when optimizing this compound concentration.

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Effect of this compound 1. Cell line is not dependent on GLS1. 2. This compound concentration is too low. 3. Incubation time is too short. 4. This compound has degraded.1. Confirm GLS1 expression via Western Blot or qPCR. Test a known GLS1-dependent cell line as a positive control.[1] 2. Perform a broader dose-response curve (e.g., 0.1 µM to 100 µM). 3. Increase the treatment duration (e.g., from 48h to 72h or 96h). 4. Use a fresh aliquot of this compound stock solution. Prepare working solutions immediately before use.[5]
High Cell Death in Vehicle Control 1. DMSO concentration is too high. 2. Cells were unhealthy or seeded at an improper density.1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Run a DMSO-only toxicity curve if unsure.[8] 2. Check cell viability before seeding. Optimize seeding density to ensure cells are in a logarithmic growth phase during treatment.[12]
Precipitation in Media 1. This compound stock was added to cold media. 2. Final this compound concentration exceeds its solubility limit in the media. 3. High serum concentration in media.1. Always add the DMSO stock to pre-warmed (37°C) media and mix thoroughly.[13] 2. Prepare an intermediate dilution in media before the final dilution. If precipitation persists, a lower top concentration may be necessary. 3. Consider reducing the serum percentage during the treatment period if experimentally permissible.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. "Edge effect" in the 96-well plate. 3. Inaccurate pipetting of this compound or assay reagents.1. Ensure a homogenous single-cell suspension before seeding. Mix gently between pipetting.[13] 2. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.[8] 3. Use calibrated pipettes. Change tips for each concentration. Ensure complete mixing in wells.

Troubleshooting Workflow Diagram

troubleshooting_workflow Start Experiment Yields Unexpected Results Check_Effect Is the observed effect weaker than expected? Start->Check_Effect Check_Toxicity Is there high toxicity in the vehicle control? Check_Effect->Check_Toxicity No Increase_Dose Increase this compound concentration range & incubation time Check_Effect->Increase_Dose Yes Check_Variability Is there high variability between replicates? Check_Toxicity->Check_Variability No Check_DMSO Verify final DMSO concentration (should be <= 0.1%) Check_Toxicity->Check_DMSO Yes Refine_Seeding Refine cell seeding technique for consistency Check_Variability->Refine_Seeding Yes Confirm_Target Confirm GLS1 expression and dependency Increase_Dose->Confirm_Target Check_Cells Assess initial cell health and seeding density Check_DMSO->Check_Cells Avoid_Edge Avoid 'Edge Effect' by not using outer wells Refine_Seeding->Avoid_Edge

Caption: A decision tree for troubleshooting this compound experiments.

References

Technical Support Center: Preventing BPTU Precipitation in Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BPTU (a P2Y1 receptor antagonist) in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a selective, non-nucleotide allosteric antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by ADP. It is used in cell culture experiments to study the role of the P2Y1 receptor in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission.

Q2: What are the common causes of this compound precipitation in culture medium?

This compound is a hydrophobic compound, and its precipitation in aqueous culture medium can be caused by several factors:

  • Improper Dissolution: Not completely dissolving this compound in a suitable solvent before adding it to the culture medium.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.

  • Incorrect Dilution Method: Adding the concentrated this compound stock solution directly to the culture medium without proper mixing can cause localized high concentrations and precipitation.

  • Low Temperature: Preparing or storing the this compound-containing medium at low temperatures can decrease its solubility.

  • Solvent Concentration: Having a high final concentration of the organic solvent (like DMSO) in the culture medium can be toxic to cells and may also affect the solubility of other medium components.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations up to 100 mM. For cell culture applications, DMSO is the most commonly used solvent.

Q4: What are the recommended working concentrations of this compound in cell culture?

The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. Published studies have shown EC50 values for this compound in the range of 0.06 to 0.3 µM. Working concentrations are often in the nanomolar to low micromolar range (e.g., 100 nM to 3 µM). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How should I store my this compound stock solution?

Store the this compound stock solution in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound precipitation in culture medium.

ProblemPossible Cause(s)Troubleshooting Steps
Precipitate forms immediately upon adding this compound stock solution to the culture medium. - The concentration of the this compound stock solution is too high. - The stock solution was added too quickly or without sufficient mixing. - The culture medium was cold.- Prepare a lower concentration stock solution (e.g., 10 mM). - Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling the tube. - Perform a serial dilution of the stock solution in pre-warmed medium.
The culture medium becomes cloudy or a precipitate forms during incubation at 37°C. - The final concentration of this compound is too high and has exceeded its solubility limit over time. - The this compound is interacting with components in the serum or culture medium. - The pH of the medium has shifted.- Lower the final working concentration of this compound. - Reduce the serum concentration if possible, or use a serum-free medium for the experiment if your cells can tolerate it. - Ensure the culture medium is properly buffered and the incubator's CO2 level is correct to maintain a stable pH.
Cells are showing signs of toxicity (e.g., poor morphology, reduced viability). - The final concentration of the solvent (e.g., DMSO) is too high. - The this compound concentration is too high.- Ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%.[1] - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. - Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight 445.43 g/mol
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 100 mM
Reported EC50 Range 0.06 - 0.3 µM
Recommended Final DMSO Concentration in Culture < 0.5% (ideally < 0.1%)[1]

Experimental Protocols

Protocol for Preparing this compound Working Solution

This protocol describes how to prepare a working solution of this compound for addition to cell culture.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • In a sterile microcentrifuge tube, dissolve the appropriate amount of this compound powder in sterile, anhydrous DMSO to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.45 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store this stock solution in small aliquots at -20°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the amount of DMSO added to your final culture, it is good practice to make an intermediate dilution in pre-warmed culture medium.

    • For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed culture medium. Mix gently by pipetting.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate dilution (or the stock solution if not making an intermediate) to your final volume of pre-warmed culture medium to achieve the desired final concentration.

    • For example, to make 10 mL of culture medium with a final this compound concentration of 1 µM, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed medium.

    • Gently mix the final working solution before adding it to your cells.

Visualizations

P2Y1 Receptor Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling pathway activated by the P2Y1 receptor and the mechanism of its inhibition by this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Allosterically Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: P2Y1 receptor signaling and this compound inhibition.

Experimental Workflow for Preventing this compound Precipitation

This diagram outlines the recommended workflow for preparing and using this compound in cell culture experiments to minimize the risk of precipitation.

BPTU_Workflow cluster_prep Preparation cluster_exp Experiment start Start stock Prepare 10 mM this compound stock in DMSO start->stock aliquot Aliquot and store at -20°C stock->aliquot warm_medium Pre-warm culture medium to 37°C aliquot->warm_medium intermediate Prepare intermediate dilution in warm medium (optional) warm_medium->intermediate final_dilution Prepare final working concentration in warm medium intermediate->final_dilution add_to_cells Add this compound-containing medium to cells final_dilution->add_to_cells incubate Incubate at 37°C add_to_cells->incubate end End incubate->end

Caption: Workflow for preventing this compound precipitation.

References

BPTU Technical Support Center: Experimental Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and degradation of BPTU (1,3-bis(p-tolyl)urea) under common experimental conditions. It also offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

This compound Stability and Degradation

While specific kinetic data for this compound degradation under all conditions is not extensively published, the following guidance is based on available data for this compound and structurally related diarylurea compounds.

Summary of this compound Properties
PropertyData
IUPAC Name 1,3-bis(p-tolyl)urea
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Appearance White to off-white solid
Primary Target Allosteric antagonist of the P2Y1 receptor[1]
Solubility

Proper solubilization is critical for accurate and reproducible experimental results.

SolventConcentrationNotes
DMSO ≥ 33.3 mg/mL (≥ 74.76 mM)[2]Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[2]
Ethanol 44.54 mg/mL (100 mM)[3]
Aqueous Buffers PoorThis compound has poor aqueous solubility.[4] For cell-based assays, ensure the final DMSO concentration is kept low (ideally <0.1%) to avoid solvent-induced artifacts.[5][6]
Stock Solution Preparation and Storage

To maintain the integrity of this compound, proper preparation and storage of stock solutions are essential.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[2]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials. This minimizes exposure to light and moisture and avoids repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.

Recommended Storage Conditions for Stock Solutions:

TemperatureDurationReference
-80°C Up to 2 years[2]
-20°C Up to 1 year[2]
-20°C (in ethanol) Initial decomposition of <1% over 3 months for [³H]-BPTU[7]

Note: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Potential Degradation Pathways

Based on studies of structurally similar phenylurea and diarylurea compounds, this compound may be susceptible to degradation under certain conditions.

Hydrolysis

The urea linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule. The rate of hydrolysis is influenced by pH and temperature.[8][9] Generally, urea-containing compounds exhibit greater stability in neutral pH ranges (pH 4-8).

Photodegradation

Exposure to light, especially UV light, can induce degradation of phenylurea compounds.[10][11] Potential photodegradation pathways include hydroxylation of the aromatic rings and cleavage of the urea bridge. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when working with this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are not consistent. What could be the cause?

A1: Inconsistent results can stem from several factors related to this compound stability and handling:

  • Improper Storage: Ensure that stock solutions are stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.

  • Solution Instability: this compound may degrade in your experimental buffer or cell culture medium over the course of a long incubation period. It is advisable to conduct a stability study of this compound in your specific experimental medium.

  • Inaccurate Concentration: Verify the concentration of your stock solution. If the initial solubilization was incomplete, the actual concentration may be lower than calculated.

Q2: I am observing a lower potency of this compound in my cell-based assay compared to published biochemical data. Why?

A2: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Several factors can contribute to this:

  • Cell Permeability: this compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration.

  • Protein Binding: The compound may bind to proteins in the cell culture serum, reducing the effective concentration available to interact with the target.

  • Cellular Metabolism: this compound could be metabolized by enzymes within the cells, leading to its inactivation.

Q3: The DMSO vehicle control is showing an effect in my cell-based assay. What should I do?

A3: The concentration of DMSO can impact cellular function.[5][6][12][13][14]

  • Lower DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.1%.[5]

  • Consistent Vehicle Concentration: Ensure that all wells, including the untreated controls, contain the same final concentration of DMSO.

Experimental Workflow for Assessing this compound Stability in Cell Culture Media

This workflow helps determine the stability of this compound under your specific experimental conditions.

BPTU_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute this compound to final concentration in media prep_stock->prep_working prep_media Prepare cell culture media (with and without serum) prep_media->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect_samples Collect aliquots at 0, 2, 8, 24, 48 hours incubate->collect_samples quench Quench degradation (e.g., with cold acetonitrile) collect_samples->quench analyze Analyze this compound concentration by HPLC-MS quench->analyze plot Plot % this compound remaining vs. time analyze->plot P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC This compound This compound This compound->P2Y1 Inhibits (Allosterically) ADP ADP (Agonist) ADP->P2Y1 Activates

References

Technical Support Center: Minimizing B-P-T-U Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BPTU, a P2Y1 receptor antagonist. The following resources are designed to help minimize off-target effects and ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a non-nucleotide, allosteric antagonist of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). Upon activation, the P2Y1 receptor couples to Gq/11, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]). This calcium signaling cascade is crucial in various physiological processes, including platelet aggregation and neurotransmission. This compound binds to an allosteric site on the P2Y1 receptor, distinct from the ADP binding site, and stabilizes the receptor in an inactive conformation, thereby preventing G-protein coupling and subsequent downstream signaling.

Q2: What are the known off-target effects of this compound?

A2: To date, comprehensive public screening data detailing the broad off-target profile of this compound against a wide range of kinases, GPCRs, and other potential targets are limited. However, the lack of published off-target data does not imply the absence of off-target effects. It is crucial for researchers to empirically validate the on-target effects of this compound and actively investigate potential off-targets within their specific experimental context. Some studies have highlighted this compound as a stable P2Y1 antagonist, suggesting it may have a cleaner profile than other P2Y1 modulators that are prone to metabolism into active byproducts.[1]

Q3: What are the recommended working concentrations for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type, expression level of the P2Y1 receptor, and the specific assay being performed. It is strongly recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect. As a starting point, concentrations ranging from 10-fold below to 10-fold above the reported EC50/IC50 values can be tested. Using the lowest effective concentration is critical to minimizing the risk of off-target effects.

Q4: What are essential control experiments to include when using this compound?

A4: To ensure that the observed phenotype is a direct result of P2Y1 inhibition by this compound, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the vehicle itself.

  • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to rule out phenotypes caused by the chemical scaffold of the molecule rather than its specific interaction with the P2Y1 receptor.

  • P2Y1 Knockout/Knockdown Cells: The most definitive control is to use cells where the P2Y1 receptor has been genetically removed (knockout) or its expression is significantly reduced (knockdown). This compound should have no effect on the relevant signaling pathway in these cells.

  • Rescue Experiment: In a P2Y1-deficient cell line, re-expressing the P2Y1 receptor should restore the sensitivity to this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
High variability in experimental results 1. Inconsistent this compound concentration. 2. Cell passage number and health. 3. Assay conditions not optimized.1. Prepare fresh stock solutions of this compound regularly. Ensure accurate dilution. 2. Use cells within a consistent and low passage number range. Monitor cell viability. 3. Optimize assay parameters such as incubation time, cell density, and agonist concentration.
No observable effect of this compound 1. Low or no expression of P2Y1 receptor in the experimental system. 2. This compound concentration is too low. 3. This compound degradation. 4. Inappropriate assay readout.1. Confirm P2Y1 receptor expression using qPCR, Western blot, or flow cytometry. 2. Perform a dose-response experiment with a wider concentration range of this compound. 3. Check the stability of the this compound stock solution. Store aliquots at -80°C to avoid freeze-thaw cycles. 4. Ensure the assay is sensitive enough to detect changes in the P2Y1 signaling pathway (e.g., calcium flux, IP3 accumulation).
Unexpected or paradoxical cellular phenotype 1. Potential off-target effect of this compound. 2. Indirect effect of P2Y1 inhibition. 3. This compound is acting as an agonist or partial agonist.1. Perform the recommended control experiments (see FAQ A4). Conduct a target engagement assay (e.g., CETSA, BRET) to confirm this compound binds to P2Y1 in your cells. Consider performing a broad off-target screen (e.g., KINOMEscan, GPCRome screen). 2. The P2Y1 pathway may have crosstalk with other signaling networks. Use pathway analysis tools and literature searches to investigate potential indirect effects. 3. While this compound is characterized as an antagonist, its effects can be context-dependent. Use a functional assay to confirm its antagonistic activity against a known P2Y1 agonist like ADP.
Difficulty confirming on-target engagement 1. The chosen target engagement assay is not suitable for GPCRs. 2. Insufficient protein stabilization or conformational change upon this compound binding.1. For GPCRs like P2Y1, consider using assays like BRET or a modified cellular thermal shift assay (CETSA) that are amenable to membrane proteins. 2. Optimize the conditions of your target engagement assay. For CETSA, this may involve adjusting the heating temperature and duration. For BRET, optimizing the donor-acceptor pair and their expression levels is key.

Quantitative Data Summary

Parameter Value Species/Tissue Reference
EC50 ~0.3 µMRat Colon[2]
EC50 ~0.06 µMMouse Colon[2]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Validate this compound Activity

This protocol describes how to measure changes in intracellular calcium concentration in response to a P2Y1 agonist (ADP) in the presence and absence of this compound.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells stably transfected with P2Y1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • ADP (P2Y1 agonist).

  • This compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injector.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • This compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing different concentrations of this compound (or vehicle control) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • After establishing a baseline fluorescence reading, inject a solution of ADP (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Continue recording the fluorescence to measure the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Plot the peak fluorescence response as a function of this compound concentration to determine the IC50 of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with the P2Y1 receptor in intact cells.

Materials:

  • Cells expressing the P2Y1 receptor.

  • This compound.

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting reagents.

  • Anti-P2Y1 receptor antibody.

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specified time.

  • Harvesting and Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots for each temperature point.

  • Heating:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

    • Cool the samples to room temperature.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the total protein concentration in each sample.

    • Analyze the amount of soluble P2Y1 receptor in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble P2Y1 receptor as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosteric) Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2+ Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) Ca2_cyto->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Troubleshooting_Flowchart Start Unexpected Experimental Outcome with this compound Check_OnTarget Is the effect due to on-target P2Y1 inhibition? Start->Check_OnTarget Controls Perform Control Experiments: - Orthogonal P2Y1 antagonist - P2Y1 knockout/knockdown cells Check_OnTarget->Controls Yes OffTarget_Investigation Investigate potential OFF-TARGET effects Check_OnTarget->OffTarget_Investigation No Phenotype_Match Phenotypes match? Controls->Phenotype_Match OnTarget_Effect Phenotype is likely ON-TARGET Phenotype_Match->OnTarget_Effect Yes Phenotype_Match->OffTarget_Investigation No Target_Engagement Confirm Target Engagement (e.g., CETSA, BRET) OffTarget_Investigation->Target_Engagement Dose_Response Review Dose-Response. Is the lowest effective concentration being used? OffTarget_Investigation->Dose_Response OffTarget_Screen Consider Off-Target Screening (e.g., Kinome/GPCRome scan) Target_Engagement->OffTarget_Screen Dose_Response->OffTarget_Investigation Yes Optimize_Conc Optimize this compound Concentration Dose_Response->Optimize_Conc No

Caption: Troubleshooting workflow for unexpected this compound effects.

References

BPTU dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

A Note on BPTU vs. BPTES: You have inquired about this compound, however, the context of GLS1 inhibition and dose-response curve analysis strongly suggests the compound of interest is BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide). BPTES is a well-characterized, selective, allosteric inhibitor of kidney-type glutaminase (GLS1). This compound, on the other hand, is primarily known as a P2Y1 receptor antagonist. This guide will focus on BPTES.

Frequently Asked Questions (FAQs)

Q1: What is BPTES and what is its mechanism of action?

A1: BPTES is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1).[1][2][3][4] It does not bind to the active site of the enzyme but rather to the dimer-dimer interface.[5] This binding event stabilizes an inactive tetrameric state of the enzyme, preventing it from converting glutamine to glutamate.[6][7] By inhibiting GLS1, BPTES disrupts the process of glutaminolysis, a key metabolic pathway that many cancer cells rely on for energy and biosynthesis.[8]

Q2: Why am I seeing a much higher IC50 value in my cell-based assays compared to the reported biochemical IC50?

A2: It is common to observe a significant difference between biochemical and cell-based IC50 values for BPTES. While the biochemical IC50 can be in the nanomolar range, the IC50 in cellular proliferation assays is often in the low micromolar range.[5] This discrepancy can be due to several factors, including:

  • Cellular uptake and efflux: The compound must cross the cell membrane to reach its mitochondrial target.

  • High intracellular glutamine concentrations: The inhibitor must compete with high levels of the natural substrate.

  • Metabolic compensation: Cells may adapt by utilizing alternative metabolic pathways.

  • Poor solubility and stability: BPTES has low aqueous solubility, which can limit its effective concentration in cell culture media.[5][9][10]

Q3: What is the solubility and stability of BPTES in cell culture medium?

A3: BPTES has poor aqueous solubility.[5][9][10] It is typically dissolved in DMSO to make a stock solution.[1][11] When diluting into aqueous cell culture medium, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. Precipitation of BPTES in the medium at higher concentrations is a common issue that can lead to inaccurate and irreproducible results. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment and not to store aqueous solutions for more than a day.[11]

Q4: Can I use BPTES to inhibit GLS2?

A4: No, BPTES is selective for GLS1 and does not significantly inhibit the liver isoform, GLS2.[1][12] This selectivity makes it a valuable tool for studying the specific roles of GLS1 in cellular metabolism.

Troubleshooting Guide for BPTES Dose-Response Curve Analysis

This guide addresses common issues encountered when generating dose-response curves for BPTES.

Issue 1: High Variability Between Replicates
  • Potential Cause:

    • Inconsistent cell plating: Uneven cell distribution in the microplate wells.

    • Pipetting errors: Inaccurate dispensing of BPTES dilutions or assay reagents.

    • Compound precipitation: BPTES coming out of solution at higher concentrations.

    • Edge effects: Evaporation from wells on the perimeter of the plate leading to changes in compound concentration.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before plating and mix the cell suspension between pipetting steps.

    • Use calibrated pipettes and proper technique. Consider using a multichannel pipette for reagent addition to minimize timing differences.

    • Visually inspect the wells for any signs of precipitation, especially at the highest concentrations. Prepare fresh dilutions for each experiment.

    • To mitigate edge effects, do not use the outer wells of the plate for experimental data. Instead, fill them with sterile water or media.

Issue 2: Incomplete or Shallow Dose-Response Curve
  • Potential Cause:

    • Insufficient concentration range: The tested concentrations are not high enough to achieve maximal inhibition.

    • Low cell sensitivity: The cell line may not be highly dependent on glutaminolysis for survival.

    • Compound instability: BPTES may degrade in the culture medium over the course of a long incubation period.

    • High cell density: A high cell number can deplete the inhibitor or alter the metabolic state of the culture.

  • Troubleshooting Steps:

    • Extend the concentration range of BPTES. A common range is from low nanomolar to high micromolar.

    • Screen different cell lines to find a sensitive model. Cells with high c-Myc expression are often more sensitive to GLS1 inhibition.[13]

    • Consider shorter incubation times or replenishing the medium with fresh inhibitor during long-term assays.

    • Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

Issue 3: Unexpected "U-shaped" or Bell-Shaped Dose-Response Curve
  • Potential Cause:

    • Off-target effects: At very high concentrations, BPTES might have off-target effects that can confound the results.

    • Compound precipitation at high concentrations: This can lead to a lower effective concentration and thus a rebound in the measured response.

    • Cellular stress responses: High concentrations of the compound may induce stress responses that counteract the inhibitory effect on proliferation.

  • Troubleshooting Steps:

    • Carefully examine the highest concentrations for any signs of precipitation.

    • Lower the highest concentration in your dilution series to a point where the compound remains soluble.

    • Consider using an alternative, more potent GLS1 inhibitor like CB-839 to see if the effect is target-specific.

    • Validate target engagement at key concentrations using a glutaminase activity assay or by measuring glutamate levels.

Data Presentation

Table 1: In Vitro IC50 Values of GLS1 Inhibitors in Various Cancer Cell Lines

InhibitorCancer Cell LineSubtypeIC50Assay Duration
BPTES MDA-MB-231Triple-Negative Breast Cancer2.4 µM72 hours
HCC1937Triple-Negative Breast Cancer11.16 ± 1.19 µM48 hours
BT-549Triple-Negative Breast Cancer7.49 ± 1.08 µM48 hours
P493B-cell Lymphoma~2-5 µMNot Specified
CB-839 HCC1806Triple-Negative Breast Cancer2-300 nM72 hours
MDA-MB-231Triple-Negative Breast Cancer2-300 nM72 hours
HT29Colorectal Cancer19.10 µM48 hours
HCT116Colorectal Cancer43.26 µM48 hours

Note: IC50 values can vary significantly based on the assay conditions, cell line, and incubation time. This table is for comparative purposes.[7][12][14][15][16]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol is for a 96-well plate format and should be optimized for your specific cell line and experimental conditions.

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10X serial dilution of BPTES in culture medium from a DMSO stock.

    • Add 10 µL of the 10X BPTES dilution to the respective wells to achieve the final desired concentrations. Include DMSO-only wells as a vehicle control.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[4][6][17][18][19]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from control wells (medium only).

    • Normalize the data to the vehicle control (DMSO) wells, which is set to 100% viability.

    • Plot the normalized viability against the log of the BPTES concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Glutaminase (GLS1) Activity Assay

This is a general protocol for a coupled-enzyme assay that measures the production of glutamate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.6.

    • Glutamate Dehydrogenase (GDH) solution: Prepare a working solution of GDH in assay buffer.

    • NAD+ solution: Prepare a stock solution of NAD+ in assay buffer.

    • L-Glutamine solution: Prepare a stock solution of L-glutamine in assay buffer.

  • Assay Procedure:

    • Prepare cell or tissue lysates in a suitable lysis buffer.

    • In a 96-well plate, add your sample (lysate) and a dilution series of BPTES.

    • Pre-incubate the plate for a set time (e.g., 15-20 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to GLS1.

    • To initiate the reaction, add a master mix containing L-glutamine, NAD+, and GDH.

    • Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the rate of glutamate production.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each well.

    • Normalize the rates to a vehicle control.

    • Plot the percent inhibition against the log of the BPTES concentration to determine the IC50.

Protocol 3: Western Blotting for GLS1 Expression
  • Sample Preparation:

    • Treat cells with BPTES or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GLS1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Glutaminolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrion Glutamine_ext Glutamine Glutamine_cyto Glutamine Glutamine_ext->Glutamine_cyto SLC1A5 Transporter Glutamine_mito Glutamine Glutamine_cyto->Glutamine_mito Glutamate_cyto Glutamate GSH Glutathione (Antioxidant Defense) Glutamate_cyto->GSH alpha_KG_cyto α-Ketoglutarate Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito Hydrolysis Glutamate_mito->Glutamate_cyto alpha_KG_mito α-Ketoglutarate Glutamate_mito->alpha_KG_mito GDH/Transaminases GLS1 Glutaminase 1 (GLS1) GLS1->Glutamate_mito BPTES BPTES BPTES->GLS1 Inhibition TCA_Cycle TCA Cycle (Energy & Biosynthesis) alpha_KG_mito->TCA_Cycle

Caption: The Glutaminolysis Pathway and the inhibitory action of BPTES on GLS1.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis A 1. Plate Cells in 96-well Plate C 3. Add BPTES to Cells A->C B 2. Prepare BPTES Serial Dilutions B->C D 4. Incubate for 48-72 hours C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Normalize Data to Vehicle Control F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for a BPTES dose-response cell viability assay.

Troubleshooting_Flowchart Start Unexpected Dose-Response Curve Result Q1 Is there high variability between replicates? Start->Q1 A1 Check for: - Pipetting Errors - Inconsistent Cell Plating - Edge Effects Q1->A1 Yes Q2 Is the curve flat or very shallow? Q1->Q2 No End Refine Protocol & Re-run A1->End A2 Consider: - Extending Dose Range - Cell Line Sensitivity - Compound Stability Q2->A2 Yes Q3 Is the curve U-shaped? Q2->Q3 No A2->End A3 Investigate: - Compound Precipitation - Off-Target Effects - Assay Artifacts Q3->A3 Yes Q3->End No A3->End

Caption: A logical flowchart for troubleshooting BPTES dose-response curve issues.

References

BPTU In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the in vivo efficacy of BPTU. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments using the P2Y₁ receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (BMS-646786) is a potent, non-nucleotide allosteric antagonist of the P2Y₁ purinergic receptor.[1] Unlike agonists like ADP which bind within the helical bundle of the receptor, this compound binds to a site entirely outside of this region, on the lipidic interface of the transmembrane domain. This binding stabilizes an inactive conformation of the receptor, preventing it from initiating downstream signaling cascades. The P2Y₁ receptor is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation by ADP, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[2][3] this compound effectively blocks these processes.

Q2: How should I dissolve this compound for in vivo administration? I'm encountering solubility issues.

A2: this compound is known for its poor aqueous solubility, which presents a significant challenge for in vivo studies. For stock solutions, this compound is readily soluble in DMSO and ethanol at concentrations up to 100 mM (44.54 mg/mL).[4] However, for in vivo administration, a high concentration of DMSO can be toxic.

Recommended Approach:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • For the final dosing solution, dilute the DMSO stock into a suitable aqueous vehicle. Common vehicles include:

    • Saline

    • Phosphate-buffered saline (PBS)

    • A mixture containing solubilizing agents like PEG400, Tween 80, or cyclodextrins. It is crucial to perform vehicle screening to ensure the stability and dose-ability of the final suspension.[5]

  • Always prepare the final suspension fresh on the day of dosing to minimize the risk of precipitation or crystallization of the amorphous compound in the aqueous vehicle.[5] A common practice is to administer the compound as a suspension via oral gavage or intraperitoneal injection.

Q3: What is the recommended route of administration and what are the pharmacokinetic properties of this compound?

A3: The most common route of administration in published studies is intraperitoneal (i.p.) injection.[1] Uptake from the peritoneal cavity is relatively fast, with blood levels peaking within one hour after administration.[1] However, researchers should be aware that this compound has low oral bioavailability. While specific pharmacokinetic data is limited in the public domain, related P2Y₁ antagonists have been optimized to improve their in vivo half-life, suggesting that the stability of initial compounds like this compound may be a limiting factor.[6]

Q4: How can I assess potential off-target effects of this compound in my model?

A4: Assessing off-target effects is critical for validating that the observed phenotype is due to P2Y₁ antagonism.

  • Control Experiments: The most direct approach is to use P2Y₁ receptor knockout animals. If the effect of this compound is absent in these animals, it strongly suggests on-target activity.

  • Competitive Antagonism: Use a structurally different P2Y₁ antagonist (e.g., MRS2500) to see if it recapitulates the phenotype.[7]

  • Dose-Response Analysis: Establish a clear dose-response relationship. Off-target effects often occur at higher concentrations, so using the lowest effective dose is recommended.

  • Counter-Screening: If available, test this compound against a panel of other related receptors (e.g., other P2Y subtypes) in vitro to assess its selectivity profile.

Troubleshooting Guide: Low Efficacy or High Variability

If you are observing lower-than-expected efficacy or high variability in your in vivo experiments with this compound, follow this troubleshooting guide.

Potential Problem Possible Cause(s) Recommended Solution(s)
No or Low Efficacy Poor Compound Exposure: this compound may be precipitating out of the dosing solution before or after administration due to its low solubility.1. Verify Formulation: Visually inspect the dosing solution for any precipitate. Prepare fresh on the day of the experiment. Consider reformulating with a different vehicle (e.g., adding a surfactant like Tween 80 or a complexing agent like HP-β-CD).[5] 2. Check Administration Route: Ensure the administration (e.g., i.p. injection) was performed correctly. 3. Increase Dose: Perform a dose-response study to determine if a higher concentration is needed to achieve efficacy in your model.
Rapid Metabolism/Clearance: The compound may be cleared from circulation before it can exert its effect.1. Adjust Dosing Schedule: Consider a multiple-dosing regimen to maintain exposure. One published protocol involves i.p. injections every 2 hours.[1] 2. Pharmacokinetic Analysis: If possible, perform a pilot PK study to measure this compound concentration in plasma over time to understand its half-life in your specific animal model.
High Variability Between Animals Inconsistent Dosing: Inaccurate dosing due to precipitation in the syringe or inconsistent suspension.1. Ensure Homogeneity: Vigorously vortex the suspension immediately before drawing each dose to ensure it is homogenous. 2. Syringeability: Test the syringe-ability of your formulation. If it is too viscous or clogs the needle, it needs to be reformulated.[5]
Biological Variation: Differences in animal age, weight, or health status.1. Standardize Cohorts: Ensure all animals in the study are closely matched for age and weight. 2. Increase Sample Size: A larger 'n' per group can help overcome inherent biological variability.
Assay Sensitivity: The endpoint measurement may not be sensitive enough to detect subtle changes.1. Optimize Assay: Validate your efficacy assay to ensure it has a sufficient dynamic range. 2. Check Timing: Ensure you are measuring the endpoint at the optimal time post-dose, corresponding with peak compound exposure.

Quantitative Data Summary

Table 1: In Vitro / Ex Vivo Efficacy of this compound
SpeciesTissueAssayEC₅₀Reference
MouseColonInhibition of purinergic inhibitory junction potentials0.06 µM[1]
RatColonInhibition of purinergic inhibitory junction potentials0.3 µM[1]
Table 2: Solubility Data for this compound
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO10044.54[4]
Ethanol10044.54[4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol provides a general guideline for preparing this compound for intraperitoneal administration in rodents.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder (M.W. 445.43).

    • Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 50-100 mM). Ensure it is fully dissolved. This stock can be stored at -20°C.

  • Working Solution Preparation (Prepare Fresh Daily):

    • Calculate the required volume of the stock solution based on the final desired dose and injection volume.

    • On the day of the experiment, thaw the DMSO stock solution.

    • Prepare the final vehicle. A common vehicle might be 0.5% HPC-SL in saline.

    • While vortexing the vehicle, slowly add the required volume of the this compound DMSO stock to create a suspension. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.

    • Keep the suspension under continuous gentle agitation or vortex immediately before each injection to ensure homogeneity.

  • Administration:

    • Administer the this compound suspension to the animals via intraperitoneal (i.p.) injection.

    • A typical injection volume for a mouse is 10 mL/kg.

    • For a multiple-dosing scheme, one study administered this compound every 2 hours for a total of four doses.[1]

Protocol 2: Ex Vivo Assessment of this compound on Gastrointestinal Motility

This protocol is adapted from studies assessing P2Y₁ function in rodent colon tissue.[1]

  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., rat or mouse) according to approved institutional protocols.

    • Dissect a segment of the distal colon and place it in Krebs solution oxygenated with 95% O₂ / 5% CO₂.

    • Remove the mucosa and cut longitudinal muscle strips.

  • Organ Bath Setup:

    • Mount the muscle strips in an organ bath containing oxygenated Krebs solution at 37°C.

    • Connect the strips to an isometric force transducer to record mechanical activity.

    • Allow the tissue to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • Record baseline spontaneous contractions.

    • To induce purinergic relaxation, use electrical field stimulation (EFS) or apply a P2Y₁ agonist like ADPβS.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with this compound at the desired concentration (e.g., 3 µM) for 15-30 minutes.[1]

    • Re-apply the EFS or P2Y₁ agonist in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude of spontaneous contractions or the magnitude of the inhibitory relaxation before and after this compound application.

    • Calculate the percentage of inhibition caused by this compound. A concentration-response curve can be generated by testing increasing concentrations of this compound.

Visual Guides: Pathways and Workflows

P2Y₁ Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y₁ Receptor Gq Gαq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) PKC->Response Ca->PKC Activates ADP ADP ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosteric)

Caption: Allosteric inhibition of the Gq-coupled P2Y₁ receptor signaling pathway by this compound.

Standard In Vivo Experimental Workflow

In_Vivo_Workflow cluster_workflow Experimental Phases A 1. Acclimation & Baseline Measurements B 2. Randomization & Group Assignment A->B C 3. Compound Administration (Vehicle or this compound) B->C D 4. Efficacy Assessment (Post-Dose Timepoints) C->D E 5. Sample Collection (Blood, Tissues) D->E F 6. Data Analysis & Interpretation E->F

Caption: A typical workflow for conducting an in vivo efficacy study with this compound.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic Start Unexpected In Vivo Results LowEfficacy Problem: Low or No Efficacy Start->LowEfficacy HighVariability Problem: High Variability Start->HighVariability CheckFormulation Check Formulation: Solubility, Precipitation? LowEfficacy->CheckFormulation Is compound getting in? CheckDose Check Dose & Route: Dose too low? PK issues? LowEfficacy->CheckDose Is exposure sufficient? CheckAssay Check Assay: Timing, Sensitivity? LowEfficacy->CheckAssay Is measurement reliable? Sol_Reformulate Solution: Reformulate, Use Fresh CheckFormulation->Sol_Reformulate Sol_DoseEscalate Solution: Dose Escalate, Run PK CheckDose->Sol_DoseEscalate Sol_AssayOpt Solution: Optimize Assay Window CheckAssay->Sol_AssayOpt CheckDosingTech Check Dosing Technique: Inconsistent Suspension? HighVariability->CheckDosingTech Is administration consistent? CheckAnimals Check Animal Cohort: Age/Weight Matched? HighVariability->CheckAnimals Is the population uniform? Sol_Vortex Solution: Vortex Before Each Dose CheckDosingTech->Sol_Vortex Sol_Standardize Solution: Standardize Cohorts, n++ CheckAnimals->Sol_Standardize

References

Technical Support Center: Addressing Variability in BPTU Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experimental results with BPTU (Biphenyl-indanone A), a selective allosteric antagonist of the P2Y1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-nucleotide, allosteric antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR). It binds to a site on the receptor that is distinct from the endogenous agonist (ADP) binding site, preventing the conformational changes required for receptor activation. This blockade inhibits downstream signaling pathways involved in processes such as platelet aggregation and smooth muscle relaxation.

Q2: I'm observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the likely causes?

A2: Inconsistent results with this compound often stem from its physicochemical properties, primarily its poor aqueous solubility. This can lead to:

  • Precipitation: this compound may precipitate out of solution when diluted into aqueous assay buffers from a concentrated DMSO stock. This reduces the effective concentration of the compound in your experiment.

  • Aggregation: The compound may form aggregates that can lead to non-specific effects or variable activity.

  • Inaccurate Concentrations: The actual concentration of soluble this compound may be lower than the nominal concentration, leading to underestimation of its potency.

Q3: My this compound stock solution appears cloudy. Can I still use it?

A3: A cloudy stock solution indicates that the this compound has precipitated. It is not recommended to use a cloudy stock solution as the concentration will be inaccurate. Refer to the troubleshooting guide below for steps on how to properly prepare and handle this compound stock solutions to avoid precipitation.

Q4: How stable is this compound in solution?

A4: this compound is relatively stable, especially when stored correctly. Stock solutions in anhydrous DMSO can be stored at -20°C for up to a year or -80°C for up to two years. Radiolabeled [³H]this compound in ethanol at -20°C shows minimal decomposition (less than 1%) over three months.[1] Repeated freeze-thaw cycles should be avoided by preparing and storing the stock solution in small aliquots.

Troubleshooting Guides

Issue 1: High Variability in Potency (IC50/EC50) Measurements
Potential Cause Troubleshooting Steps
This compound Precipitation in Assay Medium 1. Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium below 0.5% to minimize the risk of precipitation.[2] 2. Serial Dilutions: Prepare intermediate dilutions of your this compound stock in 100% DMSO before the final dilution into the aqueous assay buffer. 3. Method of Dilution: Add the this compound DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. Never add the aqueous buffer to the concentrated DMSO stock.[1] 4. Visual Inspection: Before adding to cells or platelets, visually inspect the final diluted solution for any signs of precipitation (cloudiness or particles).[2]
Inaccurate Pipetting of Small Volumes 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially those used for preparing serial dilutions. 2. Avoid Small Volumes: Whenever possible, avoid pipetting volumes less than 2 µL. Prepare larger volumes of intermediate dilutions to allow for more accurate pipetting.
Cell Health and Density Variability 1. Consistent Cell Passaging: Use cells within a consistent and narrow passage number range for all experiments. 2. Standardized Seeding Density: Ensure that cells are seeded at the same density across all wells and experiments. 3. Viability Check: Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment to ensure a healthy cell population.
Reagent Variability 1. Consistent Reagent Lots: Use the same lot of critical reagents (e.g., this compound, ADP, cell culture media, serum) for a set of comparative experiments. 2. Proper Reagent Storage: Store all reagents according to the manufacturer's instructions to maintain their activity.
Issue 2: Low or No this compound Activity Observed
Potential Cause Troubleshooting Steps
This compound Degradation 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound if there is any doubt about the age or storage conditions of the existing stock. 2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in desiccated conditions. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions 1. Agonist Concentration: Ensure the concentration of the agonist (e.g., ADP) used is appropriate. A very high agonist concentration may overcome the inhibitory effect of this compound. Perform a dose-response curve for the agonist to determine an EC80 concentration for your inhibition assays. 2. Incubation Time: Optimize the pre-incubation time of the cells/platelets with this compound before adding the agonist. A sufficient pre-incubation period is necessary for the antagonist to bind to the receptor.
Cell Line Unresponsive to this compound 1. Confirm P2Y1 Receptor Expression: Verify the expression of the P2Y1 receptor in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. 2. Positive Control: Use a known P2Y1 receptor antagonist as a positive control to confirm that the P2Y1 signaling pathway is functional in your cells.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

Property Value Reference
Molecular Weight 445.43 g/mol [3]
Solubility Soluble in DMSO and ethanol (up to 100 mM)[3]
EC50 (Rodent Colon) 0.06 - 0.3 µM[3][4]
Storage (Stock Solution) -20°C (1 year) or -80°C (2 years) in DMSO

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
  • Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[5]

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a defined volume of adjusted PRP to a cuvette with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

    • Add the desired concentration of this compound (or vehicle control) and incubate for a predetermined time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

Protocol 3: Calcium Flux Assay
  • Cell Preparation: Harvest and wash cells, then resuspend them in a suitable buffer (e.g., HBSS) containing calcium and magnesium.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Assay Procedure:

    • Resuspend the dye-loaded cells in the assay buffer and transfer them to a microplate.

    • Measure the baseline fluorescence using a fluorescence plate reader or flow cytometer.

    • Add this compound (or vehicle control) to the wells and incubate for a specified time.

    • Add the P2Y1 receptor agonist (e.g., ADP) to stimulate a calcium response.

    • Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

Mandatory Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosteric) Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Platelet Aggregation) Ca_release->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway and this compound Inhibition.

BPTU_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock 1. Prepare this compound Stock (10 mM in DMSO) prep_dilutions 3. Prepare this compound Working Dilutions (in DMSO, then Assay Buffer) prep_stock->prep_dilutions prep_cells 2. Prepare Cells/Platelets (PRP or Cell Culture) pre_incubation 4. Pre-incubate Cells/Platelets with this compound or Vehicle prep_cells->pre_incubation prep_dilutions->pre_incubation stimulation 5. Stimulate with ADP (P2Y1 Agonist) pre_incubation->stimulation measurement 6. Measure Response (e.g., Aggregation, Ca²⁺ Flux) stimulation->measurement data_analysis 7. Analyze Data (e.g., IC50 Calculation) measurement->data_analysis

Caption: General Experimental Workflow for this compound Assays.

References

Technical Support Center: Protocol Refinement for BPTU Allosteric Modulator Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the allosteric modulation of the P2Y1 receptor by BPTU and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action on the P2Y1 receptor?

A1: this compound (1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a non-nucleotide, allosteric antagonist of the P2Y1 receptor.[1][2] Unlike orthosteric antagonists that compete with the endogenous agonist ADP for binding within the transmembrane helical bundle, this compound binds to a distinct allosteric site.[3][4] This site is located on the external interface of the receptor with the lipid bilayer, a unique binding pocket entirely outside of the helical bundle.[3] By binding to this allosteric site, this compound negatively modulates the receptor's response to agonists.[4] It has been shown to accelerate the dissociation of the agonist radioligand [3H]2MeSADP from the receptor.[3]

Q2: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I troubleshoot it?

A2: High non-specific binding can be a common issue in radioligand binding assays. Here are some potential causes and troubleshooting steps:

  • Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased non-specific binding. Ensure you are using a concentration at or below the Kd of the radioligand for the receptor.

  • Inadequate Blocking: The assay buffer should contain a blocking agent, such as bovine serum albumin (BSA), to minimize non-specific binding to the assay tubes and filter mats. Ensure the BSA concentration is optimal (typically 0.1-1%).

  • Insufficient Washing: Incomplete washing of the filters after incubation can leave unbound radioligand, contributing to high background. Ensure an adequate number of washes with ice-cold wash buffer.

  • Filter Type: The type of filter used can influence non-specific binding. Glass fiber filters (e.g., Whatman GF/C) are commonly used, but it may be worth testing different filter types.

  • Lipophilicity of Compounds: this compound and its analogs can be lipophilic, which may lead to non-specific partitioning into cell membranes.[5] Including a detergent like 0.01% CHAPS in the assay buffer might help to reduce this.

Q3: My functional assay results with this compound are showing insurmountable antagonism in some signaling pathways but not others. Is this expected?

A3: Yes, this phenomenon, known as "probe dependence" or pathway-specific antagonism, has been observed with this compound at the P2Y1 receptor.[4] this compound has been shown to act as a surmountable antagonist (parallel rightward shift of the agonist concentration-response curve) in some signaling pathways, such as ERK1/2 phosphorylation, while behaving as an insurmountable antagonist (suppression of the maximal agonist response) in others, like GTPγS binding and β-arrestin recruitment.[4] This suggests that the allosteric effect of this compound can be dependent on the specific conformation of the receptor stabilized by different agonists and the downstream signaling cascade being measured.

Q4: What are the key residues in the P2Y1 receptor that interact with this compound?

A4: The crystal structure of the P2Y1 receptor in complex with this compound has revealed the key residues involved in the interaction. The binding pocket is predominantly hydrophobic and is formed by residues from transmembrane helices I, II, and III, and the first extracellular loop (ECL1).[3] Key interacting residues include F62, F66, L102, and P105.[3]

Troubleshooting Guides

Radioligand Binding Assays
Problem Possible Cause(s) Troubleshooting Steps
Low Specific Binding Signal 1. Low receptor expression in the cell membrane preparation. 2. Degraded radioligand. 3. Suboptimal incubation time or temperature. 4. Incorrect buffer composition (pH, ionic strength).1. Verify receptor expression levels using a validated antibody or by performing a saturation binding experiment with a known high-affinity radioligand. 2. Check the age and storage conditions of the radioligand. Purchase fresh radioligand if necessary. 3. Optimize incubation time and temperature to ensure equilibrium is reached. Typically, 30-60 minutes at room temperature or 4°C is sufficient.[3] 4. Ensure the buffer composition is appropriate for P2Y1 receptor binding (e.g., Tris-HCl buffer with MgCl2).
High Variability Between Replicates 1. Inconsistent pipetting. 2. Inefficient mixing of assay components. 3. Uneven washing of filters. 4. Cell membrane clumping.1. Use calibrated pipettes and ensure consistent technique. 2. Gently vortex or mix the assay plate after adding all components. 3. Ensure the entire surface of each filter is washed uniformly. 4. Briefly sonicate or vortex the membrane preparation before adding it to the assay plate.
Inconsistent Ki Values for this compound 1. Assay not at equilibrium. 2. "Probe dependence" if using different radioligands. 3. Incorrect concentration of the competing ligand.1. Ensure incubation times are sufficient for both the radioligand and the competitor to reach equilibrium. 2. Be aware that the apparent affinity of an allosteric modulator can be influenced by the orthosteric ligand used.[4] 3. Accurately determine the concentration of your this compound stock solution.
Functional Assays (e.g., IP-1 Accumulation)

| Problem | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | | Low Signal-to-Background Ratio | 1. Low receptor expression or coupling to the signaling pathway. 2. Cell passage number is too high, leading to altered signaling. 3. Suboptimal agonist concentration. 4. Inefficient cell lysis or IP-1 extraction. | 1. Confirm receptor expression and functional coupling. Consider using a cell line with higher receptor expression. 2. Use cells with a low passage number. 3. Perform an agonist concentration-response curve to determine the optimal EC50 or EC80 concentration for your assay. 4. Ensure complete cell lysis and follow the IP-1 kit manufacturer's protocol carefully. | | "Flat" Dose-Response Curve for this compound | 1. This compound concentration range is not appropriate. 2. This compound has low potency in the chosen assay. 3. The chosen agonist and signaling pathway are insensitive to this compound's allosteric effects. | 1. Test a wider range of this compound concentrations. 2. The EC50 of this compound can vary depending on the assay and species.[1][2] 3. Consider testing different agonists or measuring a different signaling endpoint.[4] | | High Basal Signaling (Constitutive Activity) | 1. High receptor expression levels can sometimes lead to constitutive activity.[6] | 1. If possible, reduce the level of receptor expression. 2. Be aware that some P2Y1 receptor antagonists have been shown to act as inverse agonists, reducing basal signaling.[6] |

Quantitative Data Summary

Compound Assay Type Cell/Tissue Parameter Value Reference
This compoundRadioligand Binding ([3H]2MeSADP)COS-7 cells expressing human P2Y1RKi161 ± 47 nM[3]
This compoundIP-1 Accumulation1321N1 cells expressing human P2Y1RKB6.83 ± 1.22 nM[4]
This compoundERK1/2 PhosphorylationU2OS cells expressing human P2Y1RKB6.66 ± 1.37 nM[4]
This compoundInhibitory Junction PotentialsRat ColonEC50~0.3 µM[1]
This compoundInhibitory Junction PotentialsMouse ColonEC50~0.06 µM[1]
MRS2500Radioligand Binding ([3H]2MeSADP)COS-7 cells expressing human P2Y1RKi18.4 ± 1.5 nM[3]
MRS2500IP-1 Accumulation1321N1 cells expressing human P2Y1RKB0.86 ± 0.19 nM[4]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for this compound at the P2Y1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human P2Y1 receptor.

Materials:

  • Cell Membranes: Membranes from Sf9 or COS-7 cells expressing the human P2Y1 receptor.

  • Radioligand: [3H]2MeSADP (a P2Y1 receptor agonist).

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Fluid and Counter.

Procedure:

  • Preparation:

    • Thaw the P2Y1 receptor-expressing cell membranes on ice.

    • Prepare serial dilutions of this compound in binding buffer.

    • Prepare solutions of [3H]2MeSADP (at a final concentration close to its Kd, e.g., 2 nM) and the non-specific binding control in binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, [3H]2MeSADP, and cell membranes.

    • Competition Binding: Add diluted this compound, [3H]2MeSADP, and cell membranes.

    • Non-specific Binding: Add the non-specific binding control, [3H]2MeSADP, and cell membranes.

  • Incubation: Incubate the plate for 30 minutes at 25°C with gentle agitation.[3]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Monophosphate (IP-1) Accumulation Functional Assay

Objective: To determine the functional potency (EC50 or KB) of this compound as an antagonist of P2Y1 receptor-mediated Gq signaling.

Materials:

  • Cells: 1321N1 astrocytoma cells stably expressing the human P2Y1 receptor.[4]

  • P2Y1 Agonist: ADP or a more stable analog like 2MeSADP.

  • Antagonist: this compound.

  • Assay Buffer: Typically a HEPES-buffered saline solution.

  • IP-One HTRF Assay Kit: (e.g., from Cisbio).

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the P2Y1-expressing 1321N1 cells into a 384-well white plate and grow to confluency.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of the P2Y1 agonist at a concentration that gives a submaximal response (e.g., EC80) for antagonist testing.

  • Assay Protocol (following the IP-One kit manufacturer's instructions):

    • Antagonist Mode:

      • Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

      • Add the P2Y1 agonist (at its EC80 concentration) and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

    • Agonist Mode (to check for agonist activity of this compound):

      • Incubate the cells with different concentrations of this compound alone.

  • Cell Lysis and IP-1 Detection:

    • Lyse the cells using the lysis buffer provided in the kit.

    • Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to each well.

    • Incubate for the recommended time at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • For antagonist mode, plot the HTRF ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the KB value using the Schild equation if the antagonism is surmountable.

Visualizations

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Platelet Aggregation, ERK1/2 Phosphorylation) Ca2_release->Downstream PKC->Downstream ADP ADP (Agonist) ADP->P2Y1 Binds to orthosteric site This compound This compound (Allosteric Antagonist) This compound->P2Y1 Binds to allosteric site Experimental_Workflow_Binding_Assay prep Prepare Reagents (Membranes, Radioligand, this compound) setup Set up Assay Plate (Total, Non-specific, Competition) prep->setup incubate Incubate (30 min @ 25°C) setup->incubate filter_wash Filter and Wash incubate->filter_wash detect Scintillation Counting filter_wash->detect analyze Data Analysis (IC50 -> Ki) detect->analyze Logical_Relationship_Antagonism cluster_orthosteric Orthosteric Antagonist (e.g., MRS2500) cluster_allosteric Allosteric Antagonist (this compound) ortho_bind Binds to ADP binding site Receptor P2Y1 Receptor ortho_bind->Receptor ortho_effect Prevents ADP binding ADP ADP (Agonist) ortho_effect->ADP allo_bind Binds to external allosteric site allo_effect Induces conformational change allo_bind->Receptor allo_result Reduces agonist affinity/efficacy Response Cellular Response allo_result->Response ADP->Receptor Activates Receptor->Response

References

Validation & Comparative

A Comparative Guide to P2Y1 Receptor Antagonists: BPTU vs. MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent P2Y1 receptor antagonists, BPTU and MRS2500. The P2Y1 receptor, an important G-protein coupled receptor activated by adenosine diphosphate (ADP), plays a critical role in platelet aggregation and thrombosis. Understanding the distinct characteristics of its antagonists is crucial for advancing research and developing novel antithrombotic therapies.

Mechanism of Action: Allosteric vs. Orthosteric Inhibition

A key differentiator between this compound and MRS2500 lies in their binding sites and mechanisms of action.

  • MRS2500 is a potent and selective orthosteric antagonist .[1] It is a nucleotide analog that competitively binds to the same site as the endogenous agonist ADP, directly blocking its ability to activate the receptor.[1]

  • This compound , on the other hand, is a non-nucleotide allosteric antagonist .[2] It binds to a distinct site on the receptor, outside of the ADP binding pocket.[2] This binding induces a conformational change in the receptor that prevents its activation by ADP.

Performance Data: A Quantitative Comparison

The following table summarizes the key performance metrics for this compound and MRS2500, highlighting the generally higher potency of MRS2500.

ParameterThis compoundMRS2500Assay DetailsSpecies/Cell Line
Ki 6 nM[2]0.78 nM[3]Radioligand Binding AssayHuman P2Y1 Receptor
IC50 2.1 µM[2]0.95 nM[4]ADP-induced Platelet AggregationHuman Platelet-Rich Plasma
16.5 nM[5]EFS-induced RelaxationRat Colon
EC50 0.06 µM[4]Inhibition of Inhibitory Junction PotentialsMouse Colon
0.3 µM[4]Inhibition of Inhibitory Junction PotentialsRat Colon

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental evaluation of these antagonists, the following diagrams are provided.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Platelet Platelet Shape Change & Aggregation Ca2->Platelet PKC->Platelet

P2Y1 Receptor Signaling Pathway

Antagonist_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison start Select P2Y1 Receptor Antagonists (this compound & MRS2500) binding Radioligand Binding Assay (Determine Ki) start->binding calcium Calcium Mobilization Assay (Measure IC50) start->calcium platelet Platelet Aggregation Assay (Measure IC50) start->platelet thrombosis Ferric Chloride-Induced Arterial Thrombosis Model (Assess Antithrombotic Efficacy) platelet->thrombosis bleeding Bleeding Time Assay (Assess Safety Profile) thrombosis->bleeding analysis Compare Potency, Efficacy, and Safety of this compound and MRS2500 bleeding->analysis

Comparative Experimental Workflow

Detailed Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of an antagonist to inhibit platelet aggregation initiated by ADP.

Materials:

  • Human whole blood collected in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • ADP solution.

  • This compound and MRS2500 stock solutions.

  • Platelet aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.

  • Antagonist Incubation: Incubate PRP samples with varying concentrations of this compound or MRS2500 (or vehicle control) for a specified time (e.g., 5 minutes) at 37°C with stirring.

  • Aggregation Induction: Add a submaximal concentration of ADP to the PRP and record the change in light transmission for a set period.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration and determine the IC50 value.

Calcium Mobilization Assay

This assay assesses the antagonist's ability to block the increase in intracellular calcium concentration following P2Y1 receptor activation.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • ADP solution.

  • This compound and MRS2500 stock solutions.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture until confluent.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 1 hour).

  • Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound or MRS2500 (or vehicle control) for a defined period.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject ADP and continue recording fluorescence changes over time.

  • Data Analysis: Determine the inhibition of the calcium response for each antagonist concentration and calculate the IC50 value.

Ferric Chloride-Induced Arterial Thrombosis Model (Rat)

This in vivo model evaluates the antithrombotic efficacy of the antagonists.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic agent.

  • Ferric chloride (FeCl₃) solution (e.g., 20-50%).

  • Doppler flow probe.

  • This compound and MRS2500 formulations for intravenous or oral administration.

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically expose the carotid artery.

  • Flow Probe Placement: Place a Doppler flow probe around the artery to monitor blood flow.

  • Drug Administration: Administer this compound, MRS2500, or vehicle control to the rat via the desired route (e.g., intravenous bolus followed by infusion).

  • Thrombus Induction: Apply a filter paper saturated with FeCl₃ solution to the surface of the carotid artery for a specific duration (e.g., 5-10 minutes) to induce endothelial injury and thrombus formation.[2][6]

  • Blood Flow Monitoring: Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

  • Data Analysis: Measure the time to occlusion or the thrombus weight at the end of the experiment. Compare the results between the antagonist-treated groups and the control group to determine antithrombotic efficacy.

References

A Comparative Guide to BPTU and Other Non-Nucleotide P2Y1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU), a non-nucleotide allosteric antagonist of the P2Y1 receptor, with other notable non-nucleotide inhibitors. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), is a key player in platelet aggregation and a promising target for novel antiplatelet therapies. This document offers a detailed analysis of the performance of this compound against its counterparts, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and future research.

Performance Comparison of Non-Nucleotide P2Y1 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected non-nucleotide P2Y1 receptor antagonists. The data highlights the diverse chemical scaffolds and their corresponding inhibitory activities against the P2Y1 receptor.

CompoundTypeAssaySpeciesPotency (IC₅₀/EC₅₀/Kᵢ)Reference(s)
This compound Allosteric AntagonistRadioligand Binding (Kᵢ)Human6 nM[1]
ADP-induced Platelet Aggregation (IC₅₀)Human2.1 µM[2]
Inhibition of spontaneous motility (EC₅₀)Rat colon0.3 µM[3][4]
Inhibition of spontaneous motility (EC₅₀)Mouse colon0.06 µM[3][4]
MRS2500 Competitive AntagonistRadioligand Binding (Kᵢ)Human0.78 nM[5]
ADP-induced Platelet Aggregation (IC₅₀)Human0.95 nM[5]
Compound 7 (analogue) Dual P2Y1/P2Y12 AntagonistP2Y1 Inhibition (IC₅₀)Not Specified2.6 µM[2][6]
Compound 1h (analogue) AntagonistCalcium Mobilization (IC₅₀)Turkey0.19 µM[7]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor, upon activation by ADP, initiates a signaling cascade crucial for platelet activation and aggregation. The diagram below illustrates the key steps in this pathway.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER store) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Platelet_Response Platelet Shape Change & Aggregation Ca_cyto->Platelet_Response Leads to PKC->Platelet_Response Contributes to ADP ADP ADP->P2Y1 Activates This compound This compound (Allosteric Antagonist) This compound->P2Y1 Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Calcium_Assay Calcium Mobilization Assay (Determine IC₅₀) Binding_Assay->Calcium_Assay Aggregation_Assay Platelet Aggregation Assay (Determine IC₅₀) Calcium_Assay->Aggregation_Assay Selectivity_Assay Selectivity Screening (vs. other P2Y receptors) Aggregation_Assay->Selectivity_Assay Lead_Identification Lead Identification Selectivity_Assay->Lead_Identification Thrombosis_Model FeCl₃-induced Thrombosis Model (Assess antithrombotic efficacy) Bleeding_Time Tail Bleeding Time Assay (Assess bleeding risk) Thrombosis_Model->Bleeding_Time Candidate_Selection Candidate Selection Bleeding_Time->Candidate_Selection Start Compound Library Start->Binding_Assay Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Thrombosis_Model

References

Unveiling the Antagonistic Activity of BPTU: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the antagonist activity of 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU), a non-nucleotide, allosteric antagonist of the P2Y1 receptor.[1] It is designed to offer researchers, scientists, and drug development professionals an objective comparison of this compound's performance against other P2Y1 receptor antagonists, supported by experimental data and detailed methodologies.

The P2Y1 receptor, a Gq/11 protein-coupled receptor, plays a crucial role in various physiological processes, most notably in ADP-induced platelet aggregation and smooth muscle contraction.[2] Its modulation presents a promising therapeutic avenue for thrombotic diseases and other related disorders. This compound has emerged as a significant tool in studying the function and therapeutic potential of the P2Y1 receptor.

Comparative Analysis of P2Y1 Receptor Antagonists

To provide a clear and concise comparison, the following tables summarize the quantitative data on the antagonist activity of this compound and other notable P2Y1 receptor antagonists.

AntagonistTypeTargetBinding Affinity (Ki)Reference
This compound Non-nucleotide, AllostericHuman P2Y16 nM[3]
MRS2500 Nucleotide analogueHuman P2Y10.78 nM
MRS2179 Nucleotide analogueHuman P2Y1100 nM

Table 1: Binding Affinity of P2Y1 Receptor Antagonists. This table compares the binding affinity (Ki) of this compound with other well-characterized P2Y1 receptor antagonists. Lower Ki values indicate higher binding affinity.

AntagonistAssaySpeciesIC50/EC50Reference
This compound ADP-induced Platelet AggregationHumanIC50: 2.1 µM[3]
This compound Inhibition of spontaneous motility (Colon)RatEC50: 0.3 µM[1]
This compound Inhibition of spontaneous motility (Colon)MouseEC50: 0.06 µM[1]
MRS2500 ADP-induced Platelet AggregationHumanIC50: 0.95 nM
MRS2279 EFS-induced relaxation (Colon)RatIC50: 43.9 nM
MRS2179 EFS-induced relaxation (Colon)RatIC50: 3.5 µM

Table 2: Functional Potency of P2Y1 Receptor Antagonists. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of various antagonists in different functional assays. Lower values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to its target receptor.

Protocol:

  • Membrane Preparation: Membranes expressing the human P2Y1 receptor are prepared from a suitable cell line (e.g., Sf9 cells).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled P2Y1 receptor ligand (e.g., [3H]MRS2500) and varying concentrations of the test antagonist (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, from which the Ki value can be calculated using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of an antagonist to inhibit platelet aggregation induced by ADP.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).[4]

  • Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. The baseline light transmission is set with PRP (0% aggregation) and platelet-poor plasma (PPP) is used to set 100% aggregation.[4][5]

  • Assay Procedure: PRP is pre-incubated with the test antagonist or vehicle at 37°C with constant stirring. Aggregation is then induced by the addition of a submaximal concentration of ADP (e.g., 5-10 µM).[6]

  • Data Analysis: The extent of platelet aggregation is recorded over time, and the IC50 value of the antagonist is determined by measuring the concentration required to inhibit ADP-induced aggregation by 50%.

Smooth Muscle Contraction Assay

This assay evaluates the effect of an antagonist on the contraction or relaxation of smooth muscle tissue.

Protocol:

  • Tissue Preparation: A segment of smooth muscle tissue, such as the rat colon, is isolated and mounted in an organ bath containing a physiological salt solution and maintained at 37°C.[7]

  • Contraction/Relaxation Measurement: Changes in muscle tension are recorded using an isometric force transducer.

  • Experimental Procedure: The tissue is allowed to equilibrate and then stimulated to contract or relax using an agonist (e.g., ADPβS) or electrical field stimulation (EFS). The effect of the test antagonist is assessed by adding it to the organ bath before stimulation.

  • Data Analysis: The ability of the antagonist to inhibit the contractile or promote the relaxant response is quantified, and the EC50 value is determined.

Visualizing the Mechanism of Action

To better understand the biological context of this compound's activity, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow.

P2Y1_Signaling_Pathway cluster_receptor P2Y1 Receptor Activation cluster_downstream Downstream Signaling ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Gq_11 Gq/11 Protein P2Y1_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC activates This compound This compound (Allosteric Antagonist) This compound->P2Y1_Receptor PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway and this compound's Point of Antagonism.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood_Sample Whole Blood Sample Centrifugation Centrifugation (200 x g, 15 min) Blood_Sample->Centrifugation PRP Platelet-Rich Plasma (PRP) Centrifugation->PRP Incubation Incubate PRP with This compound or Vehicle (37°C) PRP->Incubation Stimulation Add ADP to induce aggregation Incubation->Stimulation Measurement Measure Light Transmission (Aggregometer) Stimulation->Measurement Aggregation_Curve Generate Aggregation Curve Measurement->Aggregation_Curve IC50_Determination Determine IC50 Value Aggregation_Curve->IC50_Determination

Caption: Workflow for Validating this compound's Antagonist Activity in a Platelet Aggregation Assay.

References

BPTU: A Comparative Selectivity Profile Against P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and performance of BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea), a non-nucleotide allosteric antagonist, against its primary target, the P2Y1 receptor, and other members of the P2Y receptor family. The information presented herein is supported by experimental data from publicly available literature.

Executive Summary

This compound is a potent and highly selective antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor involved in various physiological processes, including platelet aggregation and neurotransmission.[1][2] It acts as an allosteric modulator, binding to a site distinct from the endogenous agonist (ADP) binding pocket, specifically on the external receptor interface with the lipid bilayer.[3] This allosteric binding mechanism offers a potential advantage in terms of subtype selectivity. While this compound's high affinity for the P2Y1 receptor is well-documented, a comprehensive quantitative screening against a full panel of other P2Y receptor subtypes is not extensively reported in the available scientific literature.

Selectivity Profile of this compound

The following table summarizes the known activity of this compound against various P2Y receptors. It is important to note the limited availability of comprehensive screening data for this compound across the entire P2Y receptor family.

Receptor SubtypeAgonistThis compound ActivityPotency (IC50/Ki/EC50)Assay TypeReference
P2Y1 ADPAntagonist Ki = 6 nM; EC50 = 0.06-0.3 µMRadioligand Binding; Functional Assay (inhibition of spontaneous contraction),[2]
P2Y2 ATP/UTPNot Reported---
P2Y4 UTPNot Reported---
P2Y6 UDPNot Reported---
P2Y11 ATPNot Reported---
P2Y12 ADPVery Low to No Activity*IC50 = 148.9 µM (for a related compound, not this compound)Functional Assay (Ca2+ mobilization)[4]
P2Y13 ADPNot Reported---
P2Y14 UDP-glucoseNot Reported---

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow for assessing antagonist potency.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP (Agonist) ADP->P2Y1 Binds This compound This compound (Allosteric Antagonist) This compound->P2Y1 Inhibits (Allosterically) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_cyto->Cellular_Response PKC->Cellular_Response Antagonist_Selectivity_Workflow cluster_cell_lines Cell Line Preparation cluster_assay Functional Assay (e.g., Calcium Mobilization) cluster_analysis Data Analysis HEK_P2Y1 HEK293 cells expressing human P2Y1 Load_Dye Load cells with Ca2+-sensitive dye (e.g., Fluo-4) HEK_P2Y1->Load_Dye HEK_P2Yn HEK293 cells expressing other human P2Y subtypes (P2Y2, P2Y4, etc.) HEK_P2Yn->Load_Dye Add_this compound Add increasing concentrations of this compound Load_Dye->Add_this compound Add_Agonist Add constant concentration of respective agonist (e.g., ADP for P2Y1) Add_this compound->Add_Agonist Measure_Response Measure fluorescence change (proportional to [Ca2+]i) Add_Agonist->Measure_Response Dose_Response Generate dose-response curves Measure_Response->Dose_Response Calculate_IC50 Calculate IC50 values for each P2Y receptor subtype Dose_Response->Calculate_IC50 Determine_Selectivity Determine selectivity ratio (IC50 for P2Yn / IC50 for P2Y1) Calculate_IC50->Determine_Selectivity

References

A Comparative Guide to the Efficacy of BPTU and Other Antithrombotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of BPTU, a P2Y1 receptor antagonist, with other established antithrombotic agents, including the P2Y12 receptor antagonist clopidogrel, the COX-1 inhibitor aspirin, and the PAR-1 antagonist vorapaxar. The information is presented to aid in the evaluation of these compounds in the context of drug development and research.

Executive Summary

Thrombotic diseases are a leading cause of morbidity and mortality worldwide. Antiplatelet agents are a cornerstone of therapy for the prevention and treatment of these diseases. This guide focuses on the comparative preclinical efficacy of four distinct classes of antiplatelet agents, with a special focus on the emerging class of P2Y1 receptor antagonists, represented by this compound. While direct head-to-head clinical trial data is limited, preclinical studies provide valuable insights into their relative efficacy and potential bleeding risks.

  • This compound (a P2Y1 antagonist): Represents a novel approach to antiplatelet therapy. By targeting the P2Y1 receptor, it inhibits the initial stages of ADP-induced platelet aggregation. Preclinical data suggests it has potent antithrombotic effects with a potentially favorable bleeding profile compared to P2Y12 inhibitors.

  • Clopidogrel (a P2Y12 antagonist): An established antiplatelet agent that irreversibly inhibits the P2Y12 receptor, blocking the amplification of platelet activation. It is widely used clinically but can be associated with significant bleeding risk and inter-individual variability in response.

  • Aspirin (a COX-1 inhibitor): The most widely used antiplatelet agent, it irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2, a potent platelet agonist. While effective, its gastrointestinal side effects and the phenomenon of "aspirin resistance" are notable limitations.

  • Vorapaxar (a PAR-1 antagonist): A potent antiplatelet agent that inhibits the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. It provides an additional mechanism of platelet inhibition but has been associated with an increased risk of bleeding, particularly intracranial hemorrhage.

Data Presentation

The following tables summarize the quantitative data on the efficacy of these antithrombotic agents from various preclinical and clinical studies.

Table 1: In Vitro Platelet Aggregation
AgentTargetAgonistSpeciesAssayIC50/InhibitionCitation(s)
This compound (as a P2Y1 antagonist) P2Y1ADPHumanMicrofluidic flowIC50 = 0.233 µM (for MRS 2179)[1]
Clopidogrel P2Y12ADPHumanLight Transmittance AggregometryInhibition of 40-60% at steady state (75 mg/day)[2]
ADPHumanWashed PlateletsIC50 = 1.9 µM[3]
Aspirin COX-1Arachidonic AcidHumanLight Transmittance Aggregometry>95% inhibition with low-dose aspirin[4]
CollagenHumanLight Transmittance AggregometryDose-dependent inhibition (optimal at 80-160 mg/day)[5]
Vorapaxar PAR-1TRAPHumanPlatelet Aggregometry>80% inhibition with 2.5 mg daily maintenance dose[6]
Table 2: In Vivo Thrombosis Models
AgentModelSpeciesEfficacy MeasurementResultsCitation(s)
P2Y1 Antagonist (BMS-884775) Electrically-induced carotid artery thrombosisRabbitThrombus Weight Reduction77% reduction at 0.1+0.04 mg/kg+mg/kg/h IV[7]
Clopidogrel Electrically-induced carotid artery thrombosisRabbitThrombus Weight Reduction80% reduction at 10 mg/kg/day p.o.[7]
P2Y1-deficient mice FeCl3-induced mesenteric arteriole thrombosisMouseLess arterial thrombosisSignificantly less thrombosis compared to control[8]
Table 3: Bleeding Time Assessment
AgentSpeciesBleeding Time Increase (relative to control)Antithrombotic DoseCitation(s)
P2Y1 Antagonist (BMS-884775) Rabbit~3-fold~80% antithrombotic efficacy[7]
Clopidogrel Rabbit~6.2-fold80% antithrombotic efficacy[7]
Aspirin Human1.32-fold81 mg[9]
Vorapaxar Human1.01-fold (not significant)2.5 mg equivalent[9]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry)

Objective: To assess the ability of a test compound to inhibit platelet aggregation induced by a specific agonist.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% aggregation.

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C in an aggregometer.

    • The test compound (e.g., this compound, aspirin, clopidogrel) or vehicle is added to the PRP and incubated for a specified period.

    • A baseline light transmittance is established.

    • A platelet agonist (e.g., ADP, collagen, arachidonic acid, TRAP) is added to induce aggregation.

    • The change in light transmittance is recorded over time as platelets aggregate, allowing more light to pass through the sample.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP control. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined from a dose-response curve.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

Objective: To evaluate the antithrombotic efficacy of a test compound in an in vivo model of arterial thrombosis.

Methodology:

  • Animal Preparation:

    • Animals (e.g., mice or rabbits) are anesthetized.

    • The common carotid artery is surgically exposed.

  • Drug Administration: The test compound (e.g., this compound, clopidogrel) or vehicle is administered via an appropriate route (e.g., oral gavage, intravenous infusion) at a predetermined time before the induction of thrombosis.

  • Induction of Thrombosis:

    • A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3-5 minutes).

    • FeCl₃ induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus.

  • Measurement of Thrombosis:

    • Blood flow in the carotid artery is monitored using a Doppler flow probe.

    • The time to vessel occlusion is recorded.

    • Alternatively, at a set time point after injury, the thrombotic segment of the artery is excised, and the thrombus is isolated and weighed.

  • Data Analysis: The time to occlusion or the thrombus weight in the treated groups is compared to the vehicle control group to determine the antithrombotic efficacy.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Platelet Aggregation cluster_invivo In Vivo Thrombosis Model iv_start Blood Collection prp_prep PRP/PPP Preparation iv_start->prp_prep incubation Incubation with Test Compound prp_prep->incubation aggregation Induce Aggregation (Agonist Addition) incubation->aggregation analysis_iv Measure Light Transmittance (IC50) aggregation->analysis_iv animal_prep Animal Anesthesia & Surgery drug_admin Drug Administration animal_prep->drug_admin thrombus_ind Induce Thrombosis (e.g., FeCl3) drug_admin->thrombus_ind measurement Measure Thrombus (Weight/Occlusion Time) thrombus_ind->measurement analysis_ivv Compare with Control measurement->analysis_ivv

Caption: General experimental workflow for evaluating antithrombotic agents.

signaling_pathways cluster_this compound This compound (P2Y1 Antagonist) cluster_clopidogrel Clopidogrel (P2Y12 Antagonist) cluster_aspirin Aspirin (COX-1 Inhibitor) cluster_vorapaxar Vorapaxar (PAR-1 Antagonist) This compound This compound p2y1 P2Y1 Receptor This compound->p2y1 inhibits gq Gq p2y1->gq plc PLC gq->plc ca2 Ca²⁺ Mobilization plc->ca2 shape_change Platelet Shape Change & Initial Aggregation ca2->shape_change clopidogrel Clopidogrel (active metabolite) p2y12 P2Y12 Receptor clopidogrel->p2y12 inhibits gi Gi p2y12->gi ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp stable_agg Stable Platelet Aggregation camp->stable_agg inhibits aspirin Aspirin cox1 COX-1 aspirin->cox1 inhibits aa Arachidonic Acid aa->cox1 txa2 Thromboxane A2 cox1->txa2 tp_receptor TP Receptor txa2->tp_receptor platelet_activation Platelet Activation & Aggregation tp_receptor->platelet_activation vorapaxar Vorapaxar par1 PAR-1 Receptor vorapaxar->par1 inhibits thrombin Thrombin thrombin->par1 g_protein G-protein Signaling par1->g_protein platelet_agg Thrombin-induced Platelet Aggregation g_protein->platelet_agg

Caption: Simplified signaling pathways of the compared antithrombotic agents.

References

A Comparative Guide to the Cross-Validation of BPTU Effects in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic and pro-apoptotic effects of N-(4-t-butylbenzoyl)-N'-phenylthiourea (referred to as 4-t-butyl-BPTU), a representative of the bis-phenylthiourea (BPTU) class of compounds, across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as an anti-cancer agent.

Data Presentation

The cytotoxic effects of 4-t-butyl-BPTU and other relevant thiourea derivatives are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Table 1: Cytotoxic Activity (IC50) of N-(4-t-butylbenzoyl)-N'-phenylthiourea in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer2.53[2]
T47DBreast Cancer10.14[2]
HeLaCervical Cancer19.95[2]
VeroNormal Kidney Cells> 100[2]

Table 2: Cytotoxic Activity (IC50) of Other Phenylthiourea Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Halogenated bis-phenylthiourea 1aSW480Colon Cancer≤ 10[3]
Halogenated bis-phenylthiourea 3aSW480Colon Cancer≤ 10[3]
Halogenated bis-phenylthiourea 3bSW480Colon Cancer≤ 10[3]
Halogenated bis-phenylthiourea 5jSW480Colon Cancer≤ 10[3]
Halogenated bis-phenylthiourea 2bK-562Leukemia≤ 10[3]
Halogenated bis-phenylthiourea 3aK-562Leukemia≤ 10[3]
Halogenated bis-phenylthiourea 4aK-562Leukemia≤ 10[3]
Halogenated bis-phenylthiourea 5dPC3Prostate Cancer≤ 10[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10^4 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-t-butyl-BPTU) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01N HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

2. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

3. Caspase Activation Assay

This assay measures the activity of caspases, which are key mediators of apoptosis.

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release intracellular contents.

  • Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspase to cleave the substrate, releasing a chromophore or fluorophore.

  • Signal Detection: Measure the signal using a spectrophotometer or fluorometer.

4. Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Fixation: Treat cells with the test compound, harvest, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the dye is proportional to the amount of DNA in the cells.

5. Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of ROS within the cells.

  • Cell Loading: Treat cells with the test compound and then incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • ROS Detection: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[6][7]

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope, plate reader, or flow cytometer.

Mandatory Visualization

Signaling Pathway Diagram

BPTU_Signaling_Pathway This compound This compound Derivative ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Cell_Culture Cancer Cell Lines (e.g., MCF-7, SW480) Treatment This compound Derivative Treatment Cell_Culture->Treatment Cell_Viability MTT Assay (Determine IC50) Treatment->Cell_Viability Mechanism_Assays Mechanism of Action Assays Treatment->Mechanism_Assays Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism_Assays->Apoptosis_Assay Caspase_Assay Caspase Activation Mechanism_Assays->Caspase_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Assays->Cell_Cycle_Assay ROS_Assay ROS Production Mechanism_Assays->ROS_Assay Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: General experimental workflow for this compound evaluation.

References

Comparative Analysis of BPTES and Next-Generation Glutaminase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a foundational allosteric inhibitor of glutaminase 1 (GLS1), with its more potent, clinically evaluated derivative, CB-839 (Telaglenastat). The information presented is intended to support research and development efforts in the field of cancer metabolism.

Introduction to Glutaminase Inhibition

In many cancer cells, metabolic reprogramming leads to a heightened dependence on glutamine. Glutaminolysis, the process of converting glutamine to glutamate and subsequently to other key metabolites, is crucial for the rapid proliferation and survival of these tumors.[1] The initial and rate-limiting step of this pathway is catalyzed by the enzyme glutaminase (GLS). This makes GLS a compelling target for anticancer therapies. BPTES was one of the first selective allosteric inhibitors of GLS1 to be identified and has been instrumental in validating glutaminase as a therapeutic target.[2] However, its moderate potency and suboptimal pharmacokinetic properties spurred the development of next-generation inhibitors like CB-839.[3]

Quantitative Performance Data

The following tables summarize the in vitro and in vivo efficacy data for BPTES and CB-839 from various preclinical studies.

Table 1: In Vitro Antiproliferative Activity

InhibitorCancer Cell LineSubtypeIC50Assay DurationReference
BPTESP493 (Human B cell lymphoma)HematologicalNot specified, but inhibits cell growthNot specified[4]
BPTESMDA-MB-231Triple-Negative Breast Cancer (TNBC)≥ 2 µmol/L72 hours[2]
CB-839HCC1806Triple-Negative Breast Cancer (TNBC)20-55 nmol/L72 hours[2]
CB-839MDA-MB-231Triple-Negative Breast Cancer (TNBC)20-55 nmol/L72 hours[2]
CB-839T47DER+/HER2-No effect on viability72 hours[2]
BPTESRecombinant Human GAC-Ki between 0.2 and 3 µmol/LNot applicable[2]
CB-839Recombinant Human GAC-Low nanomolar potencyNot applicable[2]

Table 2: In Vivo Antitumor Activity

InhibitorCancer ModelTreatmentOutcomeReference
BPTESP493 tumor xenograftsNot specifiedInhibited tumor cell growth[2]
CB-839Patient-derived TNBC xenograftSingle agentSignificant antitumor activity[5]
CB-839JIMT-1 (HER2+) xenograftSingle agent and in combination with paclitaxelSignificant antitumor activity[5]

Mechanism of Action: Allosteric Inhibition of GLS1

Both BPTES and CB-839 are allosteric inhibitors of GLS1, meaning they bind to a site distinct from the enzyme's active site.[3] This binding occurs at the interface between two GLS1 dimers, which stabilizes an inactive tetrameric conformation of the enzyme.[2][3] This "locking" of the enzyme in an inactive state prevents the hydrolysis of glutamine to glutamate. While both compounds share this mechanism, CB-839 was specifically designed to have improved potency and oral bioavailability compared to BPTES.[3] Another allosteric inhibitor, compound 968, also targets GLS but through a different mechanism, binding between two GLS monomers to prevent the formation of the active tetramer.[2]

Signaling and Metabolic Pathways

The inhibition of GLS1 by BPTES and its analogs has significant downstream effects on cellular metabolism. By blocking the conversion of glutamine to glutamate, these inhibitors disrupt the tricarboxylic acid (TCA) cycle, reduce the production of biosynthetic precursors and glutathione, and can induce oxidative stress, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[6]

Glutaminolysis_Pathway Glutamine Glutamine GLS1 Glutaminase 1 (GLS1) Glutamine->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle & Biosynthesis alpha_KG->TCA_Cycle GLS1->Glutamate Inhibitors BPTES, CB-839 Inhibitors->GLS1

Glutaminolysis pathway and the site of action for GLS1 inhibitors.

Experimental Protocols

In Vitro Glutaminase Inhibition Assay (Cell-Free)

This protocol is adapted from methods used to determine the IC50 of BPTES and its analogs.[4][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant glutaminase.

Materials:

  • Recombinant human glutaminase (GAC isoform)

  • Glutaminase assay buffer

  • Test compounds (e.g., BPTES, CB-839) dissolved in DMSO

  • L-glutamine solution

  • Coupled enzyme system (e.g., glutamate dehydrogenase) and detection reagents

  • Microplate reader

Procedure:

  • Compound Plating: Add 2 µL of the test compound at various concentrations in DMSO to the wells of a microplate.

  • Enzyme Preparation: Dilute the glutaminase enzyme to a working concentration in the assay buffer.

  • Enzyme Addition: Add 100 µL of the diluted enzyme to each well. Mix by shaking.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of a 7 mM glutamine solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Detection: Stop the reaction and add the detection reagents. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cellular Proliferation Assay

This workflow is used to assess the antiproliferative effects of glutaminase inhibitors on cancer cell lines.

Proliferation_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_inhibitor Add varying concentrations of GLS1 inhibitor incubate1->add_inhibitor incubate2 Incubate for 72 hours add_inhibitor->incubate2 add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

References

Unraveling the Intricacies of P2Y1 Receptor Antagonism: A Comparative Guide to Allosteric BPTU and Orthosteric MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the allosteric antagonist BPTU and the orthosteric antagonist MRS2500, both targeting the P2Y1 receptor. This analysis is supported by experimental data, detailed protocols, and visual diagrams to elucidate their distinct mechanisms of action and pharmacological profiles.

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a crucial role in platelet aggregation and is a key target for antithrombotic therapies. Understanding the different ways in which antagonists can modulate this receptor is paramount for the development of novel and safer drugs. This guide focuses on two prominent P2Y1 receptor antagonists: this compound, a non-nucleotide allosteric modulator, and MRS2500, a potent and selective orthosteric antagonist.

Distinguishing Binding Mechanisms: A Tale of Two Sites

The fundamental difference between this compound and MRS2500 lies in their binding sites on the P2Y1 receptor, a distinction elegantly revealed by X-ray crystallography.[1]

  • MRS2500 , as a nucleotide analogue, acts as a competitive antagonist by binding to the orthosteric site . This is the same binding pocket where the endogenous agonist, ADP, binds. By occupying this site, MRS2500 directly blocks ADP from activating the receptor.[1]

  • This compound , on the other hand, binds to a distinct allosteric site located on the external face of the receptor, outside the transmembrane helical bundle.[1][2] This binding induces a conformational change in the receptor that indirectly prevents its activation by ADP. This makes this compound a non-competitive antagonist.

This difference in binding modality has significant implications for their pharmacological effects and potential therapeutic advantages. Allosteric modulators can offer greater subtype selectivity and a ceiling effect on their inhibition, potentially leading to a better safety profile.[3]

Quantitative Comparison of Antagonist Potency

The potency of this compound and MRS2500 has been characterized using various in vitro assays. The following table summarizes key quantitative data for these two antagonists.

ParameterThis compoundMRS2500Reference(s)
Binding Affinity (Ki) 6 nM (human P2Y1 receptor)0.78 nM (human P2Y1 receptor)[this compound: Cayman Chemical], [MRS2500: Tocris Bioscience, MedchemExpress]
Platelet Aggregation Inhibition (IC50) 2.1 µM (human platelet-rich plasma)0.95 nM (human washed platelets); 0.49 µM (human platelet-rich plasma)[this compound: Cayman Chemical], [MRS2500: MedchemExpress]
Functional Antagonism (EC50) 0.3 µM (rat colon); 0.06 µM (mouse colon)Not directly reported in the same assay[this compound: MedchemExpress, Neuropharmacology]

Note: IC50 and EC50 values can vary depending on the specific experimental conditions and assay used.

Visualizing the P2Y1 Receptor Signaling Pathway and Antagonist Action

To better understand the mechanism of action, it is essential to visualize the P2Y1 receptor signaling cascade and how these antagonists interfere with it.

P2Y1_Signaling_Pathway cluster_intracellular Intracellular Space ADP ADP Orthosteric_Site Orthosteric Site ADP->Orthosteric_Site Binds to This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds to MRS2500 MRS2500 MRS2500->Orthosteric_Site Blocks P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Orthosteric_Site->P2Y1 Activates Allosteric_Site->P2Y1 Inhibits (conformational change) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation

Figure 1. P2Y1 receptor signaling pathway and points of antagonist intervention.

Experimental Protocols for Characterizing P2Y1 Antagonists

Validating the allosteric mechanism of this compound against an orthosteric antagonist like MRS2500 requires a suite of well-defined experimental assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonists for the P2Y1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the P2Y1 receptor by this compound and MRS2500.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

  • Radioligand: [³H]-MRS2497 or another suitable P2Y1 agonist/antagonist radioligand.

  • Unlabeled antagonists: this compound and MRS2500.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist (this compound or MRS2500).

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start incubation Incubate membranes, radioligand, and antagonist start->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters filtration->washing quantification Quantify radioactivity washing->quantification analysis Analyze data (IC50, Ki) quantification->analysis end End analysis->end

Figure 2. Workflow for a radioligand binding assay.

Platelet Aggregation Assay

This functional assay measures the ability of the antagonists to inhibit ADP-induced platelet aggregation.

Objective: To determine the IC50 of this compound and MRS2500 for the inhibition of platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, drug-free donors.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • ADP solution.

  • This compound and MRS2500 solutions.

  • Platelet aggregometer.

Protocol:

  • PRP Preparation: Centrifuge the citrated blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Adjust the platelet count in the PRP using PPP if necessary.

  • Assay Procedure: Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.

  • Add the antagonist (this compound or MRS2500) at various concentrations and incubate for a short period.

  • Induce platelet aggregation by adding a fixed concentration of ADP.

  • Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration compared to the control (ADP alone). Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the inhibition of the intracellular calcium increase that follows P2Y1 receptor activation.

Objective: To assess the functional antagonism of this compound and MRS2500 by measuring changes in intracellular calcium levels.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • ADP solution.

  • This compound and MRS2500 solutions.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the P2Y1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Assay Procedure: Place the plate in the fluorescence reader.

  • Record a baseline fluorescence reading.

  • Inject the antagonist (this compound or MRS2500) at various concentrations into the wells.

  • After a short incubation, inject a fixed concentration of ADP to stimulate the cells.

  • Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each antagonist concentration and plot it against the logarithm of the concentration to determine the IC50 value.

Distinguishing Allosteric from Orthosteric Antagonism Experimentally

A key method to differentiate between allosteric and orthosteric antagonism is through Schild analysis . In a Schild plot, the log (dose ratio - 1) is plotted against the log of the antagonist concentration.

  • For a competitive orthosteric antagonist like MRS2500, the Schild plot should be linear with a slope of 1.

  • For a non-competitive allosteric antagonist like this compound, the Schild plot will typically have a slope less than 1 and may be non-linear, indicating that the antagonism is insurmountable at high agonist concentrations.[4][5]

Schild_Plot_Logic start Perform functional assay with increasing antagonist concentrations calculate_dr Calculate Dose Ratio (DR) for each antagonist concentration start->calculate_dr plot Plot log(DR-1) vs. log[Antagonist] calculate_dr->plot analyze_slope Analyze the slope of the plot plot->analyze_slope orthosteric Slope ≈ 1 Suggests Orthosteric Antagonism (e.g., MRS2500) analyze_slope->orthosteric Yes allosteric Slope < 1 or non-linear Suggests Allosteric Antagonism (e.g., this compound) analyze_slope->allosteric No

Figure 3. Logical workflow for Schild analysis to differentiate antagonist mechanisms.

Conclusion

This compound and MRS2500 represent two distinct classes of P2Y1 receptor antagonists, with this compound acting via an allosteric mechanism and MRS2500 through competitive orthosteric antagonism. This fundamental difference in their binding sites leads to distinct pharmacological profiles. While MRS2500 is a highly potent antagonist, the allosteric nature of this compound may offer therapeutic advantages in terms of safety and selectivity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate these and other P2Y1 receptor modulators, ultimately aiding in the development of more effective and safer antithrombotic drugs.

References

A Comparative Guide to the Potency of BPTU and Other P2Y1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of 1-((2-(2-(tert-butyl)phenoxy)pyridin-3-yl)carbamoyl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU) relative to other key ligands targeting the P2Y1 receptor, a critical player in ADP-mediated platelet aggregation and a promising target for novel antithrombotic therapies. This document outlines quantitative potency data, detailed experimental methodologies for assessing ligand activity, and visual representations of the associated signaling pathway and experimental workflows.

Unraveling the P2Y1 Receptor Signaling Cascade

Activation of the P2Y1 receptor, a Gq protein-coupled receptor (GPCR), by its endogenous agonist adenosine diphosphate (ADP) initiates a well-defined signaling cascade. This pathway is central to platelet shape change and the initial phase of aggregation. The binding of an agonist triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), culminating in the physiological response.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates ADP ADP (Agonist) ADP->P2Y1 Binds & Activates This compound This compound (Allosteric Antagonist) This compound->P2Y1 Binds Allosterically & Inhibits Activation MRS2500 MRS2500 (Competitive Antagonist) MRS2500->P2Y1 Competitively Blocks ADP Binding Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Platelet Shape Change & Aggregation Ca_release->Response PKC->Response

P2Y1 Receptor Signaling Pathway

Quantitative Potency Comparison of P2Y1 Ligands

The potency of this compound and other P2Y1 ligands varies significantly depending on the assay and species. This compound, a non-nucleotide allosteric antagonist, is contrasted with nucleotide-based competitive antagonists like MRS2500 and MRS2179. The following table summarizes key potency values from various experimental contexts.

LigandTypeAssaySpecies/SystemPotency (IC50/EC50/Ki/Kb)Reference
This compound Allosteric AntagonistInhibition of Inhibitory Junction PotentialsMouse ColonEC50: 0.06 µM[1][2][3]
Inhibition of Inhibitory Junction PotentialsRat ColonEC50: 0.3 µM[1][2][3]
ADP-Induced Platelet Aggregation (hPRP)HumanIC50: 2.1 µM[1][4]
Radioligand Binding (Membrane Assay)HumanKi: 6 nM[4]
MRS2500 Competitive AntagonistADP-Induced Platelet AggregationHumanIC50: 0.95 nM[5][6]
Radioligand BindingHumanKi: 0.78 nM[5]
Inhibition of EFS-induced RelaxationRat ColonIC50: 16.5 nM[7]
MRS2179 Competitive AntagonistP2Y1 Receptor BindingTurkeyKb: 102 nM[8]
P2Y1 Receptor BindingHumanKb: 100 nM[9]
Inhibition of EFS-induced RelaxationRat ColonIC50: 3.5 µM[7]
2-MeSADP AgonistP2Y1 Receptor ActivationHumanpEC50: 8.29[10][11]
Inositol Lipid HydrolysisCOS-7 CellsEC50: Sub-nanomolar[12][13]
ADP Endogenous AgonistCalcium Mobilization1321N1 CellsEC50: 59.7 nM[14]

Experimental Protocols for Assessing P2Y1 Ligand Potency

Accurate assessment of ligand potency requires robust and well-defined experimental methodologies. Below are detailed protocols for three key assays used to characterize P2Y1 receptor antagonists.

Experimental_Workflow cluster_assays In Vitro Potency Assessment Binding Radioligand Binding Assay (Ki determination) Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional Calcium Mobilization Assay (FLIPR) (IC50 determination) Functional->Data_Analysis Physiological Platelet Aggregation Assay (IC50 determination) Physiological->Data_Analysis Start Compound Synthesis (e.g., this compound) Start->Binding Start->Functional Start->Physiological Conclusion Potency & Mechanism of Action Profile Data_Analysis->Conclusion

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling BPTU

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with BPTU (N-[([1,1'-Biphenyl]-4-yl)methyl]-1,2-dihydro-5-fluoro-1-(2-furanylmethyl)-2-oxo-3-pyridinecarboxamide), a P2Y1 allosteric antagonist, ensuring safe handling and disposal is paramount. As this compound is a novel research chemical, it should be treated as a substance with unknown hazards, and all interactions should be approached with caution. This guide provides essential safety protocols and logistical information to minimize risk and ensure a safe laboratory environment.

A complete Safety Data Sheet (SDS) for this compound is not publicly available; however, product information from suppliers indicates that the material should be considered hazardous. The following recommendations are based on supplier data and general best practices for handling novel chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or GlassesANSI Z87.1-compliantProtects against splashes and airborne particles.
Face ShieldRecommended when a significant splash hazard exists.Provides broader facial protection.
Hand Protection Chemical-Resistant GlovesNitrile or neopreneProtects against accidental skin contact. Consult glove manufacturer's compatibility chart.
Body Protection Laboratory CoatStandard or flame-resistant depending on other chemicals in use.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodRequired for all manipulations of this compound powder.Minimizes inhalation of airborne particles.
RespiratorNIOSH-approved respirator may be necessary for large quantities or if a fume hood is not available. Consult with your institution's safety officer.Provides additional protection from inhalation when engineering controls are insufficient.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Avoid Inhalation: Handle this compound powder exclusively within a certified chemical fume hood to prevent inhalation.

  • Prevent Contact: Wear the appropriate PPE at all times to avoid skin and eye contact.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]

  • Avoid Contamination: Do not eat, drink, or store food in areas where this compound is handled.

Chemical Spill Workflow:

In the event of a this compound spill, a clear and immediate response is critical. The following diagram outlines the procedural steps for safely managing a spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment_cleanup Containment and Cleanup cluster_disposal Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazard Evacuate->Assess PPE_Spill Wear: - Double gloves (nitrile) - Safety goggles and face shield - Lab coat - Respiratory protection (if outside fume hood) Assess->PPE_Spill Contain Contain the spill with absorbent material PPE_Spill->Contain Cleanup Carefully clean up the spill using appropriate tools Contain->Cleanup Decontaminate Decontaminate the area with a suitable solvent Cleanup->Decontaminate Collect Collect all contaminated materials in a sealed bag Decontaminate->Collect Dispose Dispose of as hazardous waste according to institutional protocols Collect->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.